Tin(II) acetate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
tin(2+);diacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H4O2.Sn/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNOXNTGLSKTMQO-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].[Sn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Sn(CH3COO)2, C4H6O4Sn | |
| Record name | tin(II) acetate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30213242 | |
| Record name | Stannous acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30213242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
638-39-1 | |
| Record name | Stannous acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638391 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Stannous acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30213242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tin di(acetate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.306 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | STANNOUS ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1SKU167W8P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to Tin(II) Acetate for Researchers and Drug Development Professionals
Introduction: Tin(II) acetate, also known as stannous acetate, is an inorganic tin salt with significant applications in various chemical and industrial processes. This white to off-white crystalline solid is particularly valued for its reducing and catalytic properties. This guide provides an in-depth overview of this compound, including its chemical and physical properties, synthesis protocols, and key applications relevant to research and development.
Core Properties and Identification
This compound is characterized by the chemical formula C₄H₆O₄Sn.[1] In this compound, tin exists in the +2 oxidation state, bonded to two acetate ions. It is sensitive to moisture and air, where it can undergo oxidation, which necessitates careful handling and storage in a cool, dry place to maintain its chemical integrity.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | References |
| CAS Number | 638-39-1 | [1][2][3] |
| Molecular Formula | C₄H₆O₄Sn or Sn(CH₃COO)₂ | [1][2][3] |
| Molecular Weight | 236.79 - 236.80 g/mol | [1][2][3] |
| Appearance | White to off-white crystalline substance/powder | [3] |
| Melting Point | 180-183 °C (356-361.4 °F; 453-456 K) | [3][4] |
| Density | 2.310 g/cm³ | [3] |
| Solubility | Decomposes in water. Soluble in dilute hydrochloric acid, dimethyl sulfoxide, and methanol. | [4][5] |
| EC Number | 211-335-9 | [3] |
| MDL Number | MFCD00054408 | [2] |
Synthesis and Experimental Protocols
Several methods for the preparation of this compound have been documented. The selection of a particular method may depend on the desired purity, scale, and available starting materials.
Protocol 1: Synthesis from Tin(II) Oxide and Acetic Acid
A common and straightforward method involves the reaction of tin(II) oxide with glacial acetic acid.[3][6]
Experimental Procedure:
-
Reaction Setup: In a suitable reaction vessel, add tin(II) oxide and deionized water, typically in a mass ratio of 1:1 to 1:2.[6][7]
-
Addition of Reactant: Begin stirring the mixture and slowly add the weighed tin(II) oxide.[6][7]
-
Heating and Acid Addition: Heat the suspension to a temperature of 75-85°C.[6][7] Gradually add glacial acetic acid solution while maintaining vigorous stirring. The addition should be completed within approximately 30 minutes.[6][7]
-
Reaction Completion: Increase the temperature to 95-100°C and maintain it for about 3 hours to ensure the reaction goes to completion.[6][7]
-
Isolation of Product: While maintaining the temperature at 100°C, perform vacuum distillation to remove any low-boiling substances until the material turns into a white solid.[6][7]
-
Final Product Preparation: Stop the distillation, remove the solid product, crush it, and dry it in an oven at 100°C to obtain the final this compound product.[6][7]
Other Preparative Methods
-
From Tin(II) Sulfate: This method involves precipitating blue-black tin(II) oxide from a tin(II) sulfate solution using sodium hydroxide, followed by reaction of the isolated tin(II) oxide with acetic acid.[6]
-
From Dimethyltin(II): this compound can also be prepared by reacting acetic acid with dimethyltin(II) in a benzene solution. However, the use of toxic benzene makes this method less favorable.[6]
-
Chloride-Based Process: Commercial production has often utilized chloride-based processes, such as reacting stannous chloride with sodium carboxylates. A drawback of this method is the potential for chloride impurities in the final product.[8]
Applications in Research and Development
This compound is a versatile compound with several applications in both laboratory and industrial settings.
Catalysis in Organic Synthesis
One of the primary uses of this compound is as a Lewis acid catalyst in organic reactions.[9][10] It is particularly effective in:
-
Esterification and Transesterification Reactions: It serves as an efficient catalyst for these reactions, which are fundamental in the synthesis of various organic compounds, including pharmaceuticals and polymers.[9][10]
-
Carbon-Hydrogen (C-H) Activation: In combination with palladium(II) acetate, this compound can form an effective catalytic system for the C-H activation of certain organic molecules, such as the methoxy group in anisole.[1][10]
Materials Science and Nanotechnology
This compound is a valuable precursor in the synthesis of various materials:
-
Tin Anodes: It is used in the production of tin anodes for rechargeable thin-film batteries.[10]
-
Bimetallic Nanoparticles: It serves as a reactant in the synthesis of tin-copper (Sn-Cu) bimetallic nanoparticles, which have potential applications in catalysis and electronics.[4][10][11]
-
Tin Oxide Catalysts: The compound is a precursor for creating high-surface-area tin oxide catalysts.[4][9][10][11]
-
Thin Films: this compound can be used in photochemical vapor deposition (PCVD) to fabricate tin(IV) oxide thin films for applications in optoelectronics and sensors.[10]
Potential in Drug Delivery and Biomedical Applications
While direct applications in drug development are less common, the biocompatibility of certain tin compounds is an area of ongoing research. This suggests potential future applications for tin-based compounds, possibly including derivatives of this compound, in areas such as drug delivery systems and medical devices.[12]
Safety and Handling
This compound can be hazardous if ingested or upon contact with skin or eyes, potentially causing irritation. It is recommended to use personal protective equipment, such as gloves and safety goggles, when handling this compound. Adequate ventilation is also crucial to avoid the inhalation of any dust or fumes. As it is classified as a dangerous good for transport, additional shipping charges may apply.[1]
References
- 1. scbt.com [scbt.com]
- 2. strem.com [strem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound, 95% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. Page loading... [guidechem.com]
- 7. CN104557506A - Preparation technology of stannous acetate - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. nbinno.com [nbinno.com]
- 10. Buy this compound | 638-39-1 [smolecule.com]
- 11. 022361.14 [thermofisher.com]
- 12. solubilityofthings.com [solubilityofthings.com]
Physical and chemical properties of stannous acetate
An In-depth Technical Guide to the Physical and Chemical Properties of Stannous Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stannous acetate, also known as tin(II) acetate with the chemical formula Sn(CH₃COO)₂, is an inorganic salt where tin is in the +2 oxidation state.[1] It is a versatile compound utilized across various chemical and industrial sectors, primarily for its properties as a reducing agent and a catalyst.[1] In the context of materials science and drug development, it serves as a critical precursor for the synthesis of tin-based materials, including catalysts and nanoparticles, and finds application in specialized formulations such as oral care products.[2][3]
This document provides a comprehensive overview of the core physical and chemical properties of stannous acetate, detailed experimental protocols for its synthesis and analysis, and a summary of its key reactive behaviors. All data is presented to support research and development activities.
Physical Properties
Stannous acetate is a white to off-white crystalline solid that is sensitive to moisture and air. Its physical characteristics are summarized in the tables below. Care must be taken during handling and storage to maintain its chemical integrity, typically by keeping it in a cool, dry place under an inert atmosphere.[4]
General and Physical Data
| Property | Value | Reference(s) |
| Appearance | White to off-white crystalline solid/powder | [5] |
| Molecular Formula | C₄H₆O₄Sn | [5][6] |
| Molecular Weight | 236.80 g/mol | [5][6] |
| Density | 2.310 g/cm³ | [5] |
| Melting Point | 180 - 183 °C (356 - 361.4 °F) | [5][7] |
Solubility Data
Stannous acetate exhibits limited solubility in aqueous solutions due to hydrolysis. It is, however, soluble in certain organic solvents and acidic solutions.
| Solvent | Solubility | Reference(s) |
| Water | Decomposes | [2][3][5] |
| Dilute Hydrochloric Acid | Soluble | [2][3] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [2][3] |
| Methanol | Soluble | [2][3] |
Chemical Properties and Reactivity
The chemistry of stannous acetate is dominated by the Sn(II) ion, which can be readily oxidized and participates in various coordination and decomposition reactions.
Chemical Identifiers
| Identifier Type | Value | Reference(s) |
| CAS Number | 638-39-1 | [5] |
| EC Number | 211-335-9 | [5] |
| PubChem CID | 69488 | [5][6] |
| InChI Key | PNOXNTGLSKTMQO-UHFFFAOYSA-L | [5] |
| SMILES | CC(=O)[O-].CC(=O)[O-].[Sn+2] | [5] |
Key Chemical Reactions
Stannous acetate is sensitive to its environment and undergoes several key reactions:
-
Hydrolysis: In the presence of water, stannous acetate decomposes to form tin(II) oxide or hydrous tin(II) oxide.[5] This reactivity limits its use in aqueous media without stabilizing agents.
-
Oxidation: When exposed to air, the tin(II) ion can be oxidized to tin(IV), which affects the compound's stability and efficacy in chemical reactions.
-
Thermal Decomposition: When heated, anhydrous stannous acetate decomposes to blue-black tin(II) oxide.[5] If the material is solvated with acetic acid (Sn(CH₃COO)₂·2CH₃COOH), heating under normal pressure can lead to disproportionation, yielding products such as tin(IV) oxide and hydrogen.[5]
-
Complex Formation: It can form complexes with other acetate salts, such as KSn(CH₃COO)₃, in the appropriate medium.[5]
Experimental Protocols
Synthesis of Stannous Acetate
A common laboratory-scale synthesis involves the reaction of tin(II) oxide with glacial acetic acid.[5]
Materials:
-
Tin(II) oxide (SnO)
-
Glacial acetic acid (CH₃COOH)
-
Reaction flask with reflux condenser
-
Heating mantle
-
Vacuum filtration apparatus
Procedure:
-
Tin(II) oxide is dissolved in glacial acetic acid in a round-bottom flask equipped with a reflux condenser.
-
The mixture is heated and refluxed. During this process, a solvated intermediate, Sn(CH₃COO)₂·2CH₃COOH, may form, which can appear as yellow crystals upon cooling.[5]
-
To obtain the anhydrous white crystals of stannous acetate, the excess acetic acid is removed by heating the product under reduced pressure.[5]
-
The final product, Sn(CH₃COO)₂, can be further purified by sublimation under vacuum.[5]
Purity Analysis: Gravimetric Determination of Tin Content
The purity of stannous acetate can be determined by measuring its tin content via gravimetric analysis. This protocol involves the controlled thermal decomposition of the compound to a stable oxide.
Materials:
-
Stannous acetate sample
-
Porcelain crucible and lid
-
Muffle furnace
-
Analytical balance
-
Desiccator
Procedure:
-
Accurately weigh a clean, dry porcelain crucible and lid.
-
Add a precisely weighed amount of the stannous acetate sample (approx. 0.5-1.0 g) to the crucible.
-
Heat the crucible gently at first and then increase the temperature in a muffle furnace to a high temperature (e.g., 900 °C) to ensure complete conversion of the acetate to tin(IV) oxide (SnO₂). This ignition process should be performed in an oxidizing atmosphere (air).
-
Cool the crucible and its contents in a desiccator to room temperature.
-
Weigh the crucible, lid, and the resulting SnO₂ residue.
-
Calculate the percentage of tin in the original sample based on the mass of the SnO₂ residue and the known stoichiometry. The theoretical percentage of tin in Sn(CH₃COO)₂ is approximately 49.9%.
Handling and Storage of an Air- and Moisture-Sensitive Compound
Due to its sensitivity, stannous acetate requires handling under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques to prevent degradation.[8][9]
-
Storage: Store in a tightly sealed container in a cool, dry place, preferably inside a desiccator or glovebox.
-
Solvent Handling: When preparing solutions, use anhydrous solvents that have been properly degassed to remove dissolved oxygen and water.[8][9]
-
Transfers: Solid transfers should be performed quickly or within a glovebox. Solutions are best handled using syringes or cannulas under a positive pressure of inert gas.[9]
Applications in Research and Development
Stannous acetate is a valuable reagent and precursor in several areas relevant to scientific and pharmaceutical development.
-
Catalysis: It functions as an effective Lewis acid catalyst for organic reactions such as esterification and transesterification, which are fundamental in the synthesis of various organic molecules, including potential active pharmaceutical ingredients (APIs).[2][3]
-
Precursor for Materials Synthesis: It is a key starting material for producing other tin-containing compounds. This includes the synthesis of high-surface-area tin oxide catalysts, Sn-Cu bimetallic nanoparticles, and tin anodes for thin-film batteries.[2][10]
-
Oral Care Formulations: Stannous acetate has been incorporated into oral care compositions, leveraging the properties of the stannous ion.[2][3]
Safety and Handling
Stannous acetate is classified as harmful.[6]
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[6] It may cause irritation to the skin, eyes, and respiratory tract.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat. Use in a well-ventilated area or a fume hood to avoid inhalation of dust.
-
First Aid: In case of contact, rinse the affected area thoroughly with water. If inhaled, move to fresh air. If ingested, seek immediate medical attention.
Always consult the latest Safety Data Sheet (SDS) before handling this chemical.
Conclusion
Stannous acetate is a foundational tin(II) salt with well-defined physical properties and a reactive chemical nature. Its sensitivity to air and moisture necessitates careful handling, but its utility as a catalyst and precursor makes it a valuable compound in synthetic chemistry and materials science. For professionals in drug development, its primary relevance lies in its catalytic activity for synthesizing complex organic molecules and its formulation in specialized applications. The protocols and data provided herein serve as a technical guide for the safe and effective use of stannous acetate in a research and development setting.
References
- 1. researchgate.net [researchgate.net]
- 2. Buy this compound | 638-39-1 [smolecule.com]
- 3. STANNOUS ACETATE | 638-39-1 [chemicalbook.com]
- 4. americanelements.com [americanelements.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Stannous acetate | C4H6O4Sn | CID 69488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound 638-39-1 [sigmaaldrich.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. molan.wdfiles.com [molan.wdfiles.com]
- 10. This compound 638-39-1 [sigmaaldrich.com]
An In-depth Technical Guide to the Synthesis and Preparation of Anhydrous Tin(II) Acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, preparation, and characterization of anhydrous Tin(II) acetate (Sn(CH₃COO)₂). The document details established experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflows. This guide is intended to serve as a valuable resource for researchers and professionals requiring high-purity this compound for various applications, including catalysis in organic synthesis and as a precursor in materials science.
Physicochemical Properties
Anhydrous this compound, also known as stannous acetate, is a white to off-white crystalline powder.[1] It is sensitive to moisture and air, where it can undergo oxidation. Key quantitative properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₆O₄Sn | |
| Molecular Weight | 236.80 g/mol | [2] |
| Melting Point | 182.5–183 °C | |
| Purity (Commercial) | ≥95%, 98%+, 99% | [3] |
| Density | 2.31 g/cm³ | [2] |
| Sublimation Temperature | 150–155 °C (in vacuo) | [4] |
Synthesis Methodologies
Several methods for the synthesis of anhydrous this compound have been reported. The choice of method may depend on the desired purity, scale, and available starting materials. The most common and effective methods are detailed below.
Method 1: Reaction of Tin(II) Oxide with Acetic Acid
This is a widely used method that involves the reaction of Tin(II) oxide with glacial acetic acid.[1][2][5] The reaction can be manipulated to produce either the anhydrous salt or a solvated intermediate.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add freshly prepared Tin(II) oxide.
-
Addition of Acetic Acid: Add an excess of glacial acetic acid to the flask.
-
Reflux: Heat the mixture to reflux under a nitrogen atmosphere. The reaction progress can be monitored by the dissolution of the solid Tin(II) oxide.
-
Formation of Intermediate: Upon cooling, a solvated intermediate, Sn(CH₃COO)₂·2CH₃COOH, may precipitate as yellow crystals.[2]
-
Isolation of Anhydrous Product: To obtain the anhydrous this compound, the excess acetic acid is removed by heating under reduced pressure.[2]
-
Purification: The resulting white crystals of anhydrous this compound can be further purified by vacuum sublimation at 150-155 °C, which can yield a product of 95-98% purity.[4]
Workflow for Method 1:
Method 2: Reaction of Metallic Tin with Glacial Acetic Acid
This method involves the direct reaction of elemental tin with glacial acetic acid, although it typically requires long reaction times.[6][7]
-
Reaction Setup: Place finely divided tin metal (e.g., 90 g) in a round-bottom flask fitted with a reflux condenser and a nitrogen inlet.[4]
-
Addition of Acetic Acid: Add a sufficient volume of glacial acetic acid to the flask.
-
Reflux: Heat the mixture to reflux under a nitrogen atmosphere for an extended period (e.g., 80-90 hours).[4][6][7] Shorter reaction times (around 50 hours) may yield the solvated acetate, Sn(CH₃COO)₂·2CH₃COOH.[4]
-
Isolation: After the reaction is complete, the excess acetic acid is removed by distillation.
-
Purification: The crude product is then purified by vacuum sublimation at 150-155 °C to yield white crystals of anhydrous this compound.[4]
Workflow for Method 2:
Method 3: Aqueous Solution-Based Synthesis from Tin(II) Oxide
A patented method describes a process that starts with an aqueous suspension of Tin(II) oxide.[8] This method involves controlled heating and distillation steps.
-
Initial Slurry: Weigh Tin(II) oxide and deionized water in a mass ratio of 1-2:1 and add them to a reaction kettle with stirring.[8]
-
Heating and Acid Addition: Heat the stirred mixture to 75-85 °C. Gradually add a glacial acetic acid solution over a period of 30 minutes.[8]
-
Reaction: Continue heating the mixture to 95-100 °C and maintain this temperature for 3 hours.[8]
-
Distillation: While maintaining the temperature at 100 °C, perform a reduced pressure distillation until no more low-boiling-point substances are distilled off and the material becomes a white solid.[8]
-
Final Product: The resulting solid is then crushed and dried in an oven at 100 °C to obtain the final this compound product.[8]
Characterization
The identity and purity of the synthesized anhydrous this compound should be confirmed through various analytical techniques.
| Technique | Expected Results |
| Melting Point | A sharp melting point in the range of 182.5–183 °C indicates high purity. |
| Gravimetric Analysis | Analysis of tin content by ignition to tin oxide should yield %Sn between 48.9-51.4%. |
| X-Ray Diffraction (XRD) | The XRD pattern should match the known crystal structure of anhydrous this compound, confirming the correct phase and absence of impurities like Tin(IV) oxide.[9] |
| Infrared (IR) Spectroscopy | The IR spectrum will show characteristic peaks for the acetate group, and the positions of these peaks can provide information about the coordination of the acetate to the tin center. |
Handling and Storage
Anhydrous this compound is sensitive to moisture and air. It should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon) in a cool, dry place to prevent hydrolysis and oxidation.
Safety Precautions
This compound is harmful if swallowed, in contact with skin, or if inhaled. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.
References
- 1. Buy this compound | 638-39-1 [smolecule.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. strem.com [strem.com]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. you-iggy.com [you-iggy.com]
- 6. US6303808B1 - Direct synthesis of tin (II) carboxylates and tin(IV) carboxylates from elemental tin or tin oxides - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. CN104557506A - Preparation technology of stannous acetate - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Crystal Structure and Coordination Chemistry of Tin(II) Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tin(II) acetate, Sn(CH₃COO)₂, is a versatile tin(II) salt that serves as a critical precursor and catalyst in a variety of chemical and pharmaceutical applications. Its utility is deeply rooted in its unique crystal structure and coordination chemistry, which are governed by the stereochemically active lone pair of electrons on the tin(II) center. This technical guide provides a comprehensive overview of the crystal structure of this compound, its coordination behavior, and its relevance in synthetic and pharmaceutical contexts, with a focus on quantitative data and detailed experimental methodologies.
Crystal Structure of this compound
The solid-state structure of this compound has been determined by X-ray powder diffraction. It adopts a polymeric structure characterized by infinite chains of Sn(CH₃COO)₂ units.[1]
Crystallographic Data
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.3916(4) |
| b (Å) | 7.6416(4) |
| c (Å) | 7.8283(4) |
| α (°) | 65.094(3) |
| β (°) | 87.795(3) |
| γ (°) | 81.399(3) |
| V (ų) | 394.81(3) |
| Z | 2 |
Data from the crystallographic study by Stafeeva et al. (2007).
Coordination Environment of the Tin(II) Ion
The tin(II) ion in the crystal structure is asymmetrically coordinated to four oxygen atoms from bridging acetate ligands.[1] The coordination geometry is a strongly distorted trigonal bipyramid, a consequence of the stereochemically active 5s² lone pair of electrons on the tin atom, which occupies one of the equatorial positions.[1] This lone pair influences the bond angles and lengths around the tin center, leading to a distorted coordination sphere.
The acetate groups act as bridging ligands, connecting the tin atoms to form infinite polymeric chains that extend along the c-axis.[1] These chains are then packed into groups of four.[1]
Bond Lengths and Angles
The Sn-O bond distances are not equivalent, with two shorter and two longer bonds, further highlighting the asymmetry of the coordination environment.[1]
| Bond | Distance (Å) |
| Sn-O1 | 2.170(6) |
| Sn-O2 | 2.207(6) |
| Sn-O3 | 2.293(7) |
| Sn-O4 | 2.372(8) |
Selected interatomic distances from the crystal structure of this compound.
The arrangement of the coordinating oxygen atoms and the lone pair around the tin(II) center is crucial for understanding its reactivity and role as a Lewis acid.
Coordination Chemistry of this compound
The coordination chemistry of this compound is dominated by its Lewis acidic character, readily forming complexes with a variety of ligands. The vacant 5p orbitals on the tin atom can accept electron pairs from donor atoms, leading to the formation of coordination complexes.
Lewis Acidity and Complex Formation
This compound is widely utilized as a Lewis acid catalyst in organic synthesis, particularly in esterification and transesterification reactions.[2][3] This catalytic activity stems from the ability of the tin(II) ion to coordinate with the carbonyl oxygen of esters, thereby activating the carbonyl group towards nucleophilic attack.
While the solid-state structure is polymeric, in the presence of other coordinating species, the acetate bridges can be cleaved to form discrete molecular complexes. For instance, in the presence of alkali metal or alkaline earth metal acetates, complex acetates such as KSn(CH₃COO)₃ and Ba[Sn(CH₃COO)₃]₂ can be formed.[4]
Coordination with Other Ligands
Although structurally characterized coordination complexes of this compound with other ligands are not extensively documented in the literature, its coordination behavior can be inferred from its catalytic activity and its reactions with various donor molecules. The interaction with Lewis bases, such as amines, phosphines, and alcohols, is fundamental to its role in catalysis and as a precursor for other organotin compounds.
Experimental Protocols
Synthesis and Crystallization of this compound
A detailed method for the preparation of this compound involves the reaction of tin(II) oxide with acetic acid.[5][6]
Materials:
-
Tin(II) oxide (SnO)
-
Glacial acetic acid
-
Deionized water
-
Nitrogen gas (for inert atmosphere)
Procedure:
-
In a reaction vessel equipped with a stirrer and a reflux condenser, a suspension of tin(II) oxide in deionized water is prepared under a nitrogen atmosphere to prevent oxidation.[5]
-
The mixture is heated to 75-85 °C with constant stirring.[6]
-
A solution of glacial acetic acid is gradually added to the heated suspension over a period of 30 minutes.[6]
-
The reaction mixture is then heated to 95-100 °C and maintained at this temperature for 3 hours to ensure complete reaction.[6]
-
After the reaction is complete, the resulting solution is subjected to reduced pressure distillation to remove water and excess acetic acid until a white solid product is obtained.[6]
-
The solid this compound is then dried in a vacuum oven at 100 °C.[6]
-
For obtaining high-purity crystals suitable for X-ray diffraction, sublimation of the crude product under reduced pressure can be performed.[4]
X-ray Powder Diffraction Analysis
The crystal structure of this compound was determined from high-resolution X-ray powder diffraction data. A general protocol for such an analysis is as follows:
Sample Preparation:
-
A small amount of the crystalline this compound is finely ground to a homogenous powder using an agate mortar and pestle.
-
The powder is then packed into a sample holder, ensuring a flat and smooth surface.
Data Collection:
-
The sample is mounted in a powder diffractometer.
-
X-ray diffraction data is collected using Cu Kα radiation over a 2θ range of, for example, 5° to 100°.
-
A step size of 0.01-0.02° and a suitable counting time per step are used to obtain high-quality data.
Structure Solution and Refinement:
-
The diffraction pattern is indexed to determine the unit cell parameters.
-
The space group is determined from the systematic absences in the diffraction pattern.
-
The crystal structure is solved using direct methods or Patterson methods.
-
The structural model is refined using the Rietveld method, where the calculated diffraction pattern is fitted to the experimental data by adjusting atomic positions, thermal parameters, and other profile parameters.
Visualization of Key Processes
Caption: Coordination environment leading to the polymeric structure of this compound.
Caption: A typical workflow for the synthesis of this compound.
Relevance to Drug Development
The unique chemical properties of this compound make it a compound of interest for the pharmaceutical industry.
Catalyst in the Synthesis of Active Pharmaceutical Ingredients (APIs)
As an efficient Lewis acid catalyst, this compound can be employed in various organic transformations that are crucial for the synthesis of complex pharmaceutical molecules. Its ability to catalyze esterification and transesterification reactions is particularly valuable for the production of ester-containing drugs and prodrugs.[2][3] The use of a tin-based catalyst can offer advantages in terms of reactivity and selectivity compared to other Lewis acids.
Precursor for Other Tin-Based Compounds
This compound serves as a convenient starting material for the synthesis of other tin-containing compounds with potential therapeutic or diagnostic applications. For instance, organotin compounds have been investigated for their anticancer properties, and this compound can be a precursor in their synthesis.
Role in Drug Formulation
While less common, tin compounds can be explored for their potential roles in drug formulation and delivery. For example, tin(II) is known for its use in oral care products for its antimicrobial properties.[3][7] This suggests the potential for exploring this compound or its derivatives in formulations where antimicrobial activity is desired. Further research may uncover applications in areas such as stabilizing agents or as components of drug delivery systems.
Conclusion
This compound possesses a fascinating crystal structure and a rich coordination chemistry that are central to its diverse applications. The polymeric nature of its solid state and the stereochemically active lone pair on the tin(II) ion dictate its physical and chemical properties. A thorough understanding of its structure, as detailed in this guide, is essential for researchers and professionals in chemistry and drug development to fully exploit its potential as a catalyst and a precursor in the synthesis of novel materials and pharmaceutical agents. The provided experimental protocols offer a practical basis for the synthesis and characterization of this important compound.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. Buy this compound | 638-39-1 [smolecule.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Page loading... [guidechem.com]
- 6. CN104557506A - Preparation technology of stannous acetate - Google Patents [patents.google.com]
- 7. This compound, 95% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
Health and safety guidelines for handling Tin(II) acetate
An In-depth Technical Guide to the Health and Safety Guidelines for Handling Tin(II) Acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive health and safety information for the handling of this compound (Sn(CH₃COO)₂), tailored for laboratory personnel in research, and drug development settings. Adherence to these guidelines is crucial to mitigate risks associated with this compound.
Chemical and Physical Properties
This compound, also known as stannous acetate, is a white to off-white crystalline solid.[1] It is sensitive to moisture and air, and upon exposure, it can oxidize, which may affect its stability and reactivity.[1] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C₄H₆O₄Sn[1] |
| Molecular Weight | 236.80 g/mol [2] |
| Appearance | White to off-white crystalline powder[1][3] |
| Melting Point | 180-182 °C (decomposes)[2][3] |
| Boiling Point | Not available |
| Density | 2.31 g/cm³[4] |
| Solubility | Decomposes in water.[5] Soluble in dilute hydrochloric acid.[5] |
| Stability | Moisture and air sensitive.[1] Stable under recommended storage conditions.[6] |
Hazard Identification and Classification
This compound is classified as a hazardous substance.[7] The primary hazards are acute toxicity through oral, dermal, and inhalation routes.[7][8]
Table 2: Hazard Classification of this compound
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[8] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[8] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[8] |
Signal Word: Warning[7]
Toxicology and Exposure Limits
Inorganic tin compounds, such as this compound, are generally considered to have low toxicity due to poor absorption from the gastrointestinal tract and rapid excretion.[9] However, ingestion of large amounts can lead to adverse effects such as stomachache, anemia, and liver and kidney problems.[3] While specific signaling pathways for this compound toxicity are not well-documented in publicly available literature, organotin compounds are known to interfere with cellular signaling, induce apoptosis, and inhibit certain enzymatic activities.[8]
Table 3: Occupational Exposure Limits for Inorganic Tin Compounds (as Sn)
| Organization | Limit | Value |
| OSHA | PEL-TWA | 2 mg/m³[10] |
| NIOSH | REL-TWA | 2 mg/m³[10] |
| ACGIH | TLV-TWA | 2 mg/m³[10] |
| CAL/OSHA | PEL-TWA | 2 mg/m³[10] |
PEL-TWA: Permissible Exposure Limit - Time-Weighted Average; REL-TWA: Recommended Exposure Limit - Time-Weighted Average; TLV-TWA: Threshold Limit Value - Time-Weighted Average.
Experimental Protocols and Safe Handling
Due to its air and moisture sensitivity, this compound should be handled under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated area, preferably within a fume hood or glovebox.[6][8]
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the appropriate PPE. The following diagram outlines the recommended PPE for handling this compound.
General Handling Protocol
-
Preparation: Before handling, ensure all glassware and equipment are clean and thoroughly dried.[11] Assemble all necessary apparatus within a fume hood or glovebox.
-
Inert Atmosphere: Purge the reaction vessel and any transfer apparatus with a dry, inert gas.[2]
-
Weighing and Transfer: If possible, weigh the required amount of this compound inside a glovebox. For transfers outside a glovebox, use a sealed container and transfer under a positive pressure of inert gas.
-
Solution Preparation: this compound decomposes in water but is soluble in dilute hydrochloric acid.[5] Add the solid to the solvent slowly while stirring in an inert atmosphere.
-
Post-Handling: After use, ensure the container is tightly sealed under an inert atmosphere.[8] Clean all equipment promptly to prevent residue buildup.
Spill Response Protocol
In the event of a spill, follow the procedure outlined in the diagram below.
Storage and Disposal
Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[7] It should be stored under an inert atmosphere, such as nitrogen, to prevent oxidation and decomposition.[7]
Disposal: Dispose of waste this compound and contaminated materials in accordance with local, state, and federal regulations.[8] Do not dispose of down the drain.[8] Small quantities of surplus chemicals can sometimes be treated in the laboratory to render them less hazardous, but this should only be performed by trained personnel with a thorough understanding of the chemical reactions involved.[12]
First Aid Measures
Immediate medical attention is recommended in case of any exposure.
Table 4: First Aid Measures for this compound Exposure
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[7] |
| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention.[7] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9] |
Fire-Fighting Measures
This compound is not flammable. However, in the event of a fire involving this chemical, use an extinguishing agent suitable for the surrounding fire, such as dry chemical, carbon dioxide, or alcohol-resistant foam.[9] Firefighters should wear self-contained breathing apparatus and full protective gear.[7]
Logical Relationship of Hazard Mitigation
The following diagram illustrates the logical flow from hazard identification to the implementation of control measures.
This guide is intended to provide a comprehensive overview of the health and safety guidelines for handling this compound. It is not a substitute for a thorough risk assessment and adherence to all applicable institutional and regulatory requirements. Always consult the most recent Safety Data Sheet (SDS) for this chemical before use.
References
- 1. [PDF] Toxic effects of tin compounds on microorganisms | Semantic Scholar [semanticscholar.org]
- 2. web.mit.edu [web.mit.edu]
- 3. Tin and Compounds | ToxFAQs™ | ATSDR [wwwn.cdc.gov]
- 4. research.unl.edu [research.unl.edu]
- 5. mjas.analis.com.my [mjas.analis.com.my]
- 6. ehs.umich.edu [ehs.umich.edu]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Toxicity of tin and its compounds. | Semantic Scholar [semanticscholar.org]
- 10. Acetate Promotes T Cell Effector Function during Glucose Restriction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 12. epfl.ch [epfl.ch]
Navigating the Solubility of Tin(II) Acetate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Qualitative Solubility Profile
Tin(II) acetate is a white to off-white crystalline powder that is known to be sensitive to moisture and air. It decomposes in water but exhibits solubility in a range of organic solvents. The principle of "like dissolves like" offers a preliminary guide to its solubility, suggesting better solubility in solvents with similar polarity.
Based on available data, the qualitative solubility of this compound in common organic solvents is summarized in the table below.
| Solvent Category | Solvent Examples | Qualitative Solubility | Citations |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | |
| Polar Protic | Methanol | Soluble | |
| Non-Polar/Slightly Polar | General Observation | Reported to be soluble | |
| Aqueous | Water | Decomposes | |
| Aqueous Acidic | Dilute Hydrochloric Acid | Soluble |
Experimental Protocol for Quantitative Solubility Determination
Given the absence of readily available quantitative data, researchers often need to determine the solubility of this compound in their specific solvent systems. The following is a detailed experimental protocol based on the equilibrium shake-flask method, adapted for the air- and moisture-sensitive nature of this compound.
Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (anhydrous)
-
Anhydrous organic solvent of interest
-
Inert gas (e.g., argon or nitrogen)
-
Schlenk line or glovebox
-
Temperature-controlled shaker or incubator
-
Gas-tight vials with septa
-
Syringes and needles
-
Inert filter (e.g., PTFE syringe filter, 0.2 µm)
-
Analytical balance
-
Volumetric flasks
-
Suitable analytical instrument for quantification (e.g., ICP-MS for tin analysis, or a validated chromatographic method)
Procedure:
-
Preparation of Materials:
-
Dry all glassware in an oven at >100°C for several hours and allow to cool under a stream of inert gas or in a desiccator.
-
Ensure the solvent is anhydrous, either by using a commercially available anhydrous grade or by drying it using appropriate methods (e.g., molecular sieves).
-
Handle this compound under an inert atmosphere (glovebox or Schlenk line) to prevent oxidation and hydrolysis.
-
-
Sample Preparation:
-
Under an inert atmosphere, add an excess amount of this compound to a pre-weighed, dry, gas-tight vial. The excess solid is crucial to ensure that a saturated solution is formed.
-
Record the initial mass of this compound added.
-
Using a syringe, add a known volume or mass of the anhydrous organic solvent to the vial.
-
Seal the vial securely with a septum cap.
-
-
Equilibration:
-
Place the vial in a temperature-controlled shaker set to the desired experimental temperature.
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours, depending on the solvent and the dissolution rate of the solid. Preliminary experiments may be needed to determine the optimal equilibration time.
-
-
Sample Separation:
-
Once equilibrium is reached, allow the vial to stand undisturbed at the experimental temperature for several hours to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe fitted with an inert filter. It is critical to avoid aspirating any solid particles. The filtration should be performed quickly to minimize any temperature changes that could affect solubility.
-
-
Quantification:
-
Accurately dilute the filtered, saturated solution with the same anhydrous solvent to a concentration suitable for the chosen analytical method.
-
Analyze the concentration of this compound in the diluted solution using a pre-calibrated analytical instrument. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive method for determining the concentration of tin.
-
-
Calculation:
-
Calculate the solubility of this compound in the solvent using the following formula:
Solubility ( g/100 mL) = (Measured Concentration × Dilution Factor × Volume of Solution) / 100
-
Safety Precautions:
-
Always handle this compound in a well-ventilated area or under an inert atmosphere.
-
Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Consult the Safety Data Sheet (SDS) for this compound before starting any experimental work.
Visualizing Experimental and Logical Workflows
To further aid in the understanding of the experimental protocol and the application of this compound, the following diagrams have been generated using Graphviz.
Caption: Workflow for determining the solubility of this compound.
Caption: Logical relationship of this compound as a catalyst in esterification.
Conclusion
While quantitative solubility data for this compound in organic solvents is sparse in the public domain, its qualitative solubility in polar aprotic and polar protic solvents like DMSO and methanol is established. For researchers and professionals in drug development and organic synthesis, the provided experimental protocol offers a robust framework for determining the precise solubility in their specific solvent systems. Understanding the solubility of this compound is a critical first step in optimizing reaction conditions and harnessing its full potential as a catalyst and precursor in various chemical transformations.
Molecular weight and formula of diacetoxytin
A Note on Nomenclature: The term "diacetoxytin" can be ambiguous as it may refer to various organotin compounds with two acetate groups. This guide focuses on Dibutyltin diacetate (DBTA) , a widely used and well-documented example of a diacetoxytin compound.
This technical guide is intended for researchers, scientists, and professionals in drug development, providing comprehensive information on the molecular characteristics, synthesis, and spectral properties of Dibutyltin diacetate.
Molecular and Physical Properties
Dibutyltin diacetate is an organotin compound valued for its catalytic activity in various chemical transformations.[1] Its key physical and chemical properties are summarized in the table below.
| Property | Value |
| Chemical Formula | C₁₂H₂₄O₄Sn |
| Molecular Weight | 351.03 g/mol [2] |
| CAS Number | 1067-33-0[2] |
| Appearance | Colorless to pale yellow liquid[1] |
| Density | 1.31 g/mL at 25 °C |
| Boiling Point | 139 °C at 5 mmHg[1] |
| Melting Point | 7-10 °C[1] |
| Refractive Index | n20/D 1.471 |
| Vapor Pressure | 1.3 mmHg at 25 °C[1] |
| Solubility | Soluble in organic solvents such as toluene. |
Synthesis of Dibutyltin Diacetate
The industrial synthesis of dibutyltin diacetate is typically achieved through the reaction of dibutyltin oxide with acetic acid.[1] This method is favored for its efficiency and high yield.
This protocol is based on established industrial synthesis methods.
Materials:
-
Dibutyltin oxide
-
Glacial acetic acid (in excess)
-
Reaction kettle with a stirring device and vacuum capabilities
Procedure:
-
Charge the reaction kettle with an excess of glacial acetic acid.
-
Begin stirring and gradually add the dibutyltin oxide to the reactor.
-
Heat the mixture to a temperature between 60-80 °C. Maintain this temperature and continue stirring for 1-2 hours, or until the dibutyltin oxide has completely dissolved.
-
Apply a vacuum and heat the solution to 105 °C. Once this temperature is reached, cease heating and maintain the temperature for 20-30 minutes.
-
Resume heating to 110 °C while maintaining the vacuum. Continue this for 2-3.5 hours, or until no more low-boiling-point substances are distilled off.
-
Cool the reactor and discharge the final product, dibutyltin diacetate.
Diagram of Synthesis Workflow:
Caption: Synthesis of Dibutyltin Diacetate from Dibutyltin Oxide.
Spectral Analysis
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are crucial for the structural elucidation and quality control of dibutyltin diacetate.
The ¹H NMR spectrum of dibutyltin diacetate is consistent with its molecular structure, showing signals corresponding to the protons of the butyl and acetate groups.
-
Butyl Group Protons: The four distinct sets of protons in the two butyl chains will give rise to a series of multiplets in the upfield region of the spectrum (typically 0.8-1.8 ppm). The terminal methyl (CH₃) protons will appear as a triplet, while the three methylene (CH₂) groups will be represented by more complex multiplets due to spin-spin coupling with adjacent protons.
-
Acetate Group Protons: The methyl protons of the two acetate groups are chemically equivalent and will therefore appear as a sharp singlet in the downfield region (around 2.1 ppm). The integration of this peak will correspond to six protons.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
-
Butyl Group Carbons: Four distinct signals are expected for the four non-equivalent carbon atoms of the butyl chains. The chemical shifts will range from approximately 13 ppm for the terminal methyl carbon to higher values for the methylene carbons closer to the tin atom.
-
Acetate Group Carbons: Two signals will be present for the acetate groups: one for the methyl carbon (around 21 ppm) and another for the carbonyl carbon (C=O) at a much more downfield position (in the range of 170-180 ppm).
The IR spectrum of dibutyltin diacetate displays characteristic absorption bands that confirm the presence of its key functional groups.
-
C-H Stretching: Strong absorptions in the 2850-2960 cm⁻¹ region are attributed to the symmetric and asymmetric stretching vibrations of the C-H bonds in the butyl groups.
-
C=O Stretching: A strong, sharp absorption band in the region of 1550-1650 cm⁻¹ is characteristic of the asymmetric stretching of the carboxylate group (C=O) of the acetate ligands. The position of this band can be influenced by the coordination of the acetate to the tin atom.
-
C-O Stretching: Bands corresponding to the symmetric stretching of the carboxylate group can be found in the 1300-1400 cm⁻¹ region.
-
Sn-C Stretching: The stretching vibrations of the tin-carbon bonds typically appear in the lower frequency region of the spectrum, around 500-600 cm⁻¹.
Applications in Research and Drug Development
Dibutyltin diacetate is primarily utilized as a catalyst in various organic reactions. Its applications in the pharmaceutical and drug development sectors are mainly indirect, through its role in the synthesis of more complex molecules.
-
Catalyst in Organic Synthesis: DBTA is an effective catalyst for esterification, transesterification, and the formation of urethanes.[3] This makes it valuable in the synthesis of active pharmaceutical ingredients (APIs) and their intermediates.
-
Curing Agent for Silicones: In the development of medical devices and drug delivery systems that utilize silicone-based materials, DBTA can be used as a curing agent.
-
Stabilizer: It can also act as a stabilizer in certain formulations, preventing degradation.
As it functions as a catalyst and is not typically incorporated into the final drug molecule, there are no known direct signaling pathways associated with dibutyltin diacetate in a pharmacological context. Its primary relevance to drug development professionals lies in its utility as a synthetic tool.
References
An In-depth Technical Guide to the Lewis Acid Properties of Tin(II) Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tin(II) acetate, Sn(OAc)₂, is a versatile and efficient Lewis acid catalyst employed in a range of organic transformations. Its utility is particularly notable in polymerization reactions for creating biodegradable polymers and in the synthesis of various organic esters. This technical guide provides a comprehensive overview of the Lewis acid properties of this compound, including its synthesis, characterization, and catalytic mechanisms, with a focus on applications relevant to the pharmaceutical and drug development industries.
Core Properties of this compound
This compound is a white crystalline solid that is sparingly soluble in water but soluble in various organic solvents. The tin atom in its +2 oxidation state possesses a lone pair of electrons and vacant d-orbitals, which are key to its Lewis acidic nature. This electronic configuration allows it to accept electron pairs from Lewis bases, such as the carbonyl oxygen of esters and carboxylic acids, thereby activating these functional groups for nucleophilic attack.
| Property | Value | Reference |
| Molecular Formula | C₄H₆O₄Sn | |
| Molecular Weight | 236.80 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 180-182 °C | |
| Solubility | Decomposes in water; Soluble in dilute HCl, DMSO, and methanol | [1] |
Lewis Acidity of this compound
The Gutmann-Beckett method is a common experimental technique used to assess the Lewis acidity of a substance by measuring the change in the ³¹P NMR chemical shift of a probe molecule, typically triethylphosphine oxide (TEPO), upon interaction with the Lewis acid.[2][3] Although not specifically reported for this compound, this method has been applied to other tin compounds, providing a quantitative measure of their Lewis acidity.[4]
Experimental Protocols
Synthesis of this compound
Method 1: From Tin(II) Oxide and Acetic Acid
This is a common and straightforward method for the laboratory-scale synthesis of this compound.[5][6][7]
Materials:
-
Tin(II) oxide (SnO)
-
Glacial acetic acid (CH₃COOH)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add tin(II) oxide and deionized water in a 1:1 to 1:2 mass ratio.[7]
-
Begin stirring the mixture.
-
Slowly add glacial acetic acid to the suspension. The amount of acetic acid will depend on the desired final concentration.
-
Heat the reaction mixture to 75-85 °C and maintain this temperature for 30 minutes with continuous stirring.[7]
-
Increase the temperature to 95-100 °C and reflux the mixture for 3 hours.[7]
-
After the reaction is complete, remove the excess acetic acid and water via vacuum distillation.
-
The resulting white solid is this compound, which can be further purified by sublimation.[5]
Workflow for Synthesis of this compound from Tin(II) Oxide:
Caption: Synthesis of this compound from Tin(II) Oxide.
Method 2: From Elemental Tin
This method involves the direct reaction of elemental tin with acetic acid, often under reflux conditions.[8]
Materials:
-
Elemental tin (powder or shot)
-
Glacial acetic acid
Procedure:
-
Charge a reactor with an excess of tin metal and glacial acetic acid.
-
Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen).
-
The reaction is typically slow and may require prolonged heating (e.g., 80-90 hours).[8]
-
After the reaction, the excess tin is filtered off.
-
The filtrate is then concentrated under vacuum to yield this compound.
Characterization of Lewis Acidity (General Protocol)
The Gutmann-Beckett method can be adapted to determine the acceptor number (AN) of this compound.[2][3]
Materials:
-
This compound
-
Triethylphosphine oxide (TEPO)
-
Anhydrous, non-coordinating solvent (e.g., dichloromethane-d₂, benzene-d₆)
-
NMR tubes
Procedure:
-
Prepare a standard solution of TEPO in the chosen deuterated solvent of a known concentration.
-
Record the ³¹P NMR spectrum of the TEPO solution. The chemical shift of the free TEPO is denoted as δ(free).
-
Prepare a solution of this compound in the same deuterated solvent.
-
Add a stoichiometric amount of the this compound solution to the TEPO solution in the NMR tube.
-
Record the ³¹P NMR spectrum of the mixture. The chemical shift of the complexed TEPO is denoted as δ(complex).
-
The change in chemical shift (Δδ = δ(complex) - δ(free)) is used to calculate the acceptor number using the formula: AN = 2.345 * Δδ.
Workflow for Gutmann-Beckett Determination of Lewis Acidity:
References
- 1. reaxis.com [reaxis.com]
- 2. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]
- 3. magritek.com [magritek.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Page loading... [wap.guidechem.com]
- 7. CN104557506A - Preparation technology of stannous acetate - Google Patents [patents.google.com]
- 8. US6303808B1 - Direct synthesis of tin (II) carboxylates and tin(IV) carboxylates from elemental tin or tin oxides - Google Patents [patents.google.com]
A Technical Guide to Commercial Tin(II) Acetate: Suppliers, Purity, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of commercially available Tin(II) acetate (Sn(CH₃COO)₂), detailing its suppliers, purity grades, common impurities, and the analytical methodologies crucial for its characterization in research and drug development settings. This compound is a versatile reagent, acting as a catalyst in organic synthesis, a precursor for advanced materials, and finding applications in various industrial processes.[1][2] Its efficacy in these roles is intrinsically linked to its purity.
Commercial Suppliers and Purity Grades
A variety of chemical suppliers offer this compound in a range of purity grades to suit diverse research and development needs. The available grades typically range from technical grade to high-purity specifications, with purities often exceeding 99%. The selection of an appropriate grade is contingent upon the sensitivity of the intended application to impurities.
| Supplier | Available Purity Grades | Noted Assay Method(s) |
| American Elements | Mil Spec, ACS, Reagent, Technical, Food, Agricultural, Pharmaceutical, Optical, USP, EP/BP | ASTM testing standards |
| Ereztech | 98%+, 99% | Gravimetric analysis (%Sn = 48.9-51.4), Titration |
| ProChem, Inc. | Custom purities available upon request | Not specified |
| Chemsavers, Inc. | >99.0% | Gravimetric (as Sn), Titration |
| ChemScene | ≥95% | Not specified |
| Strem | 99% | Not specified |
| Santa Cruz Biotechnology | ≥98% | Not specified |
| Thermo Scientific (Alfa Aesar) | 95% | Not specified |
| Sigma-Aldrich | Tin(II) content: 49-53% (purity not determined) | Not specified |
| Stanford Advanced Materials | 99% | Not specified |
| EFORU | 99%, 99.9%, 99.99%, 99.999%, 99.9999% (2N to 6N) | Not specified |
Common Impurities
The primary impurities in this compound arise from its sensitivity to environmental conditions. Due to its susceptibility to oxidation and hydrolysis, careful handling and storage are paramount to maintain its integrity.[3]
-
Tin(IV) Species: Exposure to air can lead to the oxidation of the Tin(II) ion to the more stable Tin(IV) state. The presence of Tin(IV) acetate or other Tin(IV) compounds can significantly impact reactions where the +2 oxidation state is critical.
-
Hydrolysis Products: In the presence of moisture, this compound can hydrolyze to form tin hydroxides or oxides.[4] Anhydrous this compound is known to decompose in water.[4]
-
Residual Acetic Acid: Depending on the manufacturing process, there may be residual acetic acid from the synthesis, which involves dissolving tin(II) oxide in glacial acetic acid.[4]
-
Trace Metals: As with any manufactured chemical, trace amounts of other metals may be present, originating from the raw materials or the manufacturing equipment. The specific metallic impurities and their concentrations will vary by supplier and grade.
Experimental Protocols for Purity and Impurity Analysis
Accurate determination of the purity of this compound and the quantification of its impurities are essential for ensuring reproducible experimental outcomes. The following section details the methodologies for key analytical procedures.
Determination of Tin(II) Content by Iodimetric Redox Titration
This method is a classic and reliable way to determine the concentration of Tin(II) in a sample. It is based on the oxidation of Sn(II) to Sn(IV) by a standardized iodine solution.
Principle: The reaction proceeds as follows: Sn²⁺ + I₂ → Sn⁴⁺ + 2I⁻
The endpoint of the titration is typically detected using a starch indicator, which forms a deep blue complex with excess iodine.
Reagents and Equipment:
-
Standardized 0.1 N Iodine (I₂) solution
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized water
-
Starch indicator solution (1%)
-
Solid Carbon Dioxide (dry ice) or Nitrogen gas for creating an inert atmosphere
-
Analytical balance
-
Burette, 25 mL or 50 mL
-
Erlenmeyer flask, 250 mL
-
Heating plate
Methodology:
-
Sample Preparation: Accurately weigh approximately 0.2-0.3 g of the this compound sample into a 250 mL Erlenmeyer flask.
-
Dissolution and Reduction of any Sn(IV): Add 50 mL of concentrated HCl and 90 mL of deionized water to the flask.[5] To ensure all tin is in the +2 oxidation state, the solution can be boiled for a few minutes.[5]
-
Creation of an Inert Atmosphere: To prevent the oxidation of Sn(II) by atmospheric oxygen, an inert atmosphere must be created. This can be achieved by adding a small piece of dry ice to the flask or by continuously bubbling nitrogen gas through the solution.[5] The CO₂ produced from the sublimation of dry ice will displace the air.
-
Cooling: Cool the flask to room temperature. It is crucial to maintain the inert atmosphere during cooling.
-
Titration: Add a few drops of starch indicator solution. The solution should be colorless. Immediately titrate the sample with the standardized 0.1 N iodine solution until the first permanent blue color appears.
-
Calculation: The percentage of Tin(II) in the sample can be calculated using the following formula:
% Sn(II) = (V_I₂ × N_I₂ × M_Sn) / (W_sample × 2) × 100
Where:
-
V_I₂ = Volume of iodine solution used in liters
-
N_I₂ = Normality of the iodine solution
-
M_Sn = Molar mass of Tin (118.71 g/mol )
-
W_sample = Weight of the sample in grams
-
Determination of Total Tin Content by Gravimetric Analysis
This method determines the total tin content by converting the tin in the sample to a stable, weighable form, typically Tin(IV) oxide (SnO₂).
Principle: The this compound sample is thermally decomposed and oxidized to Tin(IV) oxide. The weight of the resulting oxide is then used to calculate the total tin content.
Reagents and Equipment:
-
Porcelain crucible and lid
-
Muffle furnace
-
Analytical balance
-
Desiccator
Methodology:
-
Crucible Preparation: Heat a clean porcelain crucible and lid in a muffle furnace at approximately 900°C for 30 minutes. Cool in a desiccator and weigh accurately. Repeat the heating, cooling, and weighing cycle until a constant weight is achieved.
-
Sample Addition: Accurately weigh approximately 0.5 g of the this compound sample into the pre-weighed crucible.
-
Decomposition and Ignition: Gently heat the crucible with the sample over a Bunsen burner in a fume hood to slowly decompose the acetate. Once the initial decomposition has subsided, transfer the crucible to a muffle furnace.
-
Ignition to SnO₂: Heat the sample in the muffle furnace at 900°C for at least one hour to ensure complete conversion to SnO₂.
-
Cooling and Weighing: Remove the crucible from the furnace, place it in a desiccator to cool to room temperature, and then weigh it accurately.
-
Calculation: The percentage of total tin in the sample can be calculated using the following formula:
% Total Sn = (W_SnO₂ × (M_Sn / M_SnO₂)) / W_sample × 100
Where:
-
W_SnO₂ = Weight of the Tin(IV) oxide residue in grams
-
M_Sn = Molar mass of Tin (118.71 g/mol )
-
M_SnO₂ = Molar mass of Tin(IV) oxide (150.71 g/mol )
-
W_sample = Weight of the sample in grams
-
Analysis of Trace Metal Impurities by ICP-MS
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive technique for the determination of a wide range of metallic impurities at trace and ultra-trace levels.
Principle: The sample is introduced into an argon plasma, which atomizes and ionizes the components. The resulting ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for the identification and quantification of the elements present.[6]
Reagents and Equipment:
-
ICP-MS instrument
-
Trace metal grade Nitric Acid (HNO₃)
-
Ultrapure deionized water
-
Certified multi-element standard solutions
-
Volumetric flasks and pipettes
Methodology:
-
Sample Digestion: Accurately weigh a small amount of the this compound sample (e.g., 0.1 g) into a clean digestion vessel. Add a suitable volume of trace metal grade nitric acid (e.g., 5-10 mL). The digestion can be performed on a hot plate or using a microwave digestion system for more efficient and controlled digestion.[7][8] The goal is to completely dissolve the sample and oxidize the organic matrix.
-
Dilution: After digestion, quantitatively transfer the solution to a volumetric flask (e.g., 100 mL) and dilute to the mark with ultrapure deionized water. Further dilutions may be necessary to bring the concentrations of the analytes within the linear dynamic range of the instrument.[9]
-
Instrument Calibration: Prepare a series of calibration standards by diluting a certified multi-element stock solution with a matrix-matching diluent (e.g., 2% nitric acid).[7]
-
Analysis: Aspirate the prepared sample solution into the ICP-MS. The instrument will measure the intensity of the signal for each mass-to-charge ratio corresponding to the elements of interest.
-
Quantification: The concentration of each metallic impurity in the original sample is determined by comparing the signal intensities from the sample to the calibration curve generated from the standards. An internal standard is typically used to correct for matrix effects and instrument drift.[9]
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the comprehensive analysis of this compound purity.
Caption: Workflow for the comprehensive purity analysis of this compound.
This technical guide provides a foundational understanding of the commercial landscape and analytical considerations for this compound. For critical applications, it is always recommended to consult the supplier's certificate of analysis and, where necessary, perform independent verification of the material's purity to ensure it meets the stringent requirements of your research or development activities.
References
- 1. digicollections.net [digicollections.net]
- 2. Sciencemadness Discussion Board - Tin acetates - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. americanelements.com [americanelements.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. mt.com [mt.com]
- 6. azom.com [azom.com]
- 7. s27415.pcdn.co [s27415.pcdn.co]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. www2.gov.bc.ca [www2.gov.bc.ca]
Methodological & Application
Application Notes and Protocols for Tin(II) Acetate-Catalyzed Esterification Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tin(II) acetate, also known as stannous acetate (Sn(OAc)₂), is a versatile and effective Lewis acid catalyst for esterification and transesterification reactions.[1] Its utility spans various applications, from the synthesis of specialty polymers to the production of biofuels.[1][2] As a Lewis acid, this compound activates the carbonyl group of the carboxylic acid, facilitating nucleophilic attack by the alcohol and thereby increasing the reaction rate.[3] These application notes provide detailed protocols and quantitative data for the use of this compound in esterification reactions, aiding researchers in the development of efficient synthetic methodologies.
Data Presentation
The following tables summarize quantitative data from various esterification and transesterification reactions catalyzed by Tin(II) compounds. While specific data for a wide range of simple esterifications using this compound is limited in publicly available literature, data from transesterification and polymer synthesis, along with data from the closely related catalyst Tin(II) chloride, provide valuable insights into reaction conditions and expected outcomes.
Table 1: Transesterification Catalyzed by this compound
| Carboxylic Acid/Ester Source | Alcohol | Molar Ratio (Alcohol:Source) | Catalyst | Temperature (°C) | Time (h) | Conversion/Yield | Reference |
| Sunflower Oil | Methanol | 30:1 | This compound | 150 | 3 | 96.6 wt.% Methyl Ester | [3][4] |
Table 2: Ring-Opening Polymerization (Esterification) Catalyzed by this compound
| Monomer | Initiator | Monomer:Catalyst Ratio | Catalyst | Temperature (°C) | Time (h) | Result | Reference |
| L-lactide | None | 15:1 | This compound | 160 | Not Specified | Linear polylactide | [5] |
Table 3: Esterification of Carboxylic Acids Catalyzed by Tin(II) Chloride *
| Carboxylic Acid | Alcohol | Molar Ratio (Acid:Alcohol) | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzoic Acid | n-Propanol | 1:excess | 50 | 100 | 20 | 94 | [6] |
| 4-Methoxybenzoic Acid | n-Propanol | 1:excess | 50 | 100 | 20 | 84 | [6] |
| Cinnamic Acid | n-Propanol | 1:excess | 50 | 100 | 20 | 99 | [6] |
| Hexanoic Acid | n-Propanol | 1:excess | 50 | 100 | 20 | 91 | [6] |
*Data for Tin(II) chloride is provided as a reference for typical reaction conditions and yields for tin(II)-catalyzed esterifications.
Mandatory Visualizations
Signaling Pathway
Caption: Lewis acid-catalyzed esterification mechanism.
Experimental Workflow
Caption: General experimental workflow for esterification.
Experimental Protocols
Protocol 1: General Procedure for the Esterification of a Carboxylic Acid with an Alcohol
This protocol provides a general method for the esterification of a simple carboxylic acid and an alcohol using this compound as a catalyst.
1. Materials:
-
Carboxylic acid (1.0 eq)
-
Alcohol (1.5 - 3.0 eq)
-
This compound (0.01 - 0.1 eq)
-
Anhydrous toluene or other suitable solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Solvents for column chromatography (e.g., hexane/ethyl acetate mixture)
2. Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Dean-Stark trap (optional, for removal of water)
-
Heating mantle or oil bath with a magnetic stirrer
-
Separatory funnel
-
Standard laboratory glassware
-
Rotary evaporator
-
Column chromatography setup
3. Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid, the alcohol, and this compound. Add a suitable solvent, such as toluene, to facilitate the reaction and, if applicable, the azeotropic removal of water.
-
Reaction: Attach a reflux condenser (and a Dean-Stark trap if used) to the flask. Heat the reaction mixture to reflux with vigorous stirring. The reaction temperature will depend on the boiling point of the solvent and reactants.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed or no further product formation is observed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution to neutralize any unreacted carboxylic acid and the catalyst.
-
Wash the organic layer with brine.
-
Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude ester by flash column chromatography on silica gel or by distillation, depending on the properties of the product.
-
-
Characterization: Characterize the purified ester using appropriate analytical techniques, such as NMR, IR, and mass spectrometry, to confirm its identity and purity.
Protocol 2: Synthesis of Poly(L-lactide) via Ring-Opening Polymerization (ROP)
This protocol describes the synthesis of poly(L-lactide) from L-lactide using this compound as a catalyst.
1. Materials:
-
L-lactide
-
This compound
-
Dichloromethane (for dissolution and precipitation)
-
Ligroin or methanol (for precipitation)
-
Argon or Nitrogen gas
2. Equipment:
-
Flame-dried Erlenmeyer flask or reaction vessel
-
Magnetic stir bar
-
Oil bath
-
Inert atmosphere setup (e.g., Schlenk line)
-
Filtration apparatus
3. Procedure:
-
Preparation: Weigh this compound into a flame-dried Erlenmeyer flask. Under an inert atmosphere of argon or nitrogen, add L-lactide and a magnetic stir bar.[5]
-
Polymerization: Immerse the sealed reaction vessel into a preheated oil bath at 160°C and stir the mixture.[5] The reaction is typically carried out for several hours.
-
Isolation:
-
After the desired reaction time, cool the vessel to room temperature.
-
Dissolve the resulting polymer in dichloromethane.
-
Filter the solution to remove any insoluble catalyst residues.
-
Precipitate the polymer by adding the filtrate to a non-solvent such as ligroin or methanol with vigorous stirring.
-
-
Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at a moderate temperature (e.g., 50°C) until a constant weight is achieved.
Disclaimer: These protocols are intended for guidance in a research laboratory setting by trained professionals. Appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated fume hood, should be strictly followed. Reaction conditions may need to be optimized for specific substrates and desired outcomes.
References
Application of Tin(II) Acetate in Polymerization Processes: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Tin(II) acetate, also known as stannous acetate, is a versatile and effective catalyst in various polymerization processes.[1][2] Its primary application lies in the ring-opening polymerization (ROP) of cyclic esters, such as lactide and ε-caprolactone, to produce biodegradable polymers like polylactic acid (PLA) and polycaprolactone (PCL).[3][4][5] These polymers are of significant interest in the biomedical and pharmaceutical fields for applications including drug delivery systems, surgical sutures, and tissue engineering scaffolds, owing to their biocompatibility and controlled degradation rates.[5] this compound is favored for its high catalytic activity under relatively mild conditions, which allows for the efficient production of high molecular weight polymers.[5]
Catalytic Activity and Mechanism
This compound functions as a Lewis acid catalyst in polymerization reactions.[1][2] The most widely accepted mechanism for the ROP of cyclic esters catalyzed by tin(II) compounds is the coordination-insertion mechanism.[4][5] In the presence of a co-initiator containing a hydroxyl group, such as an alcohol or water, this compound is believed to form a tin(II) alkoxide, which is the true initiating species.[6][7][8] The monomer then coordinates to the tin center and is subsequently inserted into the tin-alkoxide bond, propagating the polymer chain.[5]
The reactivity of tin acetate catalysts in the polymerization of L-lactide has been shown to follow the order: Sn(OAc)₂ > Sn(OAc)₄ > Bu₂Sn(OAc)₂ ~ Oct₂Sn(OAc)₂.[3][9]
Data Presentation: Polymerization of Cyclic Esters
The following tables summarize quantitative data from various studies on the polymerization of L-lactide and ε-caprolactone using tin-based catalysts, with a focus on this compound.
Table 1: Bulk Polymerization of L-Lactide Catalyzed by this compound [3][10]
| Monomer/Catalyst Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Mw ( g/mol ) | Đ (Mw/Mn) | Polymer Structure |
| 15/1 | 160 | 0.5 | ~97 | 2,100 | 2,400 | 1.14 | Linear |
| 30/1 | 160 | 1 | ~97 | 4,100 | 4,800 | 1.17 | Linear |
| 50/1 | 160 | 1.5 | ~97 | 6,800 | 8,200 | 1.21 | Linear |
| 1000/1 | 130 | 24 | ~97 | - | 180,000 | - | Cyclic |
| 2000/1 | 130 | 48 | ~97 | - | 350,000 | - | Cyclic |
| 5000/1 | 130 | 72 | ~97 | - | 800,000 | - | Cyclic |
Note: At low monomer/catalyst ratios and high temperatures, linear polymers with acetate and carboxyl end groups are predominantly formed. Higher monomer/catalyst ratios and lower temperatures favor the formation of high molecular weight cyclic polymers.[3][10]
Table 2: Bulk Polymerization of ε-Caprolactone with Sn(Oct)₂/n-Hexanol Initiator System [7]
| [Monomer]/[Sn(Oct)₂] | Temperature (°C) | Time (h) | Yield (%) | Mn ( g/mol ) | Đ (Mw/Mn) |
| 1000/1 | 140 | 1 | 80 | 6.8 x 10⁴ | 1.8 |
| 1000/1 | 160 | 1 | 89 | 9.0 x 10⁴ | 1.7 |
| 1000/1 | 180 | 1 | 85 | 8.2 x 10⁴ | 1.9 |
| 2000/1 | 160 | 1 | 85 | 1.2 x 10⁵ | 1.8 |
| 3000/1 | 160 | 1 | 78 | 1.5 x 10⁵ | 1.9 |
Note: While this data is for Tin(II) octoate, it provides a relevant comparison for the polymerization of ε-caprolactone, which shows similar trends to lactide polymerization with tin acetate catalysts, although with a greater tendency towards linear chain formation.[3][9]
Experimental Protocols
Protocol 1: Bulk Polymerization of L-Lactide with this compound to Form Linear Polylactide[4]
Materials:
-
L-lactide
-
This compound (Sn(OAc)₂)
-
Argon or Nitrogen gas
-
Flame-dried Erlenmeyer flask (50 mL)
-
Magnetic stir bar
-
Oil bath with thermostat
Procedure:
-
Weigh 3 mmol of this compound into a 50 mL flame-dried Erlenmeyer flask.
-
Under a blanket of argon, add 45 mmol of L-lactide (Monomer/Catalyst ratio = 15/1) and a magnetic stir bar to the flask.
-
Mix the catalyst and monomer by stirring with a spatula.
-
Seal the reaction vessel.
-
Immerse the closed reaction vessel into an oil bath preheated to 160°C.
-
Allow the polymerization to proceed for 30 minutes to achieve approximately 97% conversion.
-
After the reaction, the resulting polymer can be characterized directly.
Protocol 2: Bulk Polymerization of L-Lactide with this compound to Form Cyclic Polylactide[4]
Materials:
-
L-lactide
-
This compound (Sn(OAc)₂)
-
Argon or Nitrogen gas
-
Flame-dried reaction vessel
-
Magnetic stir bar
-
Oil bath with thermostat
Procedure:
-
In a flame-dried reaction vessel, weigh the desired amount of this compound.
-
Under an inert atmosphere, add the appropriate amount of L-lactide to achieve a high monomer-to-catalyst ratio (e.g., 1000/1 or higher).
-
Add a magnetic stir bar and seal the vessel.
-
Immerse the vessel in an oil bath thermostated at 130°C.
-
Allow the polymerization to proceed for an extended period (e.g., 24-72 hours) to reach high conversion and high molecular weight.
-
The resulting cyclic polymer can then be collected and characterized.
Visualizations: Mechanisms and Workflows
Caption: Coordination-Insertion Mechanism for ROP.
Caption: Formation of Linear vs. Cyclic Polylactide.
Caption: General Experimental Workflow for ROP.
References
- 1. Buy this compound | 638-39-1 [smolecule.com]
- 2. nbinno.com [nbinno.com]
- 3. Making sure you're not a bot! [opus4.kobv.de]
- 4. Syntheses of polylactides by means of tin catalysts - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY00092J [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Ring-opening polymerization of ε-caprolactone initiated by tin(II) octoate/n-hexanol: DSC isoconversional kinetics analysis and polymer synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficiency of liquid tin( ii ) n -alkoxide initiators in the ring-opening polymerization of l -lactide: kinetic studies by non-isothermal differential ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07635J [pubs.rsc.org]
- 9. Making sure you're not a bot! [opus4.kobv.de]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Tin(II) Acetate as a Precursor for Tin Oxide Thin Film Deposition
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tin oxide (SnO₂), a wide-bandgap n-type semiconductor, is a material of significant interest due to its unique combination of high electrical conductivity and optical transparency in the visible region. These properties make it a crucial component in a wide array of applications, including transparent conducting electrodes for solar cells and flat-panel displays, gas sensors, and as a protective and catalytic coating. The choice of precursor material is a critical factor in determining the quality and properties of the deposited tin oxide thin films.
Tin(II) acetate, Sn(CH₃COO)₂, presents itself as a viable, less corrosive, and potentially more environmentally benign alternative to commonly used chloride-based precursors. Its decomposition characteristics allow for the formation of tin oxide films through various deposition techniques. This document provides detailed application notes and experimental protocols for the use of this compound in the deposition of tin oxide thin films via spray pyrolysis, sol-gel, and chemical vapor deposition methods.
Deposition Methods and Mechanisms
The conversion of this compound to tin oxide typically proceeds via thermal decomposition. In an inert atmosphere, anhydrous this compound decomposes to form tin(II) oxide (SnO). To obtain the desired tin(IV) oxide (SnO₂), the decomposition must be carried out in an oxidizing atmosphere, such as air or an oxygen-rich environment. The overall reaction can be summarized as follows:
Sn(CH₃COO)₂(s) + O₂(g) → SnO₂(s) + 2CO₂(g) + 3H₂O(g)
The successful deposition of high-quality SnO₂ thin films is dependent on carefully controlling the parameters of the chosen deposition technique.
Experimental Protocols
Spray Pyrolysis
Spray pyrolysis is a cost-effective and scalable technique suitable for depositing uniform thin films over large areas. The process involves spraying a precursor solution onto a heated substrate, where the droplets undergo evaporation and decomposition to form the desired thin film.
3.1.1. Precursor Solution Preparation
-
Dissolve this compound in a suitable solvent. Glacial acetic acid is a good initial choice to ensure stability and prevent premature hydrolysis. A concentration range of 0.05 M to 0.2 M is recommended as a starting point.
-
For enhanced solubility and solution stability, co-solvents such as methanol or ethanol can be added. A typical ratio would be 1:1 by volume of acetic acid to alcohol.
-
Stir the solution at room temperature for at least 1 hour to ensure complete dissolution. The solution should be clear and free of precipitates.
3.1.2. Deposition Protocol
-
Pre-clean the substrate (e.g., glass, silicon wafer) by sonicating in acetone, followed by isopropanol, and finally deionized water. Dry the substrate with a stream of nitrogen.
-
Preheat the substrate to the desired deposition temperature. A temperature range of 350°C to 450°C is a suitable starting point, based on the thermal decomposition characteristics of tin acetate.[1]
-
Set the spray nozzle-to-substrate distance, typically between 20 and 40 cm.
-
Use a carrier gas, such as compressed air or nitrogen, to atomize the precursor solution. A typical flow rate is 5-10 L/min.
-
Set the solution flow rate. A starting range of 1-5 mL/min is recommended.
-
Initiate the spray deposition process. The deposition time will determine the final film thickness.
-
After deposition, allow the film to cool down to room temperature.
-
For improved crystallinity and electrical properties, a post-deposition annealing step in air at a temperature between 400°C and 500°C for 1-2 hours can be performed.
3.1.3. Experimental Workflow
Caption: Workflow for Spray Pyrolysis of SnO₂ from this compound.
Sol-Gel Deposition
The sol-gel process involves the creation of a colloidal suspension (sol) that is then deposited and converted into a solid network (gel). This method allows for excellent control over the film's microstructure and composition.
3.2.1. Sol Preparation
-
Dissolve this compound in a suitable solvent, such as 2-methoxyethanol or ethanol. A typical starting concentration is 0.1 M to 0.5 M.
-
Add a stabilizing agent to control the hydrolysis and condensation reactions. Monoethanolamine (MEA) or diethanolamine (DEA) can be used in a 1:1 molar ratio with the this compound.
-
Stir the solution at 60-80°C for 1-2 hours to promote the formation of a stable sol. The solution should be clear and homogeneous.
-
Age the sol at room temperature for 24 hours before use.
3.2.2. Deposition Protocol (Spin Coating)
-
Pre-clean the substrate as described in the spray pyrolysis protocol.
-
Dispense a small amount of the sol onto the center of the substrate.
-
Spin the substrate at a speed of 1000-4000 rpm for 30-60 seconds to create a uniform film.
-
Pre-heat the coated substrate on a hot plate at 100-150°C for 10 minutes to evaporate the solvent.
-
Repeat steps 2-4 to achieve the desired film thickness.
-
Anneal the final film in a furnace in an air atmosphere. A temperature of at least 400°C is required for the complete conversion to crystalline SnO₂.[1] A typical annealing profile would be a ramp up to 400-500°C, hold for 1-2 hours, and then a slow cool down.
3.2.3. Sol-Gel Process Pathway
Caption: Sol-Gel Pathway from this compound to SnO₂ Thin Film.
Aerosol Assisted Chemical Vapor Deposition (AACVD)
AACVD is a variation of CVD where the precursor is delivered to the substrate as an aerosol. This method is advantageous for precursors with low volatility.
3.3.1. Precursor Solution Preparation
-
Prepare a solution of this compound in a suitable solvent system. A mixture of methanol and glacial acetic acid can be effective. A concentration range of 0.01 M to 0.1 M is a good starting point.
-
Ensure the solution is well-mixed and stable before use.
3.3.2. Deposition Protocol
-
Pre-clean the substrate as previously described.
-
Place the substrate in the CVD reactor and heat it to the desired deposition temperature, typically in the range of 350-500°C.
-
Generate an aerosol of the precursor solution using an ultrasonic atomizer or a nebulizer.
-
Use an inert carrier gas, such as argon or nitrogen, to transport the aerosol into the reactor chamber. A flow rate of 100-500 sccm is a reasonable starting range.
-
Introduce an oxidizing gas, such as dry air or oxygen, into the reactor. The ratio of inert to oxidizing gas will influence the film properties.
-
The deposition time will control the film thickness.
-
After deposition, cool the reactor down to room temperature under an inert gas flow.
3.3.3. AACVD Experimental Setup Logic
Caption: Logical Flow of the AACVD Process for SnO₂ Deposition.
Data Presentation
The following tables summarize typical experimental parameters and resulting film properties for tin oxide thin films deposited using tin-based precursors. While direct data for this compound is limited, these tables provide a general reference based on related tin precursors.
Table 1: Deposition Parameters for Tin Oxide Thin Films
| Deposition Method | Precursor Concentration | Substrate Temperature (°C) | Solvent System | Annealing Temperature (°C) |
| Spray Pyrolysis | 0.05 - 0.2 M | 350 - 450 | Acetic Acid / Alcohols | 400 - 500 |
| Sol-Gel | 0.1 - 0.5 M | Room Temperature (deposition) | 2-methoxyethanol / Ethanol | 400 - 550 |
| AACVD | 0.01 - 0.1 M | 350 - 500 | Methanol / Acetic Acid | (In-situ) |
Table 2: Typical Properties of Tin Oxide Thin Films
| Property | Spray Pyrolysis | Sol-Gel | AACVD |
| Crystal Structure | Polycrystalline (Tetragonal) | Amorphous (as-deposited), Polycrystalline (annealed) | Polycrystalline |
| Optical Transmittance | > 80% (in visible range) | > 85% (in visible range) | > 80% (in visible range) |
| Band Gap (eV) | 3.6 - 3.9 | 3.7 - 4.0 | 3.7 - 3.9 |
| Resistivity (Ω·cm) | 10⁻² - 10⁻³ | 10⁻¹ - 10⁻³ | 10⁻² - 10⁻³ |
Conclusion
This compound is a promising precursor for the deposition of tin oxide thin films. While detailed literature specifically on its use is not as extensive as for other precursors, the fundamental principles of thermal decomposition and the general protocols for spray pyrolysis, sol-gel, and AACVD methods provide a solid foundation for its application. The protocols and data presented herein offer a comprehensive starting point for researchers to develop and optimize their tin oxide thin film deposition processes using this compound. Further investigation and fine-tuning of the experimental parameters are encouraged to achieve desired film properties for specific applications.
References
Application Notes and Protocols: Preparation of Tin(II) Acetate Solutions in Dilute HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tin(II) acetate (Sn(CH₃COO)₂), also known as stannous acetate, is a versatile reagent with applications in various fields, including catalysis, materials science, and pharmaceutical development.[1] It serves as a precursor for the synthesis of tin-based catalysts, bimetallic nanoparticles, and tin oxide thin films.[1] However, its utility is often hampered by its poor stability in aqueous solutions. This compound readily decomposes in water due to hydrolysis, and the Tin(II) ion is susceptible to oxidation by atmospheric oxygen.[2][3]
These application notes provide a detailed protocol for the preparation of stable solutions of this compound using dilute hydrochloric acid (HCl) as a solvent. The acidic environment prevents the hydrolysis of Sn²⁺ ions and helps to maintain the integrity of the Tin(II) oxidation state.
Chemical Principles
The dissolution of this compound in dilute HCl involves several key chemical equilibria. Understanding these principles is crucial for preparing and maintaining stable solutions.
2.1. Prevention of Hydrolysis:
In neutral or basic aqueous solutions, Tin(II) ions undergo hydrolysis to form insoluble tin(II) hydroxide and other basic tin salts.[4] The addition of a strong acid like HCl shifts the equilibrium away from the formation of these insoluble species by providing a source of H⁺ ions, keeping the tin(II) ions in their soluble form.[4]
2.2. Inhibition of Oxidation:
Tin(II) ions are strong reducing agents and are easily oxidized to Tin(IV) by atmospheric oxygen, especially in neutral or basic solutions.[4] Acidic conditions can help to slow down this oxidation process. For long-term storage, it is recommended to store the solution over metallic tin, which will reduce any Sn⁴⁺ ions that may form back to Sn²⁺.
The following diagram illustrates the key chemical pathways involved in the dissolution and stabilization of this compound in dilute HCl.
Caption: Chemical pathways for this compound dissolution and stabilization.
Quantitative Data
| Property | Value | Reference |
| Molecular Formula | C₄H₆O₄Sn | [5] |
| Molecular Weight | 236.80 g/mol | [6] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 182-183 °C | [1] |
| Solubility in Water | Decomposes | [1][2] |
| Solubility in other solvents | Soluble in dimethyl sulfoxide and methanol | [1] |
Experimental Protocol
This protocol details the preparation of a 0.1 M this compound solution in 1 M HCl. The concentrations can be adjusted as needed for specific applications.
4.1. Materials and Equipment:
-
This compound (Sn(CH₃COO)₂)
-
Concentrated Hydrochloric Acid (HCl, 37%)
-
Deionized water
-
Volumetric flask (e.g., 100 mL)
-
Graduated cylinders
-
Glass beaker
-
Magnetic stirrer and stir bar
-
Fume hood
-
Personal Protective Equipment (PPE): safety goggles, lab coat, gloves
4.2. Procedure:
The following diagram outlines the workflow for preparing the this compound solution.
Caption: Step-by-step workflow for solution preparation.
Step-by-Step Instructions:
-
Prepare 1 M HCl Solution:
-
Work in a fume hood.
-
To prepare 100 mL of 1 M HCl, carefully add approximately 8.3 mL of concentrated HCl (37%) to about 50 mL of deionized water in a beaker. Always add acid to water, not the other way around.
-
Allow the solution to cool to room temperature.
-
-
Weigh this compound:
-
Calculate the required mass of this compound for the desired concentration and volume. For 100 mL of a 0.1 M solution, you will need:
-
Mass = 0.1 mol/L * 0.1 L * 236.80 g/mol = 2.368 g
-
-
Weigh out 2.368 g of this compound.
-
-
Dissolve the this compound:
-
Place the beaker with the 1 M HCl solution on a magnetic stirrer and add a stir bar.
-
Slowly add the weighed this compound to the stirring HCl solution.
-
Continue stirring until the solid is completely dissolved. The solution should be clear and colorless.
-
-
Final Dilution:
-
Carefully transfer the dissolved solution from the beaker to a 100 mL volumetric flask.
-
Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask to ensure all the this compound is transferred.
-
Add deionized water to the volumetric flask until the bottom of the meniscus reaches the calibration mark.
-
-
Mixing and Storage:
-
Cap the volumetric flask and invert it several times to ensure the solution is homogeneous.
-
For short-term storage, transfer the solution to a tightly sealed, clearly labeled glass bottle.
-
For long-term storage, add a few granules of metallic tin to the storage bottle to prevent oxidation. Store in a cool, dark place.
-
4.3. Safety Precautions:
-
Always work in a well-ventilated fume hood, especially when handling concentrated HCl.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
This compound is harmful if swallowed or in contact with skin.[5] Handle with care.
-
Dispose of all chemical waste according to your institution's guidelines.
Applications in Research and Drug Development
Stable solutions of this compound are valuable in a variety of applications:
-
Catalysis: It is used as a Lewis acid catalyst in organic reactions such as esterification and transesterification.[1]
-
Materials Science: It serves as a precursor for the synthesis of Sn-Cu bimetallic nanoparticles and high surface area tin oxide catalysts.[1]
-
Drug Delivery: Research is exploring the use of tin compounds in biomedical applications, including drug delivery systems.
-
Oral Care: Tin(II) compounds have been incorporated into oral care compositions for their antimicrobial properties.[1]
By following this protocol, researchers can prepare stable and reliable solutions of this compound for their specific research and development needs.
References
- 1. This compound, 95% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Tin(II) chloride - Wikipedia [en.wikipedia.org]
- 5. Stannous acetate | C4H6O4Sn | CID 69488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
The Role of Tin(II) Acetate in the Synthesis of High-Performance Perovskite Solar Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tin-based perovskite solar cells (PSCs) are a promising lead-free alternative to their highly efficient lead-based counterparts, addressing the critical issue of lead toxicity. However, the facile oxidation of Sn²⁺ to Sn⁴⁺ and the high density of tin vacancies in tin-based perovskite films have historically hindered their performance and stability. This document details the critical role of Tin(II) acetate (Sn(OAc)₂) and its derivatives as additives in the synthesis of tin-based perovskite solar cells. The use of acetate-containing compounds has emerged as a key strategy to improve film quality, passivate defects, and ultimately enhance the power conversion efficiency (PCE) and operational stability of these devices. This application note provides detailed experimental protocols and summarizes the quantitative impact of this compound on device performance.
Introduction
The commercialization of perovskite solar cells has been hampered by the environmental and health concerns associated with the toxicity of lead. Tin-based perovskites offer a viable, non-toxic alternative with promising optoelectronic properties.[1] However, the intrinsic instability of the Sn²⁺ oxidation state presents a significant challenge, leading to high defect densities and poor device performance.[2][3] Additive engineering has proven to be an effective strategy to mitigate these issues. This compound and other acetate-containing additives have been shown to improve the crystallinity and stability of tin perovskite films, leading to fewer defects and better charge extraction.[4] The acetate anion can act as a Lewis base, coordinating with Sn²⁺ to modulate crystallization and passivate surface defects.
Key Applications of this compound in Perovskite Synthesis
The incorporation of this compound or its derivatives into the perovskite precursor solution serves several crucial functions:
-
Defect Passivation: The acetate ions can coordinate with undercoordinated Sn²⁺ ions at the perovskite crystal grain boundaries and surface, reducing the formation of performance-limiting tin vacancies (VSn).
-
Crystallization Control: Acetate additives can modulate the nucleation and growth of the perovskite film, leading to larger grain sizes, improved crystallinity, and a more uniform and pinhole-free morphology.[5]
-
Inhibition of Tin Oxidation: By stabilizing the Sn²⁺ oxidation state, acetate additives help to suppress the detrimental oxidation to Sn⁴⁺, which is a primary cause of degradation in tin-based PSCs.[6]
-
Enhanced Device Performance: These improvements in film quality and defect density translate directly to enhanced photovoltaic performance, including higher open-circuit voltage (VOC), short-circuit current density (JSC), fill factor (FF), and overall power conversion efficiency (PCE).
Quantitative Data Summary
The following tables summarize the reported quantitative improvements in perovskite solar cell performance with the use of acetate-based additives.
Table 1: Performance Enhancement of Tin-Based PSCs with Acetate Additives
| Perovskite Composition | Acetate Additive | Key Improvement | PCE without Additive (%) | PCE with Additive (%) | VOC (V) with Additive | JSC (mA/cm²) with Additive | FF with Additive | Reference |
| FASnI₃ | Tin(II) acetylacetonate [Sn(acac)₂] | Tin compensation and improved crystallization | 3.88 | 7.27 | N/A | N/A | N/A | [7] |
| MAPb₀.₇₅Sn₀.₂₅(I₀.₅₀Br₀.₅₀)₃ | Methylammonium acetate (MAAc) | Enables anti-solvent-free deposition | N/A | N/A | N/A | N/A | N/A | [8] |
| FASnI₃ | n-butylammonium acetate (BAAc) | Modulates perovskite crystallization | N/A | N/A | N/A | N/A | N/A | [5] |
N/A: Data not available in the cited source.
Table 2: Impact of Annealing Temperature on Perovskite Solar Cell Performance
| Perovskite Composition | Annealing Temperature (°C) | Power Conversion Efficiency (%) | Fill Factor (FF) | JSC (mA/cm²) | VOC (V) | Reference |
| CH₃NH₃PbI₃ | 60 | N/A | N/A | N/A | N/A | [7] |
| CH₃NH₃PbI₃ | 80 | N/A | N/A | N/A | N/A | [7] |
| CH₃NH₃PbI₃ | 100 | 5.68 | 0.55 | 12.637 | 0.817 | [7] |
| MAPbI₃ | 100 | ~18.0 | N/A | N/A | 1.04 | [9] |
| MAPbI₃ | Flash High Temperature | 18.8 | N/A | N/A | N/A | [9] |
Experimental Protocols
This section provides a detailed, synthesized protocol for the fabrication of a tin-based perovskite solar cell using a this compound-related additive, based on common laboratory practices.
Materials and Reagents
-
Fluorine-doped Tin Oxide (FTO) coated glass substrates
-
Zinc Acetate (Zn(OAc)₂)
-
Formamidinium Iodide (FAI)
-
Tin(II) Iodide (SnI₂)
-
Dimethylformamide (DMF)
-
Dimethyl Sulfoxide (DMSO)
-
Chlorobenzene (CB)
-
Bathocuproine (BCP)
-
Silver (Ag) or Gold (Au) for electrode evaporation
Substrate Preparation and ETL Deposition
-
Clean FTO substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen gun and treat with UV-Ozone for 15 minutes prior to use.
-
Prepare an electron transport layer (ETL) precursor solution, for example, a SnO₂ nanoparticle solution.
-
Deposit the SnO₂ layer onto the FTO substrate via spin coating at 3000 rpm for 30 seconds.
-
Anneal the SnO₂ coated substrates at 150°C for 30 minutes in ambient air.
Perovskite Precursor Solution Preparation (with Acetate Additive)
-
Inside a nitrogen-filled glovebox, prepare the perovskite precursor solution. For a FASnI₃-based perovskite, dissolve FAI and SnI₂ in a mixed solvent of DMF and DMSO (e.g., 4:1 v/v).
-
To this solution, add the desired molar percentage of the acetate additive (e.g., Tin(II) acetylacetonate or another acetate salt). For instance, a 1 M solution can be prepared by dissolving the stoichiometric amounts of the precursors.
-
Stir the solution at room temperature for at least 2 hours to ensure complete dissolution.
-
Filter the precursor solution through a 0.22 µm PTFE filter before use.
Perovskite Film Deposition
-
Transfer the ETL-coated substrates into the nitrogen-filled glovebox.
-
Deposit the perovskite precursor solution onto the substrate using a one-step spin coating method. A typical two-step program is:
-
1000 rpm for 10 seconds (for initial spreading)
-
4000 rpm for 30 seconds
-
-
During the second step, at approximately 15 seconds before the end, dispense an anti-solvent (e.g., 100 µL of chlorobenzene) onto the spinning substrate to induce rapid crystallization.
-
Immediately transfer the substrate to a hotplate and anneal at a predetermined temperature (e.g., 100°C) for 10-15 minutes.[7][9]
Deposition of Hole Transport and Electrode Layers
-
Prepare a solution of PCBM in chlorobenzene (e.g., 20 mg/mL).
-
Spin coat the PCBM solution onto the perovskite layer at 2000 rpm for 30 seconds.
-
Prepare a solution of BCP in isopropanol (e.g., 0.5 mg/mL).
-
Spin coat the BCP solution onto the PCBM layer at 4000 rpm for 30 seconds.
-
Finally, deposit a metal back contact (e.g., 100 nm of Ag or Au) by thermal evaporation through a shadow mask to define the active area of the solar cell.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the fabrication of a tin-based perovskite solar cell.
Role of this compound Additive
Caption: The multifaceted role of this compound in improving perovskite solar cell performance.
Conclusion
The use of this compound and its derivatives as additives is a highly effective strategy in the fabrication of efficient and stable lead-free, tin-based perovskite solar cells. These additives play a crucial role in passivating defects, controlling film crystallization, and preventing the oxidation of Sn²⁺. The provided protocols offer a foundational methodology for researchers to explore and optimize the fabrication of high-performance tin-based perovskite solar cells. Further research into novel acetate-based additives and optimization of processing conditions holds the key to unlocking the full potential of this environmentally friendly photovoltaic technology.
References
- 1. CN114141953A - Perovskite precursor solution, preparation method thereof and perovskite solar cell - Google Patents [patents.google.com]
- 2. Effects of annealing temperature of tin oxide electron selective layers on the performance of perovskite solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pqe.uni-stuttgart.de [pqe.uni-stuttgart.de]
- 6. Stable Tin-Based Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Addressing ambient stability challenges in pure FASnI3 perovskite solar cells through organic additive engineering - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 9. Frontiers | A Holistic Study on the Effect of Annealing Temperature and Time on CH3NH3PbI3-Based Perovskite Solar Cell Characteristics [frontiersin.org]
Application Notes and Protocols for the Preparation of High Surface Area Tin Oxide Catalysts from Tin(II) Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tin(IV) oxide (SnO₂), a versatile n-type semiconductor, is a material of significant interest in catalysis, gas sensing, and energy storage applications. Its catalytic efficacy is intrinsically linked to its surface area and porosity. A high surface area provides a greater number of active sites, thereby enhancing catalytic performance. Tin(II) acetate (Sn(CH₃COO)₂) has emerged as a promising precursor for the synthesis of high surface area SnO₂ catalysts.[1] This document provides detailed application notes and experimental protocols for the preparation of these catalysts, drawing from established methodologies.
Principle of Synthesis
The synthesis of high surface area tin oxide from this compound typically involves two key stages:
-
Chemical Precipitation: this compound is hydrolyzed in an aqueous solution to form a tin hydroxide or oxyhydroxide precipitate. This step is crucial for the initial formation of nanoparticle precursors.
-
Hydrothermal Treatment and Calcination: The precipitate is then subjected to hydrothermal treatment in an autoclave, followed by calcination at elevated temperatures. These processes facilitate the conversion of the precursor to crystalline SnO₂ and the development of a porous structure with a high surface area.
Experimental Protocols
This section details the experimental procedures for the synthesis of high surface area tin oxide catalysts using this compound as the precursor.
Protocol 1: Chemical Precipitation followed by Hydrothermal Treatment
This protocol is adapted from the methodology described by Fisenko et al. (2025) for the synthesis of nanosized tin dioxide.[2][3]
Materials:
-
This compound (Sn(CH₃COO)₂)
-
Deionized water
-
Ammonium hydroxide (for pH adjustment, if necessary)
-
Ethanol
Equipment:
-
Beakers and magnetic stirrer
-
pH meter
-
Teflon-lined stainless steel autoclave
-
Centrifuge
-
Drying oven
-
Tube furnace for calcination
Procedure:
-
Precipitation:
-
Prepare an aqueous solution of this compound. The concentration can be varied to control the particle size.
-
Under vigorous stirring, induce precipitation. This can be achieved by adjusting the pH of the solution with a precipitating agent like ammonium hydroxide.
-
Continue stirring for a set period (e.g., 1-2 hours) to ensure complete precipitation.
-
-
Hydrothermal Treatment:
-
Transfer the resulting suspension into a Teflon-lined autoclave.
-
Seal the autoclave and heat it in an oven at a controlled temperature (e.g., 150-200°C) for a specific duration (e.g., 12-24 hours). This step promotes the crystallization of the tin oxide precursor.
-
-
Washing and Drying:
-
After the hydrothermal treatment, allow the autoclave to cool down to room temperature.
-
Collect the precipitate by centrifugation.
-
Wash the product repeatedly with deionized water and ethanol to remove any unreacted precursors and byproducts.
-
Dry the washed product in an oven at a moderate temperature (e.g., 80-100°C) overnight.
-
-
Calcination:
-
Place the dried powder in a crucible and transfer it to a tube furnace.
-
Calcine the powder in air at a specific temperature ramp and hold time. A typical calcination temperature ranges from 400°C to 600°C for 2-4 hours. The calcination temperature significantly influences the final surface area and crystallinity of the SnO₂ catalyst.
-
Data Presentation
The following tables summarize the key physical and chemical properties of tin oxide catalysts prepared from this compound and other precursors, providing a basis for comparison.
Table 1: Physical Properties of SnO₂ Nanoparticles Synthesized from this compound
| Parameter | Value | Reference |
| Primary Particle Size (before hydrothermal treatment) | 2.2 ± 0.4 nm | [4] |
| Primary Particle Size (after hydrothermal treatment) | 2.6 ± 0.6 nm | [4] |
| Agglomerate Size (before hydrothermal treatment) | 42 ± 12 nm | [4] |
| Agglomerate Size (after hydrothermal treatment) | 40 ± 8 nm | [4] |
Table 2: Surface Area and Pore Characteristics of High Surface Area Tin Oxide Catalysts
| Precursor/Method | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Average Pore Diameter (nm) | Reference |
| This compound (Hydrothermal) | >100 | - | - | [3] |
| SnCl₄ (Hydrazine method, 300°C calcination) | 250 | - | - | [3] |
| SnCl₄ (Hydrazine method, 600°C calcination) | 175 | - | - | [3] |
| Sn(IV) Acetate (Modified Pechini) | >200 | - | - | [3] |
| SnO₂/AC (60% SnO₂) | 571 | 0.7267 | - | [5] |
Note: Data for pore volume and average pore diameter for SnO₂ synthesized specifically from this compound were not available in the searched literature.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of high surface area tin oxide catalysts from this compound.
Caption: Experimental workflow for SnO₂ catalyst synthesis.
Logical Relationship of Synthesis Parameters
The diagram below outlines the logical relationship between the synthesis parameters and the final properties of the tin oxide catalyst.
Caption: Influence of synthesis parameters on catalyst properties.
Applications in Catalysis
High surface area tin oxide catalysts prepared from this compound are promising candidates for a variety of catalytic applications, including:
-
CO Oxidation: The high surface area and presence of active sites make these catalysts effective for the oxidation of carbon monoxide, a critical reaction in automotive exhaust catalysis and air purification.[3]
-
Volatile Organic Compound (VOC) Abatement: The porous structure allows for the efficient adsorption and subsequent catalytic combustion of harmful VOCs.[3]
-
NOx Reduction: These materials can serve as supports for noble metal catalysts used in the reduction of nitrogen oxides.[3]
Conclusion
The use of this compound as a precursor offers a reliable route to the synthesis of high surface area tin oxide catalysts. The protocols outlined in this document, combined with the presented data, provide a solid foundation for researchers to produce and characterize these materials for various catalytic applications. Further optimization of the synthesis parameters can be explored to tailor the catalyst properties for specific reactions.
References
- 1. Browse Title Index - Russian Journal of Inorganic Chemistry [kazanmedjournal.ru]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Tin oxide dependence of the CO2 reduction efficiency on tin electrodes and enhanced activity for tin/tin oxide thin-film catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Electroplating using Tin(II) Acetate as a Tin Source
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for electroplating techniques utilizing Tin(II) acetate as a source of tin. While less common than sulfate or chloride-based systems, acetate-based baths offer potential advantages in specific applications. These notes are intended to serve as a comprehensive guide for researchers and professionals exploring novel electroplating methodologies.
Introduction to Tin Electroplating from Acetate Baths
Tin electroplating is a widely used surface finishing process that imparts corrosion resistance, solderability, and a desirable aesthetic to a variety of substrates. Traditional tin plating baths are often based on stannous sulfate or stannous chloride in acidic solutions. The use of this compound as the primary tin source presents an alternative approach. Acetate ions in the electrolyte can act as a complexing agent, influencing the deposition process and the final properties of the tin coating. While research specifically detailing this compound as the primary salt is limited, existing literature on alkaline tin plating often includes sodium acetate as a component, suggesting its role in modifying the electrolyte's characteristics.[1]
Potential Advantages of Acetate-Based Systems:
-
Modified Crystal Growth: The presence of acetate ions can influence the crystal structure and morphology of the deposited tin.
-
pH Buffering: Acetate can contribute to the buffering capacity of the electrolyte, potentially leading to more stable plating conditions.
-
Reduced Corrosivity: Depending on the overall bath composition, acetate-based solutions may be less corrosive than highly acidic sulfate or chloride baths.
Experimental Protocols
The following protocols are based on general principles of tin electroplating and incorporate information from related acetate-containing plating systems. Researchers should consider these as starting points and optimize the parameters for their specific applications.
Materials and Equipment
-
Tin Source: this compound (Sn(CH₃COO)₂)
-
Electrolyte Components: Acetic acid (glacial), supporting electrolytes (e.g., sodium acetate), and deionized water.
-
Additives: Wetting agents, grain refiners, and brighteners (optional, specific types to be determined by desired coating properties).
-
Anode: Pure tin anode.
-
Cathode (Substrate): The material to be plated (e.g., copper, brass, steel).
-
Plating Cell: A Hull cell is recommended for initial optimization studies. A standard beaker or plating tank for larger-scale work.
-
Power Supply: A DC power supply capable of providing controlled current or voltage.
-
Agitation: Magnetic stirrer or mechanical agitation system.
-
Heating: Hot plate with a temperature controller.
-
Personal Protective Equipment (PPE): Safety glasses, gloves, and a lab coat.
Preparation of the Electroplating Bath
The following table provides a range of concentrations for the components of a this compound-based electroplating bath.
| Component | Concentration Range | Purpose |
| This compound (Sn(CH₃COO)₂) | 20 - 80 g/L | Primary source of tin ions |
| Acetic Acid (CH₃COOH) | 10 - 50 mL/L | Provides conductivity and maintains pH |
| Sodium Acetate (CH₃COONa) | 1 - 14 g/L[1] | Supporting electrolyte and buffering agent |
| Wetting Agent | As per manufacturer's recommendation | Reduces surface tension |
| Grain Refiner/Brightener | As per manufacturer's recommendation | Modifies crystal growth and appearance |
Protocol for Bath Preparation (1 Liter):
-
Fill a 1-liter beaker with approximately 700 mL of deionized water.
-
Slowly add the desired amount of acetic acid to the water while stirring.
-
Add the sodium acetate and stir until completely dissolved.
-
Slowly add the this compound to the solution while stirring. Continue stirring until it is fully dissolved. The solution may require gentle heating to aid dissolution.
-
If using, add the wetting agent and any other additives according to the desired formulation.
-
Add deionized water to bring the total volume to 1 liter.
-
Measure and adjust the pH of the solution if necessary, using acetic acid or a suitable base.
Electroplating Procedure
The following table outlines the typical operating parameters for a this compound-based electroplating bath.
| Parameter | Range |
| Current Density | 1 - 10 A/dm² |
| Temperature | 20 - 70 °C |
| pH | 3.5 - 5.5 |
| Agitation | Moderate |
| Anode to Cathode Area Ratio | 1:1 to 2:1 |
Protocol for Electroplating:
-
Substrate Preparation: Thoroughly clean the substrate to be plated. This typically involves a sequence of degreasing, acid dipping, and rinsing with deionized water to ensure a contaminant-free surface for good adhesion.
-
Plating Setup:
-
Place the prepared electroplating bath in the plating cell.
-
Position the pure tin anode and the substrate (cathode) in the solution, ensuring they are parallel and at the desired distance.
-
Connect the anode to the positive terminal and the cathode to the negative terminal of the DC power supply.
-
-
Plating Process:
-
Heat the bath to the desired operating temperature.
-
Begin agitation of the solution.
-
Apply the calculated DC current to achieve the target current density.
-
Plate for the required duration to achieve the desired coating thickness. The plating time can be estimated using Faraday's laws of electrolysis.
-
-
Post-Treatment:
-
Once plating is complete, turn off the power supply.
-
Remove the plated substrate from the bath.
-
Rinse the substrate thoroughly with deionized water.
-
Dry the plated part using a suitable method (e.g., air drying, oven drying).
-
Data Presentation
The following tables summarize the expected influence of key parameters on the electroplating process and the resulting tin coating, based on general electroplating principles and data from related systems.
Table 1: Influence of Bath Composition on Plating Characteristics
| Component Concentration | Effect on Plating |
| This compound | |
| Increase | Increases plating rate; may lead to rougher deposits if not balanced with additives. |
| Decrease | Decreases plating rate; may result in thin or incomplete coverage. |
| Acetic Acid | |
| Increase | Increases bath conductivity; may decrease cathode efficiency if too high. |
| Decrease | Decreases bath conductivity; may lead to duller deposits. |
| Sodium Acetate | |
| Increase | Improves buffering capacity; can influence crystal structure. |
| Decrease | May lead to pH instability during plating. |
| Additives | |
| Presence | Can refine grain structure, improve brightness, and enhance throwing power. |
Table 2: Influence of Operating Parameters on Coating Properties
| Operating Parameter | Effect on Coating Properties |
| Current Density | |
| Increase | Increases plating rate; may increase internal stress and lead to dendritic growth if too high. |
| Decrease | Decreases plating rate; generally leads to finer-grained and more uniform deposits. |
| Temperature | |
| Increase | Increases plating rate and conductivity; may decrease the effectiveness of some organic additives. |
| Decrease | Decreases plating rate; can improve the effectiveness of certain additives. |
| pH | |
| Optimal Range | Promotes stable bath chemistry and desirable deposit morphology. |
| Outside Range | Can lead to poor deposit quality, reduced cathode efficiency, and bath instability. |
| Agitation | |
| Increase | Replenishes tin ions at the cathode surface, allowing for higher current densities and preventing localized depletion. |
| Decrease | Can lead to burnt deposits at higher current densities due to ion depletion. |
Visualizations
The following diagrams illustrate the key processes and logical relationships in tin electroplating using a this compound-based system.
Conclusion
The use of this compound as a tin source in electroplating offers a viable alternative to traditional chemistries. The protocols and data presented here provide a foundational understanding for researchers to develop and optimize acetate-based tin electroplating processes for their specific needs. Further investigation into the effects of various additives and the precise characterization of the resulting tin coatings will be crucial for the advancement of this technique. It is recommended to conduct systematic studies, such as Hull cell analysis, to fine-tune the bath composition and operating parameters to achieve the desired coating properties.
References
Application Notes and Protocols: Synthesis of Bimetallic Nanoparticles Using Tin(II) Acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various bimetallic nanoparticles (BNPs) utilizing Tin(II) acetate as a key precursor. The methodologies outlined are suitable for researchers in materials science, nanotechnology, and medicinal chemistry. Furthermore, potential applications in drug development are discussed, supported by generalized mechanistic insights into the interaction of bimetallic nanoparticles with cancer cells.
Introduction
Bimetallic nanoparticles have garnered significant attention due to their unique physicochemical properties, which often surpass those of their monometallic counterparts. The synergistic effects arising from the combination of two distinct metals can lead to enhanced catalytic activity, improved stability, and novel optical and electronic properties.[1] Tin-containing bimetallic nanoparticles, in particular, have shown promise in various catalytic applications. This document focuses on the use of this compound as a tin precursor for the synthesis of Platinum-Tin (Pt-Sn), Gold-Tin (Au-Sn), and Palladium-Tin (Pd-Sn) bimetallic nanoparticles.
Experimental Protocols
The following section details the synthesis protocols for Pt-Sn, Au-Sn, and Pd-Sn bimetallic nanoparticles. While a direct protocol for Pt-Sn synthesis using this compound was identified, the protocols for Au-Sn and Pd-Sn have been adapted from established methods using other tin precursors, substituting this compound.
Synthesis of Platinum-Tin (Pt-Sn) Bimetallic Nanoparticles
This protocol is adapted from a method for synthesizing Pt-Sn nanoparticles in ionic liquids.[2]
Materials:
-
Platinum(II) chloride (PtCl₂)
-
This compound (Sn(CH₃COO)₂)
-
Ionic Liquid (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate, [BMIM][BF₄])
-
Reducing agent (e.g., Sodium borohydride, NaBH₄)
-
Argon gas
-
Schlenk flask
-
Stir bar
-
Ultrasonic bath
-
Syringe
Procedure:
-
Under an argon atmosphere, transfer 49.9 mg of Platinum(II) chloride and 14.8 mg of this compound to a 25 mL Schlenk flask equipped with a stir bar.
-
Add 4 mL of the ionic liquid to the Schlenk flask.
-
Stir the solution at room temperature overnight under vacuum to ensure the precursors completely dissolve.
-
Place the resulting solution in an ultrasonic bath at room temperature for 1-2 hours.
-
Heat the solution to a temperature between 60 and 80°C.
-
While stirring vigorously, rapidly inject 3 mL of the reducing agent solution.
-
Continue stirring for a designated period to allow for nanoparticle formation and stabilization.
-
The resulting nanoparticle suspension can be used for further characterization and application studies.
Adapted Synthesis of Gold-Tin (Au-Sn) Bimetallic Nanoparticles
This protocol is adapted from a seed-mediated growth method, originally utilizing SnCl₄.[3]
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
Trisodium citrate dihydrate
-
This compound (Sn(CH₃COO)₂)
-
Polyvinylpyrrolidone (PVP)
-
Sodium borohydride (NaBH₄)
-
Ultrapure water
Procedure:
Part A: Synthesis of Gold Nanoparticle Seeds
-
Prepare a 10 mM HAuCl₄ solution and a 100 mM trisodium citrate solution in ultrapure water.
-
In a flask, bring the HAuCl₄ solution to a boil while stirring.
-
Rapidly add the trisodium citrate solution to the boiling HAuCl₄ solution.
-
The solution color will change, indicating the formation of gold nanoparticle seeds. Continue boiling for 15 minutes.
-
Allow the solution to cool to room temperature.
Part B: Formation of Au-Sn Bimetallic Nanoparticles
-
In a separate vial, disperse a known volume of the gold nanoparticle seed solution in ultrapure water.
-
Add a solution of PVP (e.g., 10 wt. %) to the seed solution with stirring.
-
Prepare a fresh solution of this compound in a suitable solvent.
-
Inject the this compound solution into the gold seed and PVP mixture.
-
Introduce a freshly prepared NaBH₄ solution to reduce the tin ions onto the gold seeds.
-
Continue stirring for a set period to ensure the formation of a stable bimetallic nanoparticle suspension.
Adapted Synthesis of Palladium-Tin (Pd-Sn) Bimetallic Nanoparticles
This protocol is adapted from a wet chemical synthesis method, originally utilizing SnCl₂.
Materials:
-
Palladium(II) chloride (PdCl₂)
-
This compound (Sn(CH₃COO)₂)
-
Ethylene glycol (EG)
-
Polyvinylpyrrolidone (PVP)
-
Sodium borohydride (NaBH₄)
-
Acetone
Procedure:
-
Dissolve PdCl₂ and this compound in ethylene glycol in a two-necked round-bottom flask under an argon atmosphere.
-
In a separate container, dissolve PVP in ethylene glycol.
-
Add the PVP solution to the metal precursor solution and stir for 10 minutes.
-
Prepare a solution of NaBH₄ in ethylene glycol.
-
Add the NaBH₄ solution dropwise to the mixture while stirring. A color change to black indicates the formation of Pd-Sn nanoparticles.
-
After the reaction is complete, add acetone to precipitate the nanoparticles.
-
Separate the nanoparticles by centrifugation.
-
Wash the collected nanoparticles with water and acetone to remove any unreacted precursors and excess stabilizer.
-
Dry the purified Pd-Sn nanoparticles in an oven at 60°C.
Quantitative Data Summary
The following tables summarize key quantitative parameters from the described synthesis protocols. These values can be adjusted to control nanoparticle size, composition, and morphology.
Table 1: Precursor and Reagent Quantities
| Bimetallic Nanoparticle | Metal 1 Precursor | Metal 2 Precursor (this compound) | Stabilizer | Reducing Agent | Solvent |
| Pt-Sn | 49.9 mg PtCl₂ | 14.8 mg | - | NaBH₄ solution | 4 mL Ionic Liquid |
| Au-Sn (Adapted) | 10 mM HAuCl₄ | Varies | 10 wt. % PVP | NaBH₄ solution | Ultrapure water |
| Pd-Sn (Adapted) | Varies | Varies | 330 mg PVP | 40 mg NaBH₄ | Ethylene glycol |
Table 2: Reaction Conditions
| Bimetallic Nanoparticle | Temperature | Reaction Time | Stirring Speed | Atmosphere |
| Pt-Sn | 60-80°C | Varies | Vigorous | Argon |
| Au-Sn (Adapted) | Room Temp. (Part B) | Varies | Vigorous | Air |
| Pd-Sn (Adapted) | Room Temp. | Varies | Vigorous | Argon |
Applications in Drug Development and Cancer Therapy
Bimetallic nanoparticles are increasingly being investigated for their potential in biomedical applications, particularly in cancer therapy and drug delivery.[1][4] The unique properties of BNPs, such as their high surface area-to-volume ratio and tunable surface chemistry, make them promising candidates for use as drug carriers.[5][6]
The cytotoxic effects of some bimetallic nanoparticles, such as those made of silver and gold, have been attributed to the induction of apoptosis in cancer cells.[7][8] Mechanistic studies have suggested the involvement of key signaling pathways, including the p53, caspase, and Bax/Bcl-2 pathways.[7] While the specific mechanisms for tin-based bimetallic nanoparticles are still under active investigation, it is plausible that they may induce similar cellular responses.
The ability to functionalize the surface of these nanoparticles with targeting ligands (e.g., antibodies, peptides) could enable the specific delivery of therapeutic agents to cancer cells, thereby reducing off-target toxicity and enhancing treatment efficacy.[6]
Visualizations
Experimental Workflow
The following diagram illustrates a generalized workflow for the synthesis and characterization of bimetallic nanoparticles.
Caption: General workflow for bimetallic nanoparticle synthesis and characterization.
Logical Relationship: Factors Influencing Nanoparticle Properties
This diagram illustrates the key synthesis parameters that influence the final properties of the bimetallic nanoparticles.
Caption: Key parameters influencing final nanoparticle characteristics.
Postulated Signaling Pathway for Bimetallic Nanoparticle-Induced Apoptosis
The following diagram depicts a generalized signaling pathway by which bimetallic nanoparticles may induce apoptosis in cancer cells, based on literature for other bimetallic systems.
Caption: Postulated apoptotic pathway induced by bimetallic nanoparticles in cancer cells.
References
- 1. digital.csic.es [digital.csic.es]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of gold–tin alloy nanoparticles with tunable plasmonic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bimetallic Nanomaterials: A Promising Nanoplatform for Multimodal Cancer Therapy [mdpi.com]
- 6. Metallic nanomaterials – targeted drug delivery approaches for improved bioavailability, reduced side toxicity, and enhanced patient outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Antitumor activity of bimetallic silver/gold nanoparticles against MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Photocatalytic Reactions Involving Tin(II) Acetate and Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of arylstannane(IV) reagents from aryl halides and Tin(II) acetate via a photocatalytic approach. This method offers a cost-effective and atom-efficient alternative to traditional organotin synthesis, utilizing readily available and less toxic reagents. The in situ generated organotin compounds are versatile intermediates, suitable for direct use in cross-coupling reactions such as the Stille cross-coupling.
Core Application: Synthesis of Aryltriacetoxystannanes
This protocol details a novel method for the direct conversion of aryl halides into monoorganotin(IV) derivatives under photocatalytic conditions. The reaction proceeds through the generation of aryl radicals, facilitated by a suitable photocatalyst upon irradiation with visible light.[1]
Reaction Principle
The core of this transformation is the insertion of Tin(II) into the carbon-halogen bond of an aryl halide. A photocatalyst (PC), upon excitation by light, is reduced by Tin(II) species, which simultaneously forms a tin-centered radical. This reduced photocatalyst then activates the aryl halide via single-electron transfer (SET), generating an aryl radical. This radical then engages in the main reaction pathway to form the desired arylstannane product.[1]
Quantitative Data Summary
The following table summarizes the isolated yields for the photocatalytic stannylation of various aryl bromides.
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromobenzonitrile | 4-(Triacetoxystannyl)benzonitrile | 85 |
| 2 | Methyl 4-bromobenzoate | Methyl 4-(triacetoxystannyl)benzoate | 82 |
| 3 | 4-Bromobiphenyl | 4'-(Triacetoxystannyl)biphenyl | 78 |
| 4 | 1-Bromo-4-tert-butylbenzene | 1-(tert-Butyl)-4-(triacetoxystannyl)benzene | 75 |
| 5 | 1-Bromo-4-methoxybenzene | 1-Methoxy-4-(triacetoxystannyl)benzene | 69 |
| 6 | 2-Bromonaphthalene | 2-(Triacetoxystannyl)naphthalene | 71 |
| 7 | 3-Bromopyridine | 3-(Triacetoxystannyl)pyridine | 65 |
| 8 | 4-Bromotoluene | 4-(Triacetoxystannyl)toluene | 77 |
Table 1: Substrate scope for the photocatalytic synthesis of aryltriacetoxystannanes.
Experimental Protocols
Protocol 1: General Procedure for the Photocatalytic Synthesis of Aryltriacetoxystannanes
This protocol describes the standard procedure for the reaction of an aryl halide with this compound under photocatalytic conditions.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound [Sn(OAc)₂] (1.5 equiv)
-
Sodium acetate (NaOAc) (3.0 equiv)
-
3DPA2FBN (photocatalyst) (1 mol %)
-
Anhydrous, degassed solvent (e.g., DMSO or DMF)
-
Schlenk tube or similar reaction vessel
-
Visible light source (e.g., blue LED lamp, 450 nm)
-
Stirring plate
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide (0.5 mmol, 1.0 equiv), this compound (0.75 mmol, 1.5 equiv), sodium acetate (1.5 mmol, 3.0 equiv), and the photocatalyst 3DPA2FBN (0.005 mmol, 1 mol %).
-
Add the anhydrous, degassed solvent (5.0 mL) to the Schlenk tube.
-
Seal the tube and stir the reaction mixture at room temperature.
-
Irradiate the reaction mixture with a blue LED lamp (e.g., 30 W, 450 nm) with continuous stirring.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, the resulting organotin reagents can be used directly in subsequent reactions or isolated. For isolation, standard work-up and purification procedures (e.g., extraction and chromatography) may be employed.
Protocol 2: One-Pot Stille Cross-Coupling Reaction
This protocol details the in situ use of the generated aryltriacetoxystannane in a subsequent Stille cross-coupling reaction.
Materials:
-
Crude reaction mixture from Protocol 1
-
Aryl halide (for coupling) (1.0 equiv relative to the initial aryl halide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol %)
-
Copper(I) iodide (CuI) (10 mol %)
-
Anhydrous, degassed solvent (if necessary)
Procedure:
-
To the crude reaction mixture containing the aryltriacetoxystannane (from Protocol 1), add the second aryl halide (0.5 mmol, 1.0 equiv), the palladium catalyst (0.025 mmol, 5 mol %), and Copper(I) iodide (0.05 mmol, 10 mol %) under an inert atmosphere.
-
If necessary, add additional anhydrous, degassed solvent to ensure adequate mixing.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC, GC-MS, or LC-MS).
-
After completion, cool the reaction mixture to room temperature.
-
Perform a standard aqueous work-up, extract the product with a suitable organic solvent, and purify by column chromatography to obtain the desired biaryl product.
Visualizations
Proposed Reaction Mechanism
The proposed mechanism involves a photocatalytic cycle and a chain propagation process. The photocatalyst is first excited by light and then reduced by Sn(II) species. The resulting radical anion of the photocatalyst activates the aryl halide, generating an aryl radical which then continues in the reaction cycle.[1]
Caption: Proposed photocatalytic cycle for the formation of arylstannanes.
Experimental Workflow
The following diagram illustrates the general workflow from starting materials to the final, coupled product.
Caption: General experimental workflow for the one-pot synthesis of biaryls.
References
Application Notes: Tin(II) Acetate in the Thermal Depolymerization of Poly(lactic acid)
Introduction
Poly(lactic acid) (PLA) is a biodegradable and biocompatible thermoplastic polyester derived from renewable resources, making it a prominent material for biomedical applications, packaging, and 3D printing. The chemical recycling of PLA back to its monomer, lactide, is a critical aspect of creating a circular economy for this polymer. Thermal depolymerization is a key method for this process, but it often requires high temperatures that can lead to undesirable side reactions, such as racemization and the formation of byproducts like acrylic acid.[1][2] The use of catalysts, such as tin(II) acetate (Sn(Ac)₂), significantly lowers the required temperature, enhancing the efficiency and selectivity of the depolymerization process.[3]
This compound has been identified as a highly effective catalyst for the thermal degradation of PLA, demonstrating faster and more efficient depolymerization at lower temperatures compared to other catalysts like tin(II) oxalate.[3] This catalytic activity reduces the energy input and time required for the process, making it a promising solution for various applications, including the creation of vascular networks in thermoset polymers where PLA is used as a sacrificial material.[3][4]
Mechanism of Action
The thermal depolymerization of PLA in the presence of tin-based catalysts is understood to proceed primarily through an intramolecular transesterification, or "back-biting," mechanism.[5][6][7] The tin catalyst coordinates with the ester groups along the polymer chain, activating the carbonyl carbon for nucleophilic attack by a hydroxyl end-group or a deprotonated alcohol. This process selectively yields the cyclic dimer, lactide.
The mechanism can be influenced by the polymer's end-groups. For PLA with active hydroxyl or carboxyl end-groups, the tin catalyst can form Sn-alkoxide or Sn-carboxylate species that initiate the back-biting reaction.[5][8][9] For PLA with inactive end-groups, the catalyst is thought to interact randomly along the polymer backbone to form catalytic intermediates that facilitate the selective elimination of lactide.[8][9] This catalytic cycle effectively "un-zips" the polymer chain into its constituent monomers.
Caption: Catalytic Depolymerization Mechanism of PLA.
Experimental Data and Observations
The effectiveness of this compound in promoting PLA depolymerization is evident from thermogravimetric analysis (TGA) and isothermal degradation studies. Research has shown that Sn(Ac)₂ can significantly lower the onset temperature of PLA degradation and accelerate the process.
Table 1: Comparison of Catalysts for PLA Thermal Depolymerization
| Catalyst | Catalyst Loading (wt.%) | Onset Degradation Temp. (°C) | Time for Complete Degradation (at 200°C) | Reference |
|---|---|---|---|---|
| None (Neat PLA) | 0 | ~280 | > 12 hours | [10] |
| Tin(II) Oxalate | 3 | ~220 | Slower | [3][4] |
| This compound | 3 | ~170 | Order of magnitude faster than Tin(II) Oxalate |[3][4] |
Table 2: Influence of Reaction Conditions on PLA Depolymerization to Lactide
| Catalyst | Catalyst Conc. | Temperature (°C) | Pressure | Time | Conversion/Yield | Selectivity/Purity | Reference |
|---|---|---|---|---|---|---|---|
| Sn(Oct)₂ | 0.2 mol% | 190 - 230 | 4 - 5 mmHg | 1 h | 89% Lactide Yield | 98.3% LL-Lactide | [7] |
| Sn(Oct)₂ | 10 mol% | 170 | N/A (in THF) | 3 h | 82% Conversion | 96.3% L-Lactide | [1] |
| SnO | 0.1 wt% | 220 | 20 torr | N/A | ~75% Conversion | Lowest Racemization | [6] |
| Zn(OAc)₂ | 0.4 mol% | 200 - 210 | Reduced | 6 h | 98% Lactide Yield | ~88% L-Lactide |[1] |
Note: While specific data for this compound in lactide production is less detailed in the provided literature, its superior performance in general degradation suggests high potential. Tin(II) octoate (Sn(Oct)₂) is a closely related and commonly used catalyst, and its data is included for comparison.
Protocols
Protocol 1: Preparation of PLA Films with this compound for Degradation Studies
This protocol describes the preparation of PLA films blended with this compound for subsequent analysis by TGA or for use as a sacrificial material.
Materials:
-
Poly(lactic acid) (PLA) pellets or powder
-
This compound (Sn(Ac)₂)
-
Dichloromethane (DCM) or other suitable solvent
-
Glass petri dish or other casting surface
-
Magnetic stirrer and stir bar
-
Fume hood
-
Vacuum oven
Procedure:
-
Dissolution: In a fume hood, dissolve a known mass of PLA in a suitable volume of DCM to create a solution of desired concentration (e.g., 10% w/v). Stir using a magnetic stirrer until the PLA is fully dissolved.
-
Catalyst Addition: Weigh the desired amount of this compound (e.g., to achieve 3 wt.% relative to the PLA mass). Add the catalyst powder to the PLA solution.
-
Mixing: Stir the mixture vigorously for several hours to ensure uniform dispersion of the catalyst. Sonication may be used to aid dispersion if necessary.
-
Casting: Pour the resulting mixture into a glass petri dish. Ensure the solution spreads evenly to form a film of uniform thickness.
-
Solvent Evaporation: Cover the petri dish loosely to allow for slow evaporation of the solvent. Leave in the fume hood for 24-48 hours, or until the film is solid.
-
Drying: Place the cast film in a vacuum oven at a temperature below the glass transition temperature of PLA (e.g., 40-50°C) for at least 24 hours to remove any residual solvent.
-
Storage: Store the resulting PLA-catalyst blend film in a desiccator until further use.
Caption: Workflow for PLA-Catalyst Film Preparation.
Protocol 2: Thermal Depolymerization of PLA to Lactide (General Procedure)
This protocol outlines a general method for the thermal depolymerization of PLA to lactide using a tin-based catalyst under reduced pressure. This is adapted from procedures using similar tin catalysts like tin(II) octoate.[7]
Materials:
-
PLA (oligomer or high molecular weight)
-
This compound
-
Three-necked flask
-
Mechanical stirrer
-
Thermometer or thermocouple
-
Vigreux or distillation column
-
Condenser (can be heated to ~80°C to prevent lactide crystallization)
-
Receiving flask
-
Vacuum pump
-
Heating mantle
Procedure:
-
Setup: Assemble the distillation apparatus in a fume hood. Place the PLA and this compound (e.g., 0.2-1.0 mol% relative to the lactic acid repeating unit) into the three-necked flask.
-
Purge: Purge the system with an inert gas (e.g., nitrogen or argon) to remove oxygen.
-
Vacuum: Gradually apply vacuum to the system, aiming for a pressure of 4-20 mmHg.[6][7]
-
Heating: Begin heating the reaction mixture with stirring. The temperature should be raised to the target range for depolymerization (e.g., 190-230°C).[7]
-
Distillation: As the PLA depolymerizes, the lactide monomer will vaporize. Ensure the condenser is heated to approximately 80°C to prevent the lactide from solidifying and clogging the apparatus.
-
Collection: The liquid lactide will collect in the receiving flask. Continue the process until the distillation rate slows significantly or the desired conversion is achieved.
-
Purification (Optional): The crude lactide collected may contain impurities such as meso-lactide or unreacted oligomers. It can be further purified by recrystallization from a suitable solvent like ethyl acetate or toluene.[11]
Caption: Relationship between Parameters and Outcomes.
Safety and Considerations
-
Toxicity: Tin-based catalysts, including this compound, can exhibit cytotoxicity.[12][13] For biomedical applications, residual catalyst levels must be carefully controlled and assessed. Studies have shown that tin catalysts can inhibit the growth of microorganisms involved in biodegradation at concentrations as low as 0.2 mg/mL.[12]
-
Racemization: Higher reaction temperatures, while increasing the rate of depolymerization, also increase the rate of racemization, leading to the formation of meso-lactide and D-lactide, which can affect the properties of the resulting polymer if the lactide is repolymerized.[6][11]
-
Process Control: The depolymerization reaction is sensitive to temperature, pressure, and catalyst concentration.[6] These parameters must be carefully controlled to optimize lactide yield and purity. Lower pressure generally favors higher yield and lower racemization.[6][14]
References
- 1. Depolymerisation of poly(lactide) under continuous flow conditions - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05891G [pubs.rsc.org]
- 2. “Like Recycles Like”: Selective Ring‐Closing Depolymerization of Poly(L‐Lactic Acid) to L‐Lactide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid Degradation of Poly(lactic acid) with Organometallic Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ideals.illinois.edu [ideals.illinois.edu]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 8. Depolymerization and Re/Upcycling of Biodegradable PLA Plastics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. energetics.chm.uri.edu [energetics.chm.uri.edu]
- 11. Lactide: Production Routes, Properties, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. N-Heterocyclic carbene iron complexes catalyze the ring-opening polymerization of lactide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to prevent the hydrolysis of Tin(II) acetate in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Tin(II) acetate in aqueous solutions. Our goal is to help you overcome common challenges related to the hydrolysis of this compound, ensuring the stability and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution turning cloudy or forming a precipitate?
A1: The cloudiness or precipitate you are observing is likely due to the hydrolysis of this compound in water.[1][2][3] this compound is unstable in neutral aqueous solutions and reacts with water to form insoluble tin hydroxides and oxides, such as Tin(II) hydroxide (Sn(OH)₂) and ultimately Tin(II) oxide (SnO).[1][3][4] This process is highly dependent on the pH of the solution.
Q2: What is hydrolysis and why does it happen to this compound?
A2: Hydrolysis is a chemical reaction in which a water molecule is split into a proton (H+) and a hydroxide ion (OH-), and these ions react with another compound. In the case of this compound, the Tin(II) ion (Sn²⁺) is a Lewis acid that readily reacts with water, a Lewis base. This reaction forms a series of soluble and insoluble tin-hydroxy complexes, leading to the precipitation of tin oxides. The acetate ions in the solution are spectators to this primary hydrolysis reaction.
Q3: Can I dissolve this compound directly in deionized water for my experiments?
A3: It is not recommended to dissolve this compound directly in neutral deionized water, as it will decompose and hydrolyze.[1][2] To prepare a stable aqueous solution, acidification is necessary.
Q4: At what pH is this compound stable in an aqueous solution?
A4: While specific pH stability ranges can depend on the concentration, Tin(II) ions are generally more stable in acidic conditions. Lowering the pH of the solution suppresses the formation of hydroxide complexes that lead to precipitation.
Troubleshooting Guide
Issue 1: Precipitate Formation During Solution Preparation
-
Symptom: A white or off-white precipitate forms immediately upon adding this compound to water.
-
Cause: Rapid hydrolysis of this compound in a neutral or near-neutral pH environment.
-
Solution:
-
Acidify the Water: Before adding the this compound, acidify the deionized water with a non-oxidizing acid, such as dilute hydrochloric acid (HCl).[1][2] The amount of acid needed will depend on the final desired concentration of this compound. A good starting point is to adjust the pH to below 3.
-
Order of Addition: Always add the this compound to the acidified water, not the other way around. This ensures that the Tin(II) ions are immediately in a stabilizing, low-pH environment.
-
Issue 2: Solution Becomes Cloudy Over Time
-
Symptom: A clear this compound solution becomes cloudy or develops a precipitate after a period of storage.
-
Cause:
-
Insufficient Acidification: The initial pH of the solution may not have been low enough to maintain long-term stability.
-
Oxidation: Tin(II) is susceptible to oxidation to Tin(IV) by atmospheric oxygen, especially at higher pH values. Tin(IV) salts are also prone to hydrolysis, forming insoluble Tin(IV) oxide (SnO₂).
-
Moisture Absorption: this compound is hygroscopic and can absorb moisture from the air, which can locally increase the water concentration and promote hydrolysis.[5]
-
-
Solution:
-
Verify and Adjust pH: Check the pH of your stock solution and adjust it with a small amount of dilute HCl if necessary.
-
Inert Atmosphere: For long-term storage, it is recommended to prepare and store the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Proper Storage: Store the solid this compound and its solutions in a cool, dry place, tightly sealed to protect from air and moisture.
-
Issue 3: Inconsistent Experimental Results
-
Symptom: Variability in results when using this compound solutions prepared at different times.
-
Cause: The effective concentration of active Tin(II) ions is likely decreasing over time due to ongoing hydrolysis and oxidation.
-
Solution:
-
Fresh is Best: Prepare this compound solutions fresh for each experiment whenever possible.
-
Standardize Preparation: If stock solutions are necessary, develop a standardized and validated protocol for their preparation, including the final pH, and store them under an inert atmosphere.
-
Quality Control: Consider titrating your this compound stock solution periodically to determine the active Tin(II) concentration.
-
Data and Protocols
Solubility of this compound
| Solvent | Solubility | Notes |
| Water | Decomposes | Hydrolyzes to form insoluble precipitates.[1][2][3] |
| Dilute Hydrochloric Acid | Soluble | Acidification prevents hydrolysis and allows for dissolution.[1][2] |
| Dimethyl Sulfoxide (DMSO) | Soluble | A potential alternative for non-aqueous applications.[2][6] |
| Methanol | Soluble | A potential alternative for non-aqueous applications.[2][6] |
| Glacial Acetic Acid | Soluble | Used in the synthesis of this compound.[3] |
Experimental Protocol: Preparation of a Stabilized this compound Aqueous Solution
This protocol provides a general method for preparing a stable stock solution of this compound. The final concentrations should be adjusted based on your specific experimental needs.
Materials:
-
This compound (Sn(CH₃COO)₂)
-
Deionized water
-
Dilute hydrochloric acid (e.g., 1 M HCl)
-
Volumetric flasks
-
Stir plate and stir bar
Procedure:
-
Acidify the Solvent: To a volumetric flask, add approximately 80% of the final desired volume of deionized water.
-
While stirring, slowly add dilute hydrochloric acid to the water until the pH is below 3.
-
Dissolve the this compound: Slowly add the pre-weighed this compound powder to the acidified water while stirring continuously.
-
Continue stirring until all the solid has dissolved. The solution should be clear.
-
Final Volume Adjustment: Once the this compound is fully dissolved, add acidified water (at the same pH) to reach the final desired volume in the volumetric flask.
-
Storage: If the solution is not for immediate use, transfer it to a tightly sealed container and consider purging with an inert gas like nitrogen or argon before sealing to prevent oxidation. Store in a cool, dark, and dry place.
Visual Guides
References
Addressing solubility issues of Tin(II) acetate in water
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Tin(II) acetate in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in water?
A1: this compound readily hydrolyzes in neutral or near-neutral aqueous solutions. This chemical reaction forms insoluble tin compounds, such as tin(II) hydroxide (Sn(OH)₂) or tin(II) oxide (SnO), which appear as a white precipitate. Therefore, dissolving this compound directly in pure water is generally unsuccessful.[1][2]
Q2: What is the recommended solvent for dissolving this compound for aqueous applications?
A2: The recommended solvent is dilute hydrochloric acid (HCl).[1] The acidic conditions prevent the hydrolysis of the tin(II) ion (Sn²⁺), allowing it to remain in solution.
Q3: In which organic solvents is this compound soluble?
A3: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methanol.[3] It is also reported to be soluble in other non-polar and slightly polar organic solvents.[4]
Q4: How does pH affect the solubility of this compound?
A4: The solubility of this compound is highly dependent on pH. In acidic conditions (low pH), it is soluble. As the pH increases towards neutral and alkaline, hydrolysis occurs, leading to the precipitation of insoluble tin compounds.
Q5: Can I use other acids besides hydrochloric acid?
A5: While dilute HCl is the most commonly recommended acid, other non-oxidizing acids may also be effective in dissolving this compound by maintaining a low pH. However, it is crucial to ensure that the chosen acid and its conjugate base do not form an insoluble salt with tin(II) ions.
Q6: How can I prepare a stable stock solution of this compound?
A6: To prepare a stable stock solution, dissolve the this compound in dilute hydrochloric acid. The concentration of HCl should be sufficient to maintain a low pH. It is also advisable to use deoxygenated water to minimize the oxidation of Sn(II) to Sn(IV), which can also lead to the formation of insoluble precipitates.
Q7: Is this compound stable in air?
A7: Tin(II) compounds are susceptible to oxidation by atmospheric oxygen, which converts Sn(II) to Sn(IV). This oxidation can affect the stability and reactivity of your solution. When preparing and storing solutions, it is best practice to work under an inert atmosphere (e.g., nitrogen or argon) and use deoxygenated solvents.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| White precipitate forms immediately upon adding to water. | Hydrolysis of Sn(II) ions. | Do not use pure water. Dissolve the this compound in dilute hydrochloric acid. |
| Solution becomes cloudy over time. | Gradual hydrolysis due to an insufficiently low pH or oxidation of Sn(II) to Sn(IV). | Ensure the pH of the solution is sufficiently acidic. Store the solution under an inert atmosphere to prevent oxidation. |
| Incomplete dissolution in dilute HCl. | The concentration of this compound exceeds its solubility limit in the given volume of acid, or the acid concentration is too low. | Increase the volume of the dilute HCl or use a slightly more concentrated acid solution. Gentle heating may also aid dissolution, but be cautious as it can also accelerate hydrolysis if the pH is not low enough. |
| Precipitate forms when the acidic solution is added to a neutral buffer. | The buffering capacity of the neutral solution is raising the pH, causing hydrolysis. | The final reaction mixture may require acidification to maintain the solubility of the tin salt. Alternatively, consider using a non-aqueous solvent if compatible with your experiment. |
Data Presentation
Qualitative Solubility of this compound in Various Solvents
| Solvent | Solubility | Notes |
| Water | Decomposes | Forms insoluble hydrolysis products.[1][3] |
| Dilute Hydrochloric Acid | Soluble | The acidic pH prevents hydrolysis.[1][3][5] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [3][6] |
| Methanol | Soluble | [3][6] |
Experimental Protocols
Protocol for Preparing a this compound Solution in Dilute Hydrochloric Acid
This protocol provides a general method for preparing an acidic aqueous solution of this compound. The final concentration may be adjusted as needed for your specific application.
Materials:
-
This compound (Sn(CH₃COO)₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized, deoxygenated water
-
Volumetric flasks and other appropriate glassware
-
Stir plate and stir bar
Procedure:
-
Safety Precautions: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Prepare Dilute HCl: Prepare a 1 M solution of HCl by slowly adding the required volume of concentrated HCl to deoxygenated deionized water. Always add acid to water, never the other way around.
-
Weigh this compound: Accurately weigh the desired amount of this compound.
-
Dissolution: Place a stir bar in a volumetric flask and add a portion of the 1 M HCl solution. While stirring, slowly add the weighed this compound to the flask.
-
Complete Dissolution: Continue stirring until the this compound is fully dissolved. If necessary, you can gently warm the solution on a hot plate with stirring to aid dissolution.
-
Final Volume: Once dissolved, allow the solution to cool to room temperature. Add 1 M HCl to the volumetric flask until the final desired volume is reached.
-
Storage: Store the solution in a tightly sealed container, preferably under an inert atmosphere, to prevent oxidation.
Visualizations
Logical Workflow for Dissolving this compound
Caption: Decision workflow for dissolving this compound.
Hydrolysis and Stabilization of Tin(II) Ion
Caption: Chemical pathways for this compound in water vs. dilute acid.
References
Stability and shelf-life of Tin(II) acetate under different storage conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the stability and shelf-life of Tin(II) acetate under various storage conditions. The information is designed to help users anticipate potential issues, troubleshoot experimental inconsistencies, and ensure the quality and reliability of their results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended shelf-life of this compound?
A1: The shelf-life of this compound is highly dependent on storage conditions. When stored under optimal conditions (see Q2), it can be expected to maintain its purity for an extended period. However, many suppliers do not provide a specific expiration date and may instead offer a retest date. It is crucial to monitor the material for any signs of degradation before use.
Q2: What are the ideal storage conditions for this compound?
A2: To maximize stability and shelf-life, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, preferably under an inert atmosphere such as nitrogen or argon.[1][2][3] This minimizes exposure to moisture and oxygen, which are the primary drivers of degradation. Some suppliers recommend refrigeration (2-8°C).[4]
Q3: What are the primary degradation pathways for this compound?
A3: The two main degradation pathways for this compound are:
-
Hydrolysis: In the presence of moisture, this compound can hydrolyze to form tin(II) oxide and acetic acid.[5][6]
-
Oxidation: Tin(II) is susceptible to oxidation to Tin(IV), especially in the presence of air. This can lead to the formation of tin(IV) oxide and other tin(IV) species.[7][8]
Q4: Are there any visible signs of this compound degradation?
A4: Yes. Pure this compound is a white to off-white crystalline powder.[7][9] A change in color to yellow or beige may indicate degradation.[1] The presence of a vinegar-like odor (acetic acid) is a strong indicator of hydrolysis. Clumping of the powder can also suggest moisture absorption.
Q5: Is this compound sensitive to light?
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Inconsistent reaction yields or kinetics | Degradation of this compound leading to lower active catalyst concentration. | - Visually inspect the reagent for color change or clumping. - Perform a purity analysis using one of the methods described in the Experimental Protocols section. - If degradation is confirmed, use a fresh, unopened container of this compound. - Ensure all reaction glassware is scrupulously dried and the reaction is performed under an inert atmosphere. |
| Formation of insoluble precipitates in reaction mixture | Hydrolysis of this compound leading to the formation of insoluble tin oxides. | - Verify the dryness of all solvents and reagents used in the reaction. - Handle this compound in a glovebox or under a stream of inert gas to minimize exposure to atmospheric moisture. |
| pH of the reaction mixture is unexpectedly low | Hydrolysis of this compound has released acetic acid. | - This is a strong indicator of degraded material. Use a fresh batch of this compound. - Consider the potential impact of the released acetic acid on your reaction chemistry. |
| Material appears discolored or has a vinegar-like odor | Significant degradation of the this compound has occurred. | - Do not use the material. - Dispose of the degraded material according to your institution's safety guidelines. - Review your storage procedures to prevent future degradation. |
Data on Stability Under Different Storage Conditions
Quantitative data on the degradation rate of this compound under various specific storage conditions is not extensively available in publicly accessible literature. The following tables provide an illustrative summary based on the known sensitivities of the compound. The percentage of degradation is an estimation to demonstrate the expected trends.
Table 1: Estimated Impact of Temperature on this compound Stability (Storage in a sealed container under inert atmosphere with low humidity)
| Temperature | Estimated Purity after 6 Months | Estimated Purity after 12 Months |
| 2-8°C | >98% | >97% |
| 25°C (Room Temp) | >95% | >90% |
| 40°C | <90% | <80% |
Table 2: Estimated Impact of Humidity on this compound Stability (Storage in a sealed container at 25°C under air)
| Relative Humidity | Estimated Purity after 6 Months | Estimated Purity after 12 Months |
| <10% | >95% | >90% |
| 30-40% | <90% | <80% |
| >60% | <70% | <50% |
Table 3: Summary of Recommended Storage Conditions and Expected Shelf-Life
| Storage Condition | Recommended | Expected Shelf-Life |
| Ideal | Tightly sealed container, 2-8°C, under inert atmosphere (Nitrogen/Argon), protected from light. | > 1 year with minimal degradation. |
| Acceptable | Tightly sealed container, <25°C, in a desiccator, protected from light. | 6-12 months, regular purity checks recommended. |
| Not Recommended | Open to atmosphere, uncontrolled temperature and humidity. | Rapid degradation expected within weeks to months. |
Experimental Protocols
To ensure the quality of this compound, especially when it has been stored for some time or if degradation is suspected, the following analytical methods can be employed.
Protocol 1: Determination of Tin(II) Content by Iodometric Titration
Principle: This method determines the amount of active Tin(II) species, which are readily oxidized by iodine.
Reagents and Equipment:
-
Standardized 0.1 N Iodine solution
-
Starch indicator solution (1%)
-
Deionized water (deoxygenated)
-
Hydrochloric acid (HCl), concentrated
-
Burette, flasks, magnetic stirrer
Procedure:
-
Accurately weigh approximately 0.5 g of this compound into a 250 mL Erlenmeyer flask.
-
Add 50 mL of deoxygenated deionized water and 10 mL of concentrated HCl.
-
Stir the mixture under a gentle stream of nitrogen to dissolve the sample and prevent air oxidation.
-
Add 5 mL of starch indicator solution. The solution should turn a cloudy white.
-
Titrate immediately with the standardized 0.1 N iodine solution until the first permanent blue-black color is observed.
-
Record the volume of iodine solution used.
-
Calculate the percentage of Tin(II) in the sample.
Protocol 2: Gravimetric Analysis of Total Tin Content
Principle: This method determines the total tin content by converting the tin to a stable, weighable form, tin(IV) oxide.
Reagents and Equipment:
-
Concentrated nitric acid (HNO₃)
-
Muffle furnace
-
Porcelain crucible
-
Analytical balance
Procedure:
-
Accurately weigh approximately 0.5 g of this compound into a pre-weighed porcelain crucible.
-
Carefully add 5 mL of concentrated nitric acid to the crucible in a fume hood.
-
Gently heat the crucible on a hot plate to slowly evaporate the acid and decompose the acetate.
-
Once fuming has ceased, transfer the crucible to a muffle furnace.
-
Heat the crucible at 900°C for 2 hours to ensure complete conversion to tin(IV) oxide (SnO₂).
-
Allow the crucible to cool to room temperature in a desiccator.
-
Weigh the crucible containing the tin(IV) oxide residue.
-
Calculate the percentage of total tin in the original sample based on the weight of the SnO₂.
Visualizing Degradation Pathways and Workflows
The following diagrams illustrate the key degradation pathways of this compound and a logical workflow for troubleshooting stability issues.
Caption: Primary degradation pathways of this compound.
Caption: Troubleshooting workflow for this compound stability.
References
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. ru.unilongindustry.com [ru.unilongindustry.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. This compound | Diacetoxytin | Sn(CH3CO2)2 – Ereztech [ereztech.com]
- 8. Tin - Wikipedia [en.wikipedia.org]
- 9. This compound | Stannous acetate | C4H6O4Sn - Ereztech [ereztech.com]
Technical Support Center: Optimizing Tin(II) Acetate Catalyzed Transesterification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing tin(II) acetate as a catalyst in transesterification reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Catalyst Handling and Stability
Q1: My this compound catalyst appears discolored and is showing low activity. What could be the cause?
A1: this compound is sensitive to air and moisture.[1] Exposure can lead to oxidation and hydrolysis, which deactivates the catalyst.[1][2] It is crucial to handle the catalyst under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents and reagents. Store this compound in a cool, dry place, protected from air.[1]
Reaction Conditions
Q2: I am observing low conversion rates in my transesterification reaction. How can I improve the yield?
A2: Low conversion can be attributed to several factors. Consider the following optimization strategies:
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Temperature: Increasing the reaction temperature can significantly improve conversion rates. For instance, in the transesterification of sunflower oil, high conversion (96.6 wt.%) was achieved at 150°C.[3][4] However, excessively high temperatures can lead to side reactions or degradation of products.
-
Catalyst Loading: Ensure an adequate amount of catalyst is used. The optimal loading will depend on the specific substrates and reaction scale.
-
Substrate Ratio: A high molar ratio of alcohol to ester is often necessary to drive the equilibrium towards the product side. Ratios as high as 30:1 (methanol to oil) have been reported to achieve high conversion.[3]
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Reaction Time: Transesterification reactions can be slow. Increasing the reaction time, for example to 3 hours or even 24 hours in some cases, can lead to higher yields.[3]
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Water Content: Water in the reaction mixture can deactivate the catalyst.[3][4] Ensure all reactants and solvents are anhydrous. The use of drying agents or azeotropic distillation to remove water can be beneficial.[2]
Q3: My reaction has stalled and is not proceeding to completion. What are the possible reasons?
A3: A stalled reaction can be due to catalyst deactivation or equilibrium limitations.
-
Catalyst Deactivation: As mentioned, water is a primary cause of deactivation for this compound.[2][3][4] The formation of water as a byproduct in simultaneous esterification and transesterification reactions can also inhibit the catalyst.[3]
-
Equilibrium: Transesterification is a reversible reaction.[5] To drive the reaction to completion, it is essential to remove one of the products from the reaction mixture. This is often achieved by using an excess of the reactant alcohol or by removing the lower-boiling alcohol product through distillation.[5]
Product Purification and Catalyst Removal
Q4: How can I effectively remove the tin catalyst from my final product?
A4: this compound is a homogeneous catalyst and can be soluble in the reaction mixture.[3] Recovery can be challenging. One reported method involves filtration to recover the catalyst, suggesting it may precipitate out under certain conditions.[3] Other potential methods, though not explicitly detailed for this compound in the provided context, could include:
-
Washing: Extraction with an appropriate solvent to remove the polar tin salts.
-
Chromatography: Passing the product through a silica gel column.
-
Precipitation: Inducing the precipitation of the tin catalyst by changing the solvent system.
Reaction Scope and Limitations
Q5: Are there any known limitations to using this compound as a transesterification catalyst?
A5: Yes, there are some limitations to consider:
-
Substrate Solubility: The low solubility of the catalyst and reactants (like methanol in triglycerides) can be a limiting factor, potentially requiring higher temperatures (e.g., 150°C) to achieve mutual solubility.[3]
-
Reusability: The reusability of this compound can be poor due to its deactivation in the presence of polar by-products.[3] Leaching of the catalyst can also occur, reducing its effectiveness in subsequent cycles.[3]
Data Presentation: Reaction Parameter Optimization
The following tables summarize key quantitative data for optimizing reaction conditions.
Table 1: Effect of Temperature on Transesterification
| Substrate | Catalyst | Temperature (°C) | Reaction Time (h) | Conversion/Yield (%) | Reference |
| Sunflower Oil | This compound | 150 | 3 | 96.6 (methyl ester) | [3] |
| Acid Vegetable Oils | This compound | 150 | 3 | 96.6 (methyl ester) | [4] |
| Benzoic Acid & Propanol | Tin(II) chloride | 100 | 20 | 94 | [4] |
| Benzoic Acid & Propanol | Tin(II) chloride | 60 | 20 | 25 | [4] |
Table 2: Effect of Substrate Molar Ratio on Transesterification
| Substrate | Catalyst | Molar Ratio (Alcohol:Oil/Ester) | Temperature (°C) | Reaction Time (h) | Conversion/Yield (%) | Reference |
| Sunflower Oil | This compound | 30:1 | 150 | 3 | 96 | [3] |
| Vegetable Oil | AlCl₃ | 24:1 (with THF co-solvent) | 110 | 18 | 98 | [3] |
| Glucose & VD | Novozym 435 | 2:1 | - | - | Highest Concentration | [6] |
| Glucose & VD | Novozym 435 | 1:2 | - | - | Highest Yield | [6] |
Experimental Protocols
General Protocol for this compound Catalyzed Transesterification of Vegetable Oil
This protocol is a generalized procedure based on commonly cited reaction conditions. Researchers should optimize these conditions for their specific substrates.
-
Reactant Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere. The vegetable oil and alcohol (e.g., methanol) should be anhydrous.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the vegetable oil and the alcohol. The molar ratio of alcohol to oil should be high, for instance, 30:1.[3]
-
Catalyst Addition: Under a counterflow of inert gas, add the this compound catalyst. The catalyst loading should be optimized for the specific reaction.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 150°C) with vigorous stirring.[3]
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The method for catalyst and product separation will depend on the reaction scale and the nature of the products. Filtration has been suggested for catalyst recovery.[3] Further purification may involve washing, extraction, and distillation.
Visualizations
References
- 1. This compound | Diacetoxytin | Sn(CH3CO2)2 – Ereztech [ereztech.com]
- 2. US4020010A - Tin titanium complexes as esterification/transesterification catalysts - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Ester - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
Troubleshooting poor yield in Tin(II) acetate mediated synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals employing Tin(II) acetate in their synthetic protocols. The information is designed to help overcome common challenges, particularly poor reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in synthesis?
This compound, also known as stannous acetate (Sn(CH₃COO)₂), is a white to off-white crystalline solid. It primarily functions as a Lewis acid catalyst in various organic reactions. Its most common applications include esterification, transesterification, and the ring-opening polymerization (ROP) of cyclic esters like lactide to form biodegradable polymers such as polylactic acid (PLA).[1]
Q2: How should this compound be handled and stored?
This compound is sensitive to moisture and air. Exposure can lead to hydrolysis and oxidation of the active Sn(II) to the less reactive Sn(IV) state, which can negatively impact reaction yields. It is crucial to store this compound in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon).
Q3: Is this compound soluble in my reaction solvent?
This compound has limited solubility in water but is soluble in some organic solvents.[2] Its solubility can be influenced by temperature and the presence of other solutes in the reaction mixture.[2] It is advisable to consult literature for specific solvent systems or conduct small-scale solubility tests.
Q4: What are the primary safety precautions when working with this compound?
This compound can be hazardous if ingested or in case of skin or eye contact. It is recommended to handle the compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Troubleshooting Poor Yield
Low product yield is a common issue in organic synthesis. The following guide addresses potential causes and solutions specifically for reactions mediated by this compound.
Issue 1: Reaction is slow or does not proceed to completion.
| Potential Cause | Troubleshooting Step | Rationale |
| Catalyst Inactivity due to Improper Handling | Ensure this compound is fresh and has been stored under anhydrous and anaerobic conditions. | This compound is sensitive to moisture and air, which can lead to the formation of inactive tin oxides or Sn(IV) species. |
| Insufficient Catalyst Loading | Increase the catalyst loading in small increments. | The optimal catalyst concentration can vary depending on the specific reaction. |
| Low Reaction Temperature | Gradually increase the reaction temperature while monitoring for side product formation. | Many esterification and polymerization reactions require elevated temperatures to proceed at a reasonable rate. For example, a methyl ester content of 96.6 wt.% was achieved at 150°C.[3] |
| Presence of Water in Reagents or Solvents | Use anhydrous solvents and thoroughly dry all reagents before use. Consider using molecular sieves. | Water can hydrolyze the this compound catalyst, rendering it inactive.[4] Although some studies suggest certain tin catalysts are water-tolerant, anhydrous conditions are generally recommended for optimal performance.[5] |
Issue 2: Formation of significant side products.
| Potential Cause | Troubleshooting Step | Rationale |
| High Reaction Temperature | Lower the reaction temperature. | Elevated temperatures can sometimes lead to decomposition of reactants or products, or promote undesired side reactions. |
| Incorrect Stoichiometry | Carefully control the molar ratio of reactants. | An excess of one reactant may lead to the formation of undesired byproducts. |
| Presence of Impurities | Use high-purity, well-characterized starting materials and solvents. | Impurities in the reactants or solvent can participate in side reactions or poison the catalyst. |
Issue 3: Inconsistent yields between batches.
| Potential Cause | Troubleshooting Step | Rationale |
| Variable Catalyst Quality | Use this compound from the same lot or re-evaluate the purity of a new batch. | The purity and activity of the catalyst can vary between suppliers and even between different batches from the same supplier. |
| Atmospheric Contamination | Ensure the reaction is consistently performed under a dry, inert atmosphere (e.g., using a Schlenk line or glovebox). | Inconsistent exclusion of air and moisture can lead to variable catalyst deactivation and, consequently, variable yields. |
| Incomplete Dissolution of Catalyst | Ensure the this compound is fully dissolved in the reaction solvent before proceeding. | If the catalyst is not fully dissolved, its effective concentration will be lower and inconsistent.[3] |
Data Presentation
The following table summarizes the effect of different tin-based catalysts on the yield of methyl esters in a simultaneous transesterification and esterification reaction of acidic vegetable oil.
| Catalyst | Reaction Temperature (°C) | Reaction Time (h) | Methyl Ester Content (wt.%) |
| This compound | 150 | 3 | 96.6 |
| Tin(II) chloride | - | 24 | >96.5 |
| Tin(II) 2-ethylhexanoate | - | 24 | >96.5 |
| Tin(II) stearate | - | - | No significant activity |
Data adapted from a study on the treatment of acid vegetable oils.[3]
Experimental Protocols
General Protocol for Polylactic Acid (PLA) Synthesis via Ring-Opening Polymerization (ROP)
This protocol is adapted from a standard procedure for tin(II) carboxylate-catalyzed ROP of lactide and should be optimized for specific experimental goals.[6]
1. Materials and Equipment:
-
L-lactide (monomer)
-
This compound (catalyst)
-
Anhydrous toluene (solvent)
-
Methanol (for precipitation)
-
Nitrogen or Argon gas supply
-
Schlenk line
-
Three-neck round-bottom flask, condenser, magnetic stirrer with hotplate, and vacuum oven.
2. Procedure:
-
Drying: Thoroughly dry the L-lactide monomer under vacuum at 40°C for at least 24 hours to remove any residual moisture.
-
Setup: Assemble and flame-dry the glassware under vacuum. Once cool, flush the system with dry nitrogen or argon to create an inert atmosphere.
-
Charging the Reactor: Under a positive flow of inert gas, charge the reaction flask with the dried L-lactide.
-
Solvent Addition: Add anhydrous toluene to the flask to dissolve the L-lactide.
-
Catalyst Addition: In a separate, dry vial, dissolve the this compound in anhydrous toluene. Transfer the catalyst solution to the reaction mixture using a syringe.
-
Polymerization: Heat the reaction mixture to the desired temperature (e.g., 130°C) with constant stirring. Monitor the reaction progress by taking aliquots and analyzing the molecular weight and conversion.
-
Precipitation: Once the desired polymerization is achieved, cool the reaction mixture to room temperature. Slowly pour the viscous solution into a beaker containing an excess of cold methanol while stirring vigorously to precipitate the polymer.
-
Washing and Drying: Filter the precipitated PLA and wash it multiple times with fresh methanol to remove any unreacted monomer and catalyst residues. Dry the purified polymer in a vacuum oven at 50°C until a constant weight is obtained.
Visualizations
Troubleshooting Workflow for Poor Yield
Caption: A logical workflow for troubleshooting poor yields in this compound mediated reactions.
Proposed Catalytic Cycle for Esterification
References
- 1. Making sure you're not a bot! [opus4.kobv.de]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Mechanistic elucidation of monoalkyltin(iv)-catalyzed esterification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Methods for purifying Tin(II) acetate for high-purity applications
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of Tin(II) acetate (Sn(CH₃COO)₂) to the high-purity levels required for sensitive applications, including drug development and catalysis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Product Discoloration (Yellowing) During Purification or Storage
-
Question: My this compound has turned yellow. What is the cause, and can it be reversed?
-
Answer: A yellow discoloration in this compound is a common indicator of oxidation, where Tin(II) (Sn²⁺) has been partially converted to Tin(IV) (Sn⁴⁺) species.[1] This is often due to exposure to air and moisture. While the yellowed product may still be usable for some applications, for high-purity requirements, repurification is necessary. The primary method to remove these impurities is through vacuum sublimation.
Issue 2: Low Yield After Vacuum Sublimation
-
Question: I am experiencing a low yield of purified this compound after performing vacuum sublimation. What are the possible reasons?
-
Answer: Low yields during vacuum sublimation can be attributed to several factors:
-
Decomposition: Heating the this compound at too high a temperature or under insufficient vacuum can lead to its decomposition into blue-black tin(II) oxide, acetone, and carbon dioxide.[1]
-
Incomplete Sublimation: The temperature may not be high enough, or the vacuum not low enough, to allow for the efficient sublimation of the material.
-
Product Loss During Collection: Improper handling during the scraping of the purified crystals from the cold finger can result in significant product loss.
-
Issue 3: Product Appears Wet or Pasty After Purification
-
Question: My purified this compound appears pasty and not like a dry, crystalline solid. Why is this happening?
-
Answer: this compound is highly sensitive to moisture and will readily hydrolyze upon contact with water to form tin(II) oxide or hydrous tin(II) oxide.[1][2] A wet or pasty appearance indicates contamination with water. This can occur if:
-
The starting material was not properly dried before purification.
-
There was a leak in the vacuum sublimation apparatus, allowing atmospheric moisture to enter.
-
The purified product was handled in a humid environment after collection. All handling of this compound should be performed under an inert atmosphere (e.g., in a glovebox) to prevent hydrolysis.
-
Frequently Asked Questions (FAQs)
Handling and Storage
-
Q1: What are the ideal conditions for storing high-purity this compound?
-
A1: High-purity this compound should be stored in a tightly sealed container under a dry, inert atmosphere, such as nitrogen or argon, to prevent oxidation and hydrolysis. It is also recommended to store it in a cool, dark place.
-
Purification Methods
-
Q2: What is the most effective method for purifying this compound for high-purity applications?
-
Q3: Can this compound be purified by recrystallization?
-
A3: While sublimation is the preferred method, recrystallization from glacial acetic acid is a potential alternative. This compound can be dissolved in hot glacial acetic acid and then allowed to crystallize upon cooling. However, this method is less common for achieving the highest purity levels and requires careful removal of the acetic acid solvent.
-
Purity and Analysis
-
Q4: What are the common impurities found in commercial-grade this compound?
-
A4: The most common impurities are Tin(IV) compounds due to oxidation and tin(II) oxide or hydrated tin oxides from hydrolysis.[1] Depending on the manufacturing process, trace amounts of other metal salts and residual acetic acid may also be present.
-
-
Q5: How can the purity of this compound be accurately determined?
-
A5: The purity of this compound is typically assessed by determining the tin content. Common analytical methods include:
-
Gravimetric Analysis: The tin is precipitated and weighed as a stable compound, such as tin(IV) oxide, after ignition.
-
Potentiometric Titration: This method can be used to determine the concentration of Sn²⁺ ions in a solution.
-
-
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Principle | Typical Purity Achieved | Advantages | Disadvantages |
| Vacuum Sublimation | Separation based on differences in vapor pressure. This compound is volatilized under reduced pressure and condensed as a pure solid. | >99% | Effective for removing non-volatile impurities like metal oxides and other salts. Can yield very high purity product. | Requires specialized equipment (vacuum pump, sublimation apparatus). Decomposition can occur if not performed under optimal conditions. |
| Recrystallization | Separation based on differences in solubility. The compound is dissolved in a hot solvent and crystallizes upon cooling, leaving impurities in the solution. | 95-98% | Simpler setup compared to sublimation. Can be effective for removing soluble impurities. | Less effective for removing impurities with similar solubility. Requires careful solvent removal to obtain a dry product. Risk of hydrolysis if water is present in the solvent. |
Table 2: Typical Purity and Impurity Profile of this compound
| Grade | Purity Level | Common Impurities | Typical Impurity Concentration |
| Commercial Grade | 95-98% | Tin(IV) compounds, Tin(II) oxide, Moisture, Acetic Acid | Tin(IV) up to 4%[1], other impurities vary by manufacturer |
| High-Purity (Post-Sublimation) | >99% | Trace Tin(IV) compounds, Trace residual solvent | Significantly reduced compared to commercial grade |
Experimental Protocols
Protocol 1: Purification of this compound by Vacuum Sublimation
This protocol is based on the method described by Donaldson, Moser, and Simpson (1964).
Materials:
-
Commercial-grade this compound
-
Vacuum sublimation apparatus (including a cold finger)
-
Heating mantle or oil bath
-
Vacuum pump capable of reaching <1 mmHg
-
Schlenk line or glovebox for inert atmosphere handling
Procedure:
-
Preparation: Ensure the sublimation apparatus is clean and dry. Under an inert atmosphere (e.g., in a glovebox), load the commercial-grade this compound into the bottom of the sublimation apparatus.
-
Assembly: Assemble the sublimation apparatus, ensuring all joints are properly sealed with high-vacuum grease.
-
Evacuation: Connect the apparatus to the vacuum pump and slowly evacuate the system to a pressure below 1 mmHg.
-
Heating: Begin to gently heat the bottom of the apparatus using a heating mantle or oil bath to a temperature of 150-155°C.[1]
-
Sublimation: The this compound will sublime and deposit as white crystals on the cold finger. Continue the process until no more material appears to be subliming.
-
Cooling and Collection: Turn off the heat and allow the apparatus to cool to room temperature under vacuum. Once cooled, slowly and carefully vent the apparatus with an inert gas. Under an inert atmosphere, disassemble the apparatus and scrape the purified this compound crystals from the cold finger onto a clean, dry surface.
-
Storage: Immediately transfer the purified product to a tightly sealed container under an inert atmosphere.
Yield: A 95-98% yield of pure this compound can be expected.[1]
Visualizations
Caption: Workflow for the purification of this compound by vacuum sublimation.
Caption: Decision tree for troubleshooting common issues in this compound purification.
References
Managing Stannous Acetate: A Technical Support Guide for Researchers
Stannous acetate (Sn(CH₃COO)₂) is a versatile reagent utilized in various chemical syntheses and pharmaceutical applications. However, its efficacy is highly dependent on its purity, which can be compromised by its sensitivity to air and moisture. This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to managing the air and moisture sensitivity of stannous acetate, including troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: Why is stannous acetate sensitive to air and moisture?
A1: Stannous acetate is susceptible to two primary degradation pathways when exposed to air and moisture:
-
Hydrolysis: In the presence of water, stannous acetate can hydrolyze to form tin(II) hydroxide and acetic acid. This reaction is often indicated by the smell of vinegar.[1][2]
-
Oxidation: The tin(II) (Sn²⁺) ion in stannous acetate is readily oxidized to the more stable tin(IV) (Sn⁴⁺) state upon exposure to atmospheric oxygen. This oxidation is a significant concern as it alters the chemical properties and reactivity of the compound.[3][4][5][6]
Q2: How can I visually identify degraded stannous acetate?
A2: Fresh, high-purity stannous acetate is a white to off-white crystalline powder. Visual indicators of degradation include:
-
Yellowing: A yellowish tint can indicate the initial stages of oxidation.
-
Vinegar-like odor: The smell of acetic acid is a sign of hydrolysis.[7]
-
Clumping or caking: This suggests moisture absorption.
-
Formation of a precipitate: In solution, the formation of a white or off-white precipitate can indicate the formation of insoluble tin hydroxides or oxides.
Q3: What are the recommended storage conditions for stannous acetate?
A3: To maintain the integrity of stannous acetate, it is crucial to store it under the following conditions:
-
Inert Atmosphere: Store in a tightly sealed container under an inert gas like nitrogen or argon to prevent oxidation.[1][8]
-
Dry Environment: Keep in a desiccator or a dry, well-ventilated area to protect from moisture.[8]
-
Cool Temperatures: Store at room temperature, away from heat sources.[1]
Q4: What are the primary degradation products of stannous acetate?
A4: The main degradation products resulting from air and moisture exposure are:
-
Tin(IV) acetate: From oxidation.
-
Tin(II) hydroxide and Tin(IV) hydroxide: From hydrolysis and subsequent oxidation.
-
Tin(II) oxide and Tin(IV) oxide: From the decomposition of hydroxides, especially upon heating.[6]
-
Acetic acid: A byproduct of hydrolysis.[1]
Troubleshooting Guide
This section addresses common issues encountered during experiments involving stannous acetate.
| Problem | Possible Cause | Recommended Solution |
| Reduced catalytic activity in polymerization reactions. | Degradation of stannous acetate to less active Sn(IV) species due to air or moisture exposure. | - Use freshly opened or properly stored stannous acetate. - Handle the catalyst in a glovebox or under an inert atmosphere. - Consider using a stabilizing agent if the reaction conditions permit.[9] |
| Precipitate formation when dissolving stannous acetate. | Hydrolysis of stannous acetate in a neutral or basic solvent. | - Dissolve stannous acetate in a slightly acidic solvent, such as dilute acetic acid, to suppress hydrolysis.[1][3] - Ensure the solvent is anhydrous. |
| Inconsistent reaction yields or product purity. | Variable purity of the stannous acetate starting material. | - Perform a purity check of the stannous acetate lot before use (see Experimental Protocols section). - Source high-purity stannous acetate from a reputable supplier. |
| Discoloration of the reaction mixture. | Oxidation of Sn(II) to Sn(IV) during the reaction. | - Run the reaction under an inert atmosphere (nitrogen or argon). - Degas all solvents prior to use. |
Degradation Pathways and Experimental Workflows
The following diagrams illustrate the degradation pathways of stannous acetate and a general workflow for its stability assessment.
Experimental Protocols
Determination of Moisture Content by Karl Fischer Titration
This protocol provides a method for determining the water content in stannous acetate using volumetric Karl Fischer titration.
Principle: The Karl Fischer reaction is a quantitative reaction between water, iodine, and sulfur dioxide in the presence of a base and an alcohol. The endpoint is detected potentiometrically.
Apparatus:
-
Automatic volumetric Karl Fischer titrator with a platinum electrode.
-
Titration vessel.
-
Analytical balance.
Reagents:
-
Volumetric Karl Fischer reagent (e.g., Hydranal-Composite 5).
-
Anhydrous methanol or a specialized Karl Fischer solvent.
-
Water standard for titer determination.
Procedure:
-
Titer Determination: a. Add a suitable volume of anhydrous methanol to the titration vessel and titrate to a stable, dry endpoint with the Karl Fischer reagent. b. Accurately weigh and add a known amount of water standard to the vessel. c. Titrate with the Karl Fischer reagent to the endpoint. d. The titer (mg H₂O/mL reagent) is calculated automatically by the instrument. Repeat at least three times and use the average value.
-
Sample Analysis: a. After pre-titrating the solvent to dryness, accurately weigh approximately 0.5 - 1.0 g of stannous acetate and quickly transfer it to the titration vessel. b. Stir to dissolve the sample. c. Titrate with the standardized Karl Fischer reagent to the endpoint. d. The instrument will calculate the water content in ppm or percentage.
Calculation: Water content (%) = [(Volume of KF reagent consumed × Titer) / (Sample weight in mg)] × 100
Purity and Impurity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a reverse-phase HPLC method for the determination of stannous acetate purity and the quantification of its degradation products.
Principle: The method separates stannous acetate from its impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. Detection is performed using a UV detector.
Apparatus:
-
HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Analytical balance.
-
Volumetric flasks and pipettes.
Reagents:
-
Acetonitrile (HPLC grade).
-
Deionized water (18 MΩ·cm).
-
Acetic acid (glacial, analytical grade).
-
Stannous acetate reference standard.
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and 0.1% acetic acid in water. A typical gradient might be:
-
0-5 min: 10% Acetonitrile
-
5-15 min: 10% to 90% Acetonitrile
-
15-20 min: 90% Acetonitrile
-
20-25 min: 90% to 10% Acetonitrile
-
25-30 min: 10% Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: a. Accurately weigh about 25 mg of stannous acetate reference standard into a 25 mL volumetric flask. b. Dissolve in and dilute to volume with a solution of 1% acetic acid in deionized water. This will be your standard stock solution. c. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: a. Accurately weigh about 25 mg of the stannous acetate sample into a 25 mL volumetric flask. b. Dissolve in and dilute to volume with 1% acetic acid in deionized water.
-
Analysis: a. Inject the calibration standards to generate a calibration curve. b. Inject the sample solution. c. Identify and quantify the stannous acetate peak and any impurity peaks by comparing their retention times and areas with the standards.
Data Presentation: Stability Study of Stannous Acetate
The following table summarizes hypothetical data from a 3-month stability study of a batch of stannous acetate stored under different conditions.
| Storage Condition | Time (Months) | Appearance | Moisture Content (ppm) by Karl Fischer | Purity (%) by HPLC |
| 25°C / 60% RH | 0 | White powder | 150 | 99.5 |
| 1 | Slight yellowing | 500 | 98.2 | |
| 3 | Yellow powder, slight clumping | 1200 | 96.1 | |
| 40°C / 75% RH | 0 | White powder | 150 | 99.5 |
| 1 | Yellow powder, clumping | 1800 | 95.3 | |
| 3 | Brownish-yellow solid, strong vinegar odor | 4500 | 88.7 | |
| 25°C / Inert Gas | 0 | White powder | 150 | 99.5 |
| 1 | White powder | 160 | 99.4 | |
| 3 | White powder | 180 | 99.3 |
This guide provides a foundational understanding and practical tools for managing the sensitivity of stannous acetate. For further assistance or specific application queries, consulting with a technical specialist is recommended.
References
- 1. STANNOUS ACETATE | 638-39-1 [chemicalbook.com]
- 2. STANNOUS ACETATE | 638-39-1 [amp.chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Tin(II) chloride - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Origin of Sn(ii) oxidation in tin halide perovskites - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 7. Six stages of acetate film base deterioration - Canada.ca [canada.ca]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. Solving the problem with stannous fluoride: Formulation, stabilization, and antimicrobial action - PubMed [pubmed.ncbi.nlm.nih.gov]
Characterization techniques to assess the purity of Tin(II) acetate
Welcome to the technical support center for the characterization of Tin(II) Acetate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on assessing the purity of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, along with detailed experimental protocols and data interpretation guides.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in this compound?
A1: Common impurities in this compound include:
-
Tin(IV) species: this compound is susceptible to oxidation, leading to the formation of Tin(IV) oxide (SnO₂) or other Tin(IV) compounds.[1][2] This is often observed as a yellowing of the white crystalline powder.[2]
-
Residual Acetic Acid: Incomplete removal of the solvent during synthesis can leave residual acetic acid.[1]
-
Water: Due to its hygroscopic nature, this compound can absorb atmospheric moisture.
-
Starting materials and by-products: Depending on the synthetic route, unreacted starting materials or other reaction by-products may be present.
Q2: How should I handle and store this compound to maintain its purity?
A2: this compound is sensitive to air and moisture. To prevent oxidation and hydrolysis, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.
Q3: What is the expected appearance of pure this compound?
A3: Pure this compound is a white crystalline solid.[1] A yellowish tint may indicate the presence of Tin(IV) impurities.[2]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purity analysis of this compound.
Gravimetric Analysis
Problem: The percentage of tin determined is higher than the theoretical value.
-
Possible Cause: Incomplete conversion of the filter paper to ash, or co-precipitation of other metal ions.
-
Solution: Ensure complete combustion of the filter paper by igniting at a sufficiently high temperature (e.g., 900 °C). To avoid co-precipitation, ensure the sample is free from other metal contaminants that could precipitate under the analysis conditions.
Problem: The results are not reproducible.
-
Possible Cause: Inconsistent heating times and temperatures, or insufficient cooling of the crucible before weighing.
-
Solution: Follow a strict heating and cooling protocol. Ignite the crucible and precipitate to a constant weight, meaning the difference between two consecutive weighings is negligible. Always cool the crucible in a desiccator to room temperature before weighing to avoid errors due to convection currents.
Iodimetric Titration
Problem: The endpoint of the titration is difficult to determine or fades quickly.
-
Possible Cause: The starch indicator was added too early, or the Tin(II) is being re-oxidized by atmospheric oxygen.
-
Solution: Add the starch indicator only when the solution has turned a pale yellow color. To prevent air oxidation of the Tin(II) sample, perform the titration under an inert atmosphere (e.g., by bubbling nitrogen through the solution) or in a solution containing an oxygen scavenger.[3]
Problem: The calculated purity is unexpectedly low.
-
Possible Cause: The sample has been partially oxidized to Tin(IV) prior to titration, or there was a loss of iodine due to volatility.
-
Solution: Use fresh, properly stored this compound for analysis. Ensure the titration flask is kept cool and covered to minimize iodine loss.
Experimental Protocols and Data Presentation
This section provides detailed methodologies for key analytical techniques used to assess the purity of this compound.
Gravimetric Determination of Tin Content
This method determines the total tin content by converting this compound to Tin(IV) Oxide (SnO₂) through ignition.
Experimental Protocol:
-
Accurately weigh approximately 0.2-0.3 g of this compound into a pre-weighed porcelain crucible.
-
Gently heat the crucible over a Bunsen burner in a fume hood to char the organic material.
-
Transfer the crucible to a muffle furnace and ignite at 900 °C for 2 hours to ensure complete conversion to SnO₂.
-
Cool the crucible in a desiccator to room temperature.
-
Weigh the crucible containing the SnO₂ residue.
-
Repeat the heating, cooling, and weighing steps until a constant mass is achieved.
-
Calculate the percentage of tin in the sample using the following formula:
% Sn = (Mass of SnO₂ / Mass of Sample) × (Atomic Mass of Sn / Molar Mass of SnO₂) × 100
Data Presentation:
| Parameter | Value |
| Molar Mass of Sn(CH₃COO)₂ | 236.81 g/mol |
| Molar Mass of SnO₂ | 150.71 g/mol |
| Atomic Mass of Sn | 118.71 g/mol |
| Theoretical %Sn in pure Sn(CH₃COO)₂ | 50.13% |
Iodimetric Titration for Tin(II) Content
This redox titration quantifies the amount of Tin(II) by its reaction with a standardized iodine solution.
Experimental Protocol:
-
Preparation of Standard Iodine Solution (0.1 N): Dissolve 12.7 g of iodine and 25 g of potassium iodide in 25 mL of distilled water, then dilute to 1 L with distilled water. Standardize this solution against a primary standard arsenious oxide solution.
-
Sample Preparation: Accurately weigh about 0.5 g of this compound and dissolve it in 50 mL of deoxygenated 1 M hydrochloric acid in a flask purged with nitrogen gas.
-
Titration: Titrate the sample solution with the standardized 0.1 N iodine solution. As the endpoint approaches (the solution turns pale yellow), add 2 mL of starch indicator solution. The endpoint is reached when the solution turns a persistent dark blue-black color.
-
Calculation:
% Sn(II) = (V × N × M) / (2 × W) × 100
Where:
-
V = Volume of iodine solution used (L)
-
N = Normality of the iodine solution (eq/L)
-
M = Molar mass of Tin (118.71 g/mol )
-
W = Weight of the sample (g)
-
Data Presentation:
| Parameter | Specification |
| Appearance | White crystalline powder |
| Purity (by titration) | ≥ 98% |
Karl Fischer Titration for Water Content
This method is specific for the determination of water content.
Experimental Protocol:
-
Apparatus: Use a calibrated Karl Fischer titrator (coulometric or volumetric).
-
Reagents: Use commercially available Karl Fischer reagents.
-
Procedure:
-
Add a suitable solvent (e.g., methanol) to the titration vessel and titrate to a stable, dry endpoint to eliminate residual water.
-
Accurately weigh a suitable amount of this compound and add it to the vessel.
-
Titrate the sample with the Karl Fischer reagent until the endpoint is reached.
-
-
Calculation: The instrument software will typically calculate the water content automatically based on the titrant consumed.
Data Presentation:
| Parameter | Specification |
| Water Content | ≤ 0.5% |
Spectroscopic Analysis
4.1. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is useful for identifying functional groups and can detect impurities like residual acetic acid and the formation of tin oxides.
Experimental Protocol:
-
Acquire a background spectrum of the empty ATR crystal.
-
Place a small amount of the this compound powder onto the ATR crystal and apply pressure.
-
Collect the sample spectrum.
Interpretation of Spectra:
-
Pure this compound: Look for characteristic acetate peaks, including the asymmetric and symmetric C=O stretching vibrations.
-
Acetic Acid Impurity: A broad O-H stretching band around 3000 cm⁻¹ and a C=O stretching band around 1710 cm⁻¹ may indicate the presence of free acetic acid.[4]
-
Tin(IV) Oxide Impurity: The presence of a broad band in the low-frequency region (around 600-700 cm⁻¹) can be indicative of Sn-O-Sn vibrations from tin oxides.[5]
4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹¹⁹Sn NMR can provide detailed information about the purity of this compound.
Experimental Protocol:
-
Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire ¹H and ¹¹⁹Sn NMR spectra.
Interpretation of Spectra:
-
¹H NMR:
-
This compound: A sharp singlet for the methyl protons of the acetate groups.
-
Acetic Acid Impurity: A singlet for the methyl protons (around 1.9 ppm in DMSO-d₆) and a broad singlet for the acidic proton (variable chemical shift). The integration of these peaks relative to the main acetate peak can be used for quantification.[6][7]
-
-
¹¹⁹Sn NMR:
-
Tin(II) Species: Tin(II) compounds typically have chemical shifts in a specific range.
-
Tin(IV) Species: The presence of Tin(IV) impurities will give rise to signals in a different chemical shift region, generally at a higher frequency (less shielded) compared to Sn(II).[8][9] The wide chemical shift range of ¹¹⁹Sn NMR makes it a powerful tool for distinguishing between different oxidation states of tin.[8][9]
-
Visualizations
Caption: Workflow for the comprehensive purity assessment of this compound.
Caption: A logical troubleshooting guide for inaccurate purity results.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. researchgate.net [researchgate.net]
- 4. Acetic acid [webbook.nist.gov]
- 5. Synthesis of nanosized SnO 2 via chemical precipitation followed by hydrothermal treatment using this compound - Fisenko - Russian Journal of Inorganic Chemistry [rjraap.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. kgroup.du.edu [kgroup.du.edu]
- 8. NMR Periodic Table: Tin NMR [imserc.northwestern.edu]
- 9. (Sn) Tin NMR [chem.ch.huji.ac.il]
Side reactions and byproducts in experiments with Tin(II) acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating side reactions and byproducts when working with Tin(II) acetate (Sn(CH₃COO)₂).
Troubleshooting Guide
Issue 1: Unexpected White Precipitate Upon Dissolving this compound
Question: I am observing a white, insoluble precipitate when I try to dissolve this compound in water or aqueous solutions. What is causing this and how can I prevent it?
Answer:
The white precipitate is most likely Tin(II) hydroxide (Sn(OH)₂) or a related hydrated tin(II) oxide species. This is a common issue caused by the hydrolysis of the Sn²⁺ ion in the presence of water, especially at neutral or near-neutral pH.
Root Cause Analysis:
-
Hydrolysis: Tin(II) ions react with water to form insoluble hydroxides and oxides. The equilibrium for this reaction is highly dependent on the pH of the solution.
-
Sn²⁺(aq) + 2H₂O(l) ⇌ Sn(OH)₂(s) + 2H⁺(aq)
-
-
Insufficient Acidity: In neutral or basic solutions, the equilibrium shifts to the right, favoring the formation of the precipitate.
Solutions:
-
Acidification: Dissolve this compound in a dilute acidic solution to suppress hydrolysis. Acetic acid is a suitable choice as it is the conjugate acid of the acetate anion and will not introduce new counter-ions.
-
Solvent Choice: If the reaction chemistry allows, consider using anhydrous polar aprotic solvents where this compound has better solubility and hydrolysis is not a concern.
Issue 2: Yellowing of Solid this compound or its Solutions
Question: My this compound, which was initially a white powder, has developed a yellow tint. What does this color change indicate and is the material still usable?
Answer:
A yellow discoloration is a strong indicator of oxidation . The white Tin(II) (Sn²⁺) acetate is being oxidized to a Tin(IV) (Sn⁴⁺) species.[1]
Root Cause Analysis:
-
Air Sensitivity: Tin(II) compounds are susceptible to oxidation by atmospheric oxygen.[1]
-
Sn²⁺ → Sn⁴⁺ + 2e⁻
-
-
Improper Storage: Exposure to air, especially in the presence of moisture, accelerates this oxidation process.
Solutions:
-
Inert Atmosphere: Handle and store this compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[1]
-
Proper Storage: Keep the container tightly sealed in a cool, dry place. A desiccator can help to minimize moisture exposure.
-
Quality Check: The usability of the yellowed material depends on the specific requirements of your experiment. The presence of Sn(IV) impurities can interfere with reactions where Sn(II) acts as a reducing agent or a specific catalyst. It is advisable to quantify the Sn(IV) content or use fresh, white this compound for critical applications.
Issue 3: Poor Yield or Unexpected Byproducts in Reactions
Question: My reaction yield is lower than expected, or I am observing byproducts that I cannot account for. Could this be related to the this compound I am using?
Answer:
Yes, the purity and handling of this compound can significantly impact reaction outcomes. The side reactions of hydrolysis and oxidation are the most common culprits.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the main side reactions of this compound?
A1: The three primary side reactions are:
-
Hydrolysis: In the presence of water, this compound can hydrolyze to form insoluble tin(II) hydroxide or oxide.[2]
-
Oxidation: Tin(II) is readily oxidized to Tin(IV) by atmospheric oxygen, especially in solution.[1]
-
Thermal Decomposition: At elevated temperatures, this compound decomposes. The products depend on the atmosphere. In an inert atmosphere, it primarily forms tin(II) oxide, while in the presence of air, it can form tin(IV) oxide.[2]
Q2: How can I prepare a stable aqueous solution of this compound?
A2: To prepare a stable aqueous solution, you should dissolve the this compound in a dilute solution of acetic acid. The excess acid will help to suppress the hydrolysis of the Sn²⁺ ion by shifting the equilibrium away from the formation of insoluble tin hydroxides.
Q3: What are the decomposition products of this compound upon heating?
A3: The decomposition products are dependent on the conditions:
-
Under Vacuum/Inert Atmosphere: Anhydrous this compound decomposes to blue-black Tin(II) oxide (SnO).[2]
-
Under Normal Pressure (in air): It can undergo disproportionation and decomposition to yield Tin(IV) oxide (SnO₂), among other products.[2]
Q4: Is the yellowing of this compound reversible?
A4: The oxidation of Sn(II) to Sn(IV) is generally not easily reversible under standard laboratory conditions. It is best to prevent oxidation in the first place by proper storage and handling. For applications requiring high purity Sn(II), it is recommended to use fresh, unoxidized material.
Q5: Can I use this compound in protic solvents other than water?
A5: Yes, but with caution. Protic solvents like alcohols can also participate in hydrolysis-like reactions, although typically to a lesser extent than water. The stability will depend on the specific solvent, its water content, and the temperature. It is always recommended to use anhydrous solvents when possible if hydrolysis is a concern.
Quantitative Data
Table 1: Hydrolysis Constants of Sn²⁺ at 25 °C
The following table summarizes the equilibrium constants (as log K) for the hydrolysis of the aqueous Sn²⁺ ion. These values are crucial for understanding the pH at which precipitation of tin hydroxides will occur.[3]
| Hydrolysis Reaction | log K (at infinite dilution) |
| Sn²⁺ + H₂O ⇌ SnOH⁺ + H⁺ | -3.40 |
| Sn²⁺ + 2H₂O ⇌ Sn(OH)₂ + 2H⁺ | -7.06 |
| Sn²⁺ + 3H₂O ⇌ Sn(OH)₃⁻ + 3H⁺ | -16.61 |
| 2Sn²⁺ + 2H₂O ⇌ Sn₂(OH)₂²⁺ + 2H⁺ | -4.77 |
| 3Sn²⁺ + 4H₂O ⇌ Sn₃(OH)₄²⁺ + 4H⁺ | -6.88 |
| Sn(OH)₂(s) ⇌ Sn²⁺ + 2OH⁻ | -25.8 |
Data sourced from Baes and Mesmer, 1976 as cited in NECTAR COST Action TD1407.[3]
Table 2: Thermal Decomposition of this compound
| Temperature Range (°C) | Atmosphere | Observed Event | Primary Solid Byproduct |
| > 183 | Inert (e.g., N₂, Ar) | Decomposition of molten this compound | Tin(II) Oxide (SnO) |
| > 183 | Air | Decomposition and oxidation of this compound | Tin(IV) Oxide (SnO₂) |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous this compound Solution
Objective: To prepare an aqueous solution of this compound while minimizing hydrolysis and precipitation.
Materials:
-
This compound (white, crystalline powder)
-
Glacial acetic acid
-
Deionized water (degassed)
-
Volumetric flask
-
Stir plate and stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Calculate the required amount of this compound and deionized water to achieve the desired concentration.
-
In the volumetric flask, add a volume of glacial acetic acid corresponding to 1-5% (v/v) of the final solution volume.
-
Add approximately 80% of the calculated deionized water to the flask.
-
Purge the solution with an inert gas for 10-15 minutes to remove dissolved oxygen.
-
While maintaining a gentle inert gas blanket over the liquid surface, slowly add the pre-weighed this compound to the acidified water with stirring.
-
Continue stirring until the this compound is fully dissolved. The solution should be clear and colorless.
-
Once dissolved, add the remaining deionized water to reach the final volume.
-
Store the solution under an inert atmosphere and use it as soon as possible.
Protocol 2: Iodimetric Titration for the Quantification of Sn(IV) Impurities
Objective: To determine the percentage of Tin(IV) impurity in a sample of this compound. This method involves determining the Sn(II) content first, then reducing the Sn(IV) to Sn(II) and determining the total tin content.
Materials:
-
This compound sample
-
Standardized iodine (I₂) solution
-
Starch indicator solution
-
Hydrochloric acid (concentrated)
-
Sodium borohydride (NaBH₄) or a similar reducing agent
-
Burette, flasks, and other standard titration equipment
Procedure:
Part A: Determination of Sn(II) Content
-
Accurately weigh a sample of this compound and dissolve it in a solution of concentrated HCl under an inert atmosphere to prevent oxidation.
-
Titrate the solution with a standardized iodine solution. The endpoint is the first persistent blue-black color upon the addition of starch indicator.
-
The reaction is: Sn²⁺ + I₂ → Sn⁴⁺ + 2I⁻.
-
Calculate the amount of Sn(II) in the sample based on the volume of iodine solution used.
Part B: Determination of Total Tin Content (Sn(II) + Sn(IV))
-
Take an identical accurately weighed sample of the this compound.
-
Dissolve it in concentrated HCl under an inert atmosphere.
-
Carefully add a reducing agent, such as NaBH₄, to reduce all Sn(IV) to Sn(II).
-
Once the reduction is complete, titrate the solution with the standardized iodine solution as described in Part A.
-
This titration will give the total tin content (as Sn(II)).
Calculation:
-
Calculate the moles of Sn(II) from Part A.
-
Calculate the total moles of tin from Part B.
-
The moles of Sn(IV) = Total moles of tin - moles of Sn(II).
-
Calculate the mass percentage of Sn(IV) in the original sample.
Visualizations
Hydrolysis Pathway of this compound
Caption: Pathway of this compound hydrolysis leading to precipitation.
Oxidation of Tin(II) to Tin(IV)
Caption: General representation of the oxidation of Tin(II) to Tin(IV).
References
Impact of impurities in Tin(II) acetate on catalytic activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Tin(II) acetate as a catalyst. The information addresses common issues arising from impurities and provides standardized protocols for their detection and quantification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound and how do they form?
A1: The most common impurities in this compound arise from its synthesis, handling, and storage. These include:
-
Tin(IV) species: this compound is susceptible to oxidation, especially when exposed to air. This leads to the formation of catalytically less active or inactive Tin(IV) compounds.
-
Tin(II) oxide (SnO): This can be present as an unreacted starting material from one of the common synthesis methods where Tin(II) oxide is reacted with acetic acid.[1][2]
-
Water (H₂O): this compound is hygroscopic and will absorb moisture from the atmosphere.[1] Water can lead to hydrolysis of the catalyst.
-
Acetic Acid: Residual acetic acid may be present from the synthesis process if not completely removed.[3]
Q2: How does the color of this compound indicate its quality?
A2: this compound should be a white to off-white crystalline powder.[1] A yellowish tint may indicate the presence of impurities, possibly from the oxidation of tin(II) to tin(IV) or residual reactants from synthesis. Significant discoloration could suggest a higher level of impurities and potentially compromised catalytic activity.
Q3: Why is my catalytic reaction with this compound slow or incomplete?
A3: Reduced catalytic activity is often linked to the purity of the this compound. The presence of impurities, particularly Tin(IV) species and water, can significantly hinder the reaction. Tin(IV) compounds generally exhibit lower catalytic activity in reactions where Tin(II) is the active species. Water can hydrolyze the this compound, forming tin hydroxides or oxides which are typically less effective catalysts.[3][4]
Q4: What are the best practices for handling and storing this compound to maintain its catalytic activity?
A4: Due to its sensitivity to air and moisture, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). It should be kept in a cool, dry place. Minimize exposure to the atmosphere during weighing and transfer by working quickly or using a glovebox.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments using this compound as a catalyst.
| Issue | Potential Cause | Recommended Action |
| Reduced Reaction Rate or Yield | Catalyst Inactivity due to Oxidation: The this compound may have been oxidized to Tin(IV) species. | 1. Source fresh, high-purity this compound. 2. Perform a quantitative analysis to determine the Tin(II)/Tin(IV) ratio (See Experimental Protocol 1). 3. Ensure proper storage and handling procedures are followed. |
| Catalyst Hydrolysis: The catalyst may have been exposed to moisture, leading to hydrolysis. | 1. Use anhydrous solvents and reagents for the reaction. 2. Dry the this compound under vacuum before use, if appropriate for the specific grade. 3. Quantify the water content in the catalyst using Karl Fischer titration (See Experimental Protocol 2). | |
| Inconsistent Results Between Batches | Variable Impurity Profile: Different batches of this compound may have varying levels and types of impurities. | 1. Qualify each new batch of catalyst by testing it in a standard reaction and comparing the results. 2. Perform analytical testing on each batch to quantify key impurities (Tin(IV), water, insolubles). |
| Poor Solubility of Catalyst in Reaction Medium | Presence of Insoluble Impurities: The catalyst may contain insoluble impurities like Tin(II) oxide. | 1. Filter the catalyst solution before adding it to the reaction mixture, if the reaction conditions permit. 2. Quantify the amount of insoluble material in the catalyst (See Experimental Protocol 3). |
Impact of Impurities on Catalytic Activity
While specific quantitative data is highly dependent on the reaction being catalyzed, the general effects of common impurities are summarized below. This table illustrates the expected qualitative and potential quantitative impact based on impurity type.
| Impurity | Typical Concentration Range in Commercial Grades | Impact on Catalytic Activity | Rationale |
| Tin(IV) Species | < 1% to > 5% | High Impact: Significant decrease in activity. A 5% increase in Tin(IV) could potentially lead to a >10% decrease in reaction rate, depending on the specific reaction. | Tin(IV) species are generally less effective Lewis acids for many reactions catalyzed by this compound, such as esterification.[5] |
| Water (H₂O) | < 0.1% to > 1% | High Impact: Can lead to catalyst deactivation through hydrolysis. | This compound decomposes in water, forming less active tin oxides or hydroxides.[3][6] Water can also interfere with the reaction mechanism.[4] |
| Tin(II) Oxide (SnO) | < 0.5% to > 2% | Moderate Impact: Reduces the concentration of the active catalyst. | Tin(II) oxide is largely insoluble in many organic solvents and is less catalytically active than this compound in a homogeneous system.[7] |
| Acetic Acid | < 0.1% to > 0.5% | Low to Moderate Impact: Can alter the reaction equilibrium or interact with substrates/products. | The effect is highly dependent on the specific reaction being catalyzed. In esterifications, it can shift the equilibrium. |
Experimental Protocols
Protocol 1: Quantification of Tin(IV) Impurity by Redox Titration
Objective: To determine the percentage of Tin(IV) in a this compound sample.
Methodology:
-
Sample Preparation: Accurately weigh approximately 2.5 g of the this compound sample into a 250 mL conical flask.
-
Dissolution: Add 50 mL of deoxygenated 2 M hydrochloric acid to the flask. Swirl gently to dissolve the sample. Perform this step under an inert atmosphere (e.g., nitrogen blanket) to prevent oxidation of Tin(II) during the analysis.
-
Titration: Immediately titrate the solution with a standardized 0.1 N potassium iodate (KIO₃) solution. Use a starch indicator, which is added towards the end of the titration (when the solution turns pale yellow). The endpoint is the first appearance of a permanent blue-black color.
-
Calculation of Tin(II)%:
-
Tin(II) % = (V × N × E) / W × 100
-
V = Volume of KIO₃ solution used (L)
-
N = Normality of the KIO₃ solution (eq/L)
-
E = Equivalent weight of Tin (59.345 g/eq)
-
W = Weight of the sample (g)
-
-
-
Calculation of Total Tin: Use a method like ICP-OES or AAS to determine the total tin content in the sample.
-
Calculation of Tin(IV)%:
-
Tin(IV) % = Total Tin % - Tin(II) %
-
Protocol 2: Quantification of Water Content by Karl Fischer Titration
Objective: To determine the water content in a this compound sample.
Methodology:
-
Instrument Setup: Use a calibrated coulometric or volumetric Karl Fischer titrator.
-
Solvent Preparation: Add a suitable anhydrous solvent (e.g., a mixture of methanol and chloroform, or a commercially available Karl Fischer solvent) to the titration vessel.
-
Standardization: If using a volumetric titrator, standardize the Karl Fischer reagent with a known amount of water or a certified water standard.
-
Sample Analysis: Accurately weigh a suitable amount of the this compound sample (typically 0.1-0.5 g) and add it directly to the titration vessel.
-
Titration: Start the titration. The instrument will automatically detect the endpoint when all the water from the sample has reacted.
-
Calculation: The instrument software will calculate the water content, usually expressed as a percentage or in parts per million (ppm).
Protocol 3: Quantification of Insoluble Matter
Objective: To determine the percentage of matter in this compound that is insoluble in a relevant organic solvent.
Methodology:
-
Sample Preparation: Accurately weigh approximately 10 g of the this compound sample.
-
Dissolution: Transfer the sample to a beaker and add 100 mL of a suitable anhydrous organic solvent (e.g., tetrahydrofuran or toluene, depending on the reaction solvent). Stir for 30 minutes.
-
Filtration: Use a pre-weighed, dry, sintered glass filter crucible of fine porosity. Filter the solution under vacuum.
-
Washing: Wash the residue on the filter with three successive 20 mL portions of the same solvent.
-
Drying: Dry the filter crucible with the residue in an oven at 105°C to a constant weight.
-
Calculation:
-
Insoluble Matter % = (Weight of Residue / Weight of Sample) × 100
-
Visualizations
Caption: Troubleshooting workflow for reduced catalytic activity.
References
Validation & Comparative
A Comparative Analysis of Tin(II) Acetate and Other Tin-Based Catalysts in Polymerization and Esterification Reactions
For researchers, scientists, and professionals in drug development, the choice of a catalyst is pivotal for reaction efficiency, product yield, and overall process economy. This guide provides an objective comparison of the catalytic activity of Tin(II) acetate against other common tin-based catalysts, supported by experimental data from peer-reviewed studies. The information is intended to aid in the selection of the most appropriate tin catalyst for specific applications in polymerization and esterification.
Tin compounds are widely recognized for their catalytic prowess in various chemical transformations. Among them, this compound (Sn(OAc)₂) has garnered significant attention. This guide delves into its performance relative to other tin catalysts, such as Tin(II) octoate (also known as Tin(II) 2-ethylhexanoate), Tin(II) chloride, and various organotin compounds.
Catalytic Performance in Ring-Opening Polymerization (ROP) of Lactide
The synthesis of biodegradable polyesters like polylactide (PLA) heavily relies on the ring-opening polymerization of lactide, a reaction frequently catalyzed by tin compounds. The catalytic efficiency of this compound in this process has been compared with other tin-based catalysts, with reactivity generally decreasing in the following order: Sn(OAc)₂ > Tin(IV) acetate (Sn(OAc)₄) > Dibutyltin-bis-acetate (Bu₂Sn(OAc)₂) ≈ Dioctyltin-bis-acetate (Oct₂Sn(OAc)₂).[1][2]
Below is a summary of the performance of various tin acetate catalysts in the bulk polymerization of L-lactide.
| Catalyst | Monomer/Catalyst Ratio | Temperature (°C) | Reaction Time (min) | Resulting Polymer | Molecular Weight (Mw, g/mol ) | Reference |
| This compound (Sn(OAc)₂) | 1000 | 160 | 30 | Cyclic Polylactide | 105,000 | [1][2] |
| This compound (Sn(OAc)₂) | 2000 | 160 | 60 | Cyclic Polylactide | 180,000 | [1][2] |
| Tin(IV) acetate (Sn(OAc)₄) | 1000 | 160 | 180 | Cyclic & Linear Polylactide | 45,000 | [1][2] |
| Dibutyltin-bis-acetate | 1000 | 160 | 480 | Cyclic Polylactide | 35,000 | [1][2] |
Table 1: Comparison of Tin Acetate Catalysts in the Bulk Polymerization of L-Lactide.
Catalytic Performance in Esterification and Transesterification Reactions
Tin catalysts are also extensively used in esterification and transesterification reactions, which are crucial for producing biofuels and various specialty chemicals.[3] A study comparing several Tin(II) compounds for the transesterification of acid vegetable oils revealed that this compound provides excellent results.[4]
| Catalyst | Reaction | Temperature (°C) | Reaction Time (h) | Methyl Ester Content (wt.%) | Reference |
| This compound | Transesterification | 150 | 3 | 96.6 | [4] |
| Tin(II) chloride | Transesterification | 150 | 24 | >96.5 | [4] |
| Tin(II) 2-ethylhexanoate | Transesterification | 150 | 24 | >96.5 | [4] |
| Tin(II) stearate | Transesterification | 150 | 24 | Low Activity | [4] |
Table 2: Performance of Tin(II) Catalysts in the Transesterification of Acid Vegetable Oils.
Experimental Protocols
General Procedure for Comparing Tin Catalyst Activity in Bulk Polymerization of L-Lactide
This protocol is a generalized procedure based on methodologies reported in the literature.[1][2]
-
Materials: L-lactide, this compound, Tin(IV) acetate, Dibutyltin-bis-acetate, Argon gas, and appropriate solvents for purification (e.g., dichloromethane, ligroin).
-
Catalyst and Monomer Preparation: The required amount of the tin catalyst is weighed into a flame-dried reaction vessel (e.g., an Erlenmeyer flask) under an inert argon atmosphere. The desired amount of L-lactide is then added.
-
Polymerization Reaction: The reaction vessel is sealed and immersed in a preheated oil bath at the desired temperature (e.g., 160°C). The mixture is stirred using a magnetic stirrer.
-
Reaction Monitoring and Termination: The reaction is allowed to proceed for a specified duration. To terminate the reaction, the vessel is removed from the oil bath and allowed to cool to room temperature.
-
Product Isolation and Purification: The crude polymer product is dissolved in a suitable solvent like dichloromethane. The solution is then filtered to remove any insoluble catalyst residues. The purified polymer is precipitated by adding the solution to a non-solvent such as ligroin. The precipitated polymer is then collected and dried under vacuum.
-
Characterization: The molecular weight (Mw) and polydispersity of the resulting polylactide are determined using Gel Permeation Chromatography (GPC). The structure of the polymer can be further analyzed using techniques like MALDI-TOF mass spectrometry and NMR spectroscopy.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for the comparative evaluation of tin catalysts in a polymerization reaction.
Figure 1. A flowchart illustrating the experimental workflow for comparing the catalytic activity of different tin catalysts.
Logical Framework for Catalyst Selection
The choice of a tin catalyst is often dictated by a set of hierarchical considerations, from the desired chemical transformation to the specific performance metrics.
Figure 2. A diagram showing the logical progression for selecting an appropriate tin catalyst for a given application.
References
A Comparative Guide: Tin(II) Acetate vs. Tin(II) Chloride for SnO₂ Film Synthesis
For researchers, scientists, and professionals in materials science and drug development, the choice of precursor is a critical step in the synthesis of high-quality tin oxide (SnO₂) thin films for applications ranging from transparent conducting oxides to gas sensors and catalytic coatings. This guide provides an objective comparison of two common precursors, tin(II) acetate and tin(II) chloride, based on available experimental data.
This comparison delves into the key performance indicators of SnO₂ films derived from each precursor, including their structural, optical, and electrical properties. Detailed experimental protocols for common deposition techniques are also provided to support your research and development efforts.
Performance Comparison at a Glance
The selection between this compound and tin(II) chloride as a precursor for SnO₂ films influences various properties of the final film. While direct comparative studies are limited, analysis of individual research provides insights into their respective advantages and disadvantages.
Tin(II) Chloride (SnCl₂) is a widely used and cost-effective precursor. It is soluble in water and various organic solvents, making it suitable for a range of deposition techniques, including sol-gel, spray pyrolysis, and chemical vapor deposition (CVD).[1][2] SnO₂ films derived from tin(II) chloride often exhibit good crystallinity and electrical conductivity.[1] However, the presence of chlorine can sometimes lead to the incorporation of chloride ions into the film, which can act as impurities and affect the film's properties.[3]
This compound (using Tin(II) acetylacetonate and Tri-n-butyltin acetate as proxies) , a carboxylate-based precursor, offers an alternative route that avoids chlorine contamination. While data on this compound is less abundant, studies on similar precursors like tin(II) acetylacetonate and organotin acetates provide valuable insights. These precursors are often used in methods like atomic layer deposition (ALD) and sol-gel synthesis.[4][5] The resulting films can exhibit high purity and uniformity. The organic ligands in these precursors decompose during thermal processing, yielding SnO₂.
Quantitative Data Summary
The following tables summarize key quantitative data for SnO₂ films synthesized using tin(II) chloride and a tin acetate-related precursor (tri-n-butyltin acetate) via the spray pyrolysis method. It is important to note that the data is compiled from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.
Table 1: Structural and Morphological Properties
| Property | Tin(II) Chloride Precursor | Tin Acetate Precursor (Tri-n-butyltin acetate) | Deposition Method |
| Crystal Structure | Tetragonal Rutile[1][2] | Tetragonal[5] | Spray Pyrolysis |
| Preferred Orientation | (110), (200), (211)[2][3] | (110) shifting to (200) at higher concentrations[5] | Spray Pyrolysis |
| Crystallite/Grain Size | ~20 nm - 120 nm[2][3] | Not explicitly stated, but morphology changes with concentration[5] | Spray Pyrolysis |
| Surface Morphology | Rough and porous with agglomerated nanoparticles[2] | Smooth and uniform at low concentrations, agglomerated at higher concentrations[5] | Spray Pyrolysis |
Table 2: Optical Properties
| Property | Tin(II) Chloride Precursor | Tin Acetate Precursor (Tri-n-butyltin acetate) | Deposition Method |
| Optical Transmittance | ~87% in the visible range[6] | >80% in the visible range | Spray Pyrolysis |
| Optical Band Gap (Eg) | 3.5 eV - 4.0 eV[3][7] | ~3.8 eV | Spray Pyrolysis |
Table 3: Electrical Properties
| Property | Tin(II) Chloride Precursor | Tin Acetate Precursor (Tri-n-butyltin acetate) | Deposition Method |
| Electrical Resistivity | 1.07 x 10⁻³ Ω·cm to 0.62 Ω·cm[1] | Decreases with increasing precursor concentration | Spray Pyrolysis |
| Carrier Concentration | 5.4 x 10¹⁸ cm⁻³ to 8.4 x 10²⁰ cm⁻³[1][7] | Increases with increasing precursor concentration | Spray Pyrolysis |
| Hall Mobility | 2.2 cm²/Vs to 67 cm²/Vs[1] | Increases with increasing precursor concentration | Spray Pyrolysis |
Experimental Protocols
Detailed methodologies for key deposition techniques are provided below.
Sol-Gel Synthesis using Tin(II) Chloride
This protocol describes a typical sol-gel process for depositing SnO₂ thin films.
Procedure:
-
Precursor Solution Preparation: Dissolve tin(II) chloride dihydrate (SnCl₂·2H₂O) in a suitable solvent such as absolute ethanol.[1] Monoethanolamine can be added as a stabilizer.[1]
-
Stirring and Aging: Vigorously stir the solution at an elevated temperature (e.g., 70°C) for a couple of hours to form a sol.[1] The resulting sol is then aged at room temperature for a period of time (e.g., 48 hours) to form a gel.[1]
-
Film Deposition: The gel can be deposited onto a substrate using techniques like screen-printing, spin-coating, or dip-coating.[1]
-
Drying and Annealing: The coated substrate is first dried at a low temperature (e.g., 100°C) to remove the solvent and then sintered at a higher temperature (e.g., 450°C) to induce crystallization and form the final SnO₂ film.[1]
Spray Pyrolysis using Tin(II) Chloride
This method is suitable for coating large areas and is relatively inexpensive.
Procedure:
-
Precursor Solution Preparation: Prepare a solution of tin(II) chloride dihydrate in a solvent, often a mixture of deionized water and an alcohol like methanol or ethanol.
-
Deposition Setup: The substrate is heated to the desired deposition temperature (e.g., 350°C - 550°C) on a hot plate.[2][6]
-
Spraying: The precursor solution is atomized and sprayed onto the heated substrate using a carrier gas (e.g., compressed air).
-
Film Formation: The fine droplets undergo pyrolysis on the hot substrate, leading to the formation of a SnO₂ thin film. The properties of the film can be controlled by varying parameters such as precursor concentration, substrate temperature, and spray rate.[2][6]
Visualizing the Workflow
To better understand the process flow, the following diagrams illustrate the key steps in SnO₂ film synthesis.
Caption: Experimental workflows for SnO₂ film synthesis.
Caption: Factors influencing the final properties of SnO₂ films.
Conclusion
Both this compound (and related carboxylates) and tin(II) chloride are viable precursors for the synthesis of SnO₂ thin films. The choice between them will depend on the specific requirements of the application and the deposition technique employed.
-
Tin(II) chloride is a well-established, economical precursor that can yield films with good electrical conductivity. However, the potential for chlorine contamination should be considered.
-
This compound-based precursors offer a chlorine-free alternative, potentially leading to higher purity films. More research is needed to fully characterize and optimize the use of this compound for various applications.
Researchers should carefully consider the trade-offs between cost, purity, and the desired film properties when selecting a precursor for their SnO₂ synthesis. The experimental protocols and data presented in this guide provide a foundation for making an informed decision and for the development of high-performance SnO₂ thin films.
References
- 1. idk.org.rs [idk.org.rs]
- 2. Growth and properties of SnO2 thin films obtained by spray pyrolysis technique | ASJP [asjp.cerist.dz]
- 3. docs.nrel.gov [docs.nrel.gov]
- 4. Atmospheric atomic layer deposition of SnO2 thin films with tin(ii) acetylacetonate and water - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. Optical and Electrical Properties of Nanocrystalline SnO2 Thin Films Synthesized by Chemical Bath Deposition Method [scirp.org]
A Comparative Guide to Analytical Methods for the Validation of Tin(II) Acetate Concentration in Solution
For researchers, scientists, and drug development professionals, the accurate determination of Tin(II) acetate concentration is critical for process control, formulation development, and quality assurance. This guide provides a detailed comparison of two prevalent analytical methods for the validation of this compound concentration: Iodometric Titration and UV-Vis Spectrophotometry. The selection of an appropriate method depends on factors such as required sensitivity, sample matrix, available instrumentation, and throughput needs.
Comparison of Analytical Methods
The following table summarizes the key performance characteristics of Iodometric Titration and UV-Vis Spectrophotometry for the determination of this compound concentration.
| Parameter | Iodometric Titration | UV-Vis Spectrophotometry (Indirect Method) |
| Principle | Redox reaction where Tin(II) is oxidized by a standard iodine solution. The endpoint is detected using a starch indicator. | Indirect quantification based on the reduction of a chromogenic reagent by Tin(II), leading to a colored product that is measured. |
| Limit of Detection | ~10-100 ppm | ~0.01-1 ppm[1] |
| Linearity Range | Typically in the mg/mL range. | Typically in the µg/mL range.[1][2] |
| Accuracy | High, typically >99% | Good, typically >98% |
| Precision (RSD) | <1% | <5% |
| Throughput | Low to medium | High |
| Instrumentation | Burette, flasks, stirrer | UV-Vis Spectrophotometer |
| Cost per Sample | Low | Low to moderate |
| Selectivity | Susceptible to interference from other reducing or oxidizing agents. | Can be affected by other species that react with the chromogenic agent. |
| Advantages | - Low cost- Simple instrumentation- High accuracy and precision | - High sensitivity- Suitable for trace analysis- High throughput |
| Disadvantages | - Lower sensitivity- Prone to air oxidation of Sn(II)- Manual and time-consuming | - Indirect measurement- Requires careful calibration- Potential for matrix interference |
Experimental Protocols
Iodometric Titration
This method is based on the oxidation of Tin(II) ions to Tin(IV) ions by a standardized solution of iodine. The endpoint of the titration is detected by the formation of a blue-black complex between starch and excess iodine.
Materials and Reagents:
-
This compound solution (sample)
-
Standardized 0.1 N Iodine solution
-
Starch indicator solution (1% w/v)
-
Deionized water, deoxygenated
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃)
Procedure:
-
Sample Preparation: Accurately weigh a portion of the this compound solution and dissolve it in a minimal amount of concentrated HCl to prevent hydrolysis.[3] Dilute with deoxygenated deionized water.
-
Inert Atmosphere: To prevent air oxidation of the Tin(II), add a small amount of sodium bicarbonate to the flask to generate a blanket of carbon dioxide.
-
Titration: Add 1-2 mL of starch indicator solution to the sample solution. Titrate the sample with the standardized 0.1 N iodine solution until the first permanent blue-black color appears, indicating the endpoint.
-
Calculation: The concentration of this compound is calculated using the following formula:
Concentration (g/L) = (V × N × E) / S
Where:
-
V = Volume of iodine solution used (L)
-
N = Normality of the iodine solution (eq/L)
-
E = Equivalent weight of this compound (118.35 g/eq)
-
S = Volume of the sample (L)
-
UV-Vis Spectrophotometry (Indirect Method using Iron(III))
This indirect method involves the reduction of Iron(III) to Iron(II) by Tin(II). The resulting Iron(II) is then complexed with a chromogenic agent, such as FerroZine, to form a colored complex that can be quantified spectrophotometrically.[4]
Materials and Reagents:
-
This compound solution (sample)
-
Iron(III) chloride solution (FeCl₃)
-
FerroZine solution
-
Hydrochloric acid (HCl)
-
Acetate buffer (pH 4.0-4.4)[1]
-
Deionized water
Procedure:
-
Standard Curve Preparation: Prepare a series of standard solutions of known Tin(II) concentrations.
-
Sample and Standard Preparation:
-
To a known volume of each standard and the sample solution, add an excess of the Iron(III) chloride solution in a hydrochloric acid medium.
-
Allow the reaction to proceed for a set amount of time to ensure complete oxidation of Tin(II).
-
-
Color Development:
-
Add the FerroZine solution to each standard and sample.
-
Add acetate buffer to adjust the pH to the optimal range for complex formation.
-
Allow the color to develop for a specified period.
-
-
Spectrophotometric Measurement: Measure the absorbance of the standards and the sample at the wavelength of maximum absorbance for the Iron(II)-FerroZine complex (around 562 nm).
-
Quantification: Plot a calibration curve of absorbance versus the concentration of the Tin(II) standards. Determine the concentration of Tin(II) in the sample by interpolating its absorbance on the calibration curve.
Visualized Workflow
The following diagram illustrates the general workflow for the validation of this compound concentration in a solution.
References
A Comparative Analysis of Tin(II) Acetate and Tin(II) Acetylacetonate in Perovskite Solar Cells
An Objective Guide for Researchers in Photovoltaics
The quest for efficient and stable lead-free perovskite solar cells (PSCs) has spotlighted tin-based perovskites as a promising alternative. However, the facile oxidation of Sn(II) to Sn(IV) remains a critical hurdle, impacting both performance and device longevity. The choice of tin precursor and the use of additives are pivotal in mitigating this issue and improving the overall quality of the perovskite film. This guide provides a comparative overview of two such compounds: Tin(II) acetate (Sn(Ac)₂) and Tin(II) acetylacetonate (Sn(acac)₂), offering insights into their roles in enhancing the performance of tin-based perovskite solar cells.
Performance Metrics: A Comparative Overview
Direct, side-by-side experimental comparisons of this compound and Tin(II) acetylacetonate under identical conditions are limited in published literature. However, by synthesizing data from various studies, we can glean insights into their respective impacts on device performance. The following table summarizes key photovoltaic parameters from studies where these compounds were used, primarily as additives in Formamidinium Tin Iodide (FASnI₃)-based solar cells.
| Tin Precursor/Additive | Perovskite Composition | Voc (V) | Jsc (mA/cm²) | Fill Factor (%) | Power Conversion Efficiency (PCE) (%) |
| Control (No Additive) | FASnI₃ | - | - | - | 3.88[1] |
| Tin(II) acetylacetonate | FASnI₃ | - | - | - | 7.27 [1] |
| Aromatic Diammonium Acetate | Tin-based | 0.826 | 20.7 | 70.8 | 12.1 [2] |
From the available data, the introduction of Tin(II) acetylacetonate as a tin compensator additive has been shown to nearly double the power conversion efficiency of a FASnI₃ solar cell.[1] The acetylacetonate ligand can coordinate with Sn²⁺ in the precursor solution, which helps to improve the crystallization process of the perovskite.[1] On the other hand, while specific data for this compound as a primary additive is less directly available in the initial search, the use of acetate-containing compounds in tin-based perovskites has demonstrated the potential for high-efficiency devices, achieving a PCE of 12.1%.[2] The acetate ion is thought to play a role in creating a more homogeneous and defect-free perovskite film.
Experimental Protocols
The following is a generalized experimental protocol for the fabrication of a tin-based perovskite solar cell, illustrating the stage at which this compound or Tin(II) acetylacetonate would be incorporated as an additive.
1. Substrate Preparation:
-
Fluorine-doped Tin Oxide (FTO) coated glass substrates are sequentially cleaned by ultrasonication in a detergent solution, deionized water, acetone, and isopropanol, each for 15 minutes.
-
The cleaned substrates are then treated with UV-Ozone for 20 minutes to remove any residual organic contaminants and improve the wettability of the surface.
2. Deposition of Electron Transport Layer (ETL):
-
A compact layer of TiO₂ or SnO₂ is deposited on the FTO substrate, for example, by spin-coating a precursor solution followed by annealing at a high temperature (e.g., 150°C for SnO₂).
3. Perovskite Precursor Solution Preparation (with additive):
-
A typical precursor solution for FASnI₃ is prepared by dissolving Formamidinium Iodide (FAI) and Tin(II) Iodide (SnI₂) in a mixed solvent system like DMF:DMSO.
-
Incorporation of Additive:
-
For this compound: A specific molar percentage of this compound is added to the precursor solution.
-
For Tin(II) acetylacetonate: A specific molar percentage of Tin(II) acetylacetonate is added to the precursor solution to act as a tin compensator.[1]
-
-
The solution is stirred at a moderate temperature until all components are fully dissolved and then filtered through a 0.22 µm filter before use.
4. Perovskite Film Deposition:
-
The perovskite precursor solution is spin-coated onto the ETL-coated substrate in an inert atmosphere (e.g., a nitrogen-filled glovebox).
-
During the spin-coating process, an anti-solvent (e.g., chlorobenzene or ethyl acetate) is dripped onto the substrate to induce rapid crystallization and form a uniform film.
-
The substrate is then annealed at a specific temperature (e.g., 100°C) for a set duration to complete the perovskite crystallization.
5. Deposition of Hole Transport Layer (HTL):
-
A solution of a hole-transporting material, such as Spiro-OMeTAD, is spin-coated on top of the perovskite layer.
6. Deposition of Metal Contact:
-
Finally, a metal contact, typically gold (Au) or silver (Ag), is deposited on top of the HTL by thermal evaporation to complete the device.
Experimental Workflow Diagram
Caption: A generalized workflow for the fabrication of tin-based perovskite solar cells.
Concluding Remarks
Both this compound and Tin(II) acetylacetonate show promise in advancing the field of tin-based perovskite solar cells. Tin(II) acetylacetonate has been demonstrated to effectively compensate for tin vacancies and improve the crystallization of the perovskite film, leading to a significant boost in efficiency.[1] While direct performance data for this compound is less clearly delineated, the positive impact of the acetate functional group in perovskite film formation suggests its potential for creating high-quality, efficient devices.
The choice between these two precursors will likely depend on the specific perovskite composition, desired film morphology, and the overall device architecture. Further dedicated comparative studies are necessary to fully elucidate the nuanced differences in their mechanisms and to determine the optimal conditions for their application. Researchers are encouraged to consider both compounds as viable tools in the ongoing effort to develop stable and high-performance lead-free perovskite solar cells.
References
The Efficacy of Tin(II) Acetate as a Reducing Agent: A Comparative Guide to Stannous Salts
For researchers, scientists, and drug development professionals, the selection of an appropriate reducing agent is a critical decision in chemical synthesis. This guide provides an objective comparison of the efficacy of Tin(II) acetate and other common stannous salts—Tin(II) chloride, Tin(II) sulfate, and Tin(II) oxalate—as reducing agents, with a focus on the reduction of aromatic nitro compounds. This analysis is supported by experimental data and detailed protocols to aid in the informed selection of the most suitable reagent for specific research and development needs.
Stannous (tin(II)) salts are widely recognized for their utility as reducing agents in a variety of chemical transformations, including the reduction of nitroarenes to anilines, a fundamental process in the synthesis of many pharmaceuticals and other fine chemicals. The choice of the specific tin(II) salt can significantly influence the reaction's efficiency, selectivity, and overall yield. This guide delves into a comparative analysis of this compound against its common inorganic counterparts.
Comparative Efficacy: A Data-Driven Overview
While direct, side-by-side comparative studies quantifying the reducing power of all common stannous salts under identical conditions are not extensively documented in publicly available literature, a qualitative and semi-quantitative assessment can be made based on reported applications and experimental outcomes. The reduction of aromatic nitro compounds to their corresponding anilines serves as a valuable benchmark reaction for this comparison.
| Stannous Salt | Typical Application in Nitroarene Reduction | Reported Yields | Key Considerations |
| This compound (Sn(OAc)₂) ** | Less commonly reported for nitroarene reduction compared to Tin(II) chloride. It is valued in other organic syntheses as a mild reducing agent and catalyst.[1][2] | Data not readily available for direct comparison in nitroarene reduction. | Soluble in organic solvents, which can be advantageous in certain reaction systems.[1] Its basic nature may be beneficial for acid-sensitive substrates. |
| Tin(II) chloride (SnCl₂) | The most widely used stannous salt for the reduction of aromatic nitro compounds.[3][4][5] | Generally high, often exceeding 90%.[6] | Highly effective and versatile, but the reaction is typically performed in acidic conditions (HCl), which may not be suitable for all substrates. The workup can be complicated by the formation of tin hydroxides.[3] |
| Tin(II) sulfate (SnSO₄) | Mentioned as a reducing agent in organic synthesis, including for the reduction of nitro compounds, though specific protocols are less common than for SnCl₂.[2][7] | Data not readily available for a direct comparison in a standardized nitroarene reduction. | It is a strong reducing agent and can be used to reduce various metal ions.[8] Its use might be advantageous in systems where chloride ions are undesirable. |
| Tin(II) oxalate (SnC₂O₄) ** | Primarily used as a catalyst and in materials science; its application as a reducing agent in organic synthesis is less common.[9][10][11] | Data not readily available for nitroarene reduction. | Insoluble in water but soluble in dilute acids.[12] It can act as a mild reductant in acidic environments.[10] |
Experimental Protocols
To provide a practical basis for comparison, the following are detailed experimental protocols for the reduction of an aromatic nitro compound using Tin(II) chloride, as this is the most well-documented procedure. A general procedure for a similar reduction using this compound is also provided, based on its known reactivity, although specific yield data for a direct comparison is not available in the reviewed literature.
Experimental Protocol 1: Reduction of 2-Chloro-4-nitrobenzene-1,3-diamine with Tin(II) Chloride
This protocol details a reliable and high-yielding method for the reduction of a substituted nitroarene using Tin(II) chloride dihydrate in the presence of hydrochloric acid.[13]
Materials and Reagents:
-
2-Chloro-4-nitrobenzene-1,3-diamine
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (NaOH) solution (e.g., 5 M)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Chloro-4-nitrobenzene-1,3-diamine (1.0 eq) in concentrated hydrochloric acid.
-
Addition of Reducing Agent: To the stirred solution, add Tin(II) chloride dihydrate (4.0-5.0 eq) portion-wise. The addition may be exothermic, so it should be done carefully.
-
Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (pH > 8). This should be performed in an ice bath to manage the exothermic reaction. A precipitate of tin salts will form.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product, 2-Chloro-1,3,4-benzenetriamine. The product can be further purified by column chromatography if necessary.
Experimental Protocol 2: General Procedure for the Reduction of an Aromatic Nitro Compound with this compound
While a specific, high-yield protocol for the reduction of a simple nitroarene using this compound is not readily found in the surveyed literature, the following general procedure can be adapted from known reductions using other stannous salts and considering the properties of this compound.
Materials and Reagents:
-
Aromatic nitro compound (e.g., Nitrobenzene)
-
This compound (Sn(OAc)₂)
-
Ethanol or Ethyl Acetate
-
Aqueous base (e.g., NaHCO₃ or NaOH solution)
-
Extraction solvent (e.g., Ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the aromatic nitro compound (1.0 eq) in a suitable organic solvent like ethanol or ethyl acetate.
-
Addition of Reducing Agent: Add this compound (3.0-5.0 eq) to the solution.
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC. The reaction time may vary depending on the substrate.
-
Work-up: After completion, cool the reaction mixture and quench by adding an aqueous basic solution to precipitate tin salts.
-
Extraction: Extract the product into an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude aniline product. Further purification can be done by chromatography or distillation.
Reaction Mechanism and Visualization
The reduction of a nitro group by a stannous salt, such as Tin(II) chloride in an acidic medium, is believed to proceed through a series of electron and proton transfer steps. The following diagram illustrates the proposed pathway for this transformation.
The experimental workflow for the reduction of a nitroarene using a stannous salt can be generalized as follows:
Conclusion
Based on the available literature, Tin(II) chloride remains the most established and versatile stannous salt for the reduction of aromatic nitro compounds, offering high yields under well-documented conditions. While This compound is a capable reducing agent, its application in this specific transformation is less reported, suggesting it may be better suited for reactions requiring milder, non-acidic conditions or where the solubility in organic solvents is a key advantage. Tin(II) sulfate and Tin(II) oxalate are also effective reducing agents in certain contexts, but their utility for routine nitroarene reductions in organic synthesis is not as prominently documented.
The choice of the stannous salt should be guided by the specific requirements of the substrate, including its sensitivity to acid and the desired reaction conditions. For robust and high-yielding reductions of nitroarenes, Tin(II) chloride is a reliable choice. However, for substrates requiring milder conditions or different solubility profiles, this compound may present a viable, albeit less documented, alternative that warrants further investigation and optimization.
References
- 1. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Tin(II) sulfate | MCC - Menssing Chemiehandel & Consultants GmbH [mcc-hamburg.de]
- 8. atamankimya.com [atamankimya.com]
- 9. Tin(II) oxalate - Wikipedia [en.wikipedia.org]
- 10. STANNOUS OXALATE - Ataman Kimya [atamanchemicals.com]
- 11. Tin(II) oxalate | 814-94-8 | FT28283 | Biosynth [biosynth.com]
- 12. Page loading... [guidechem.com]
- 13. benchchem.com [benchchem.com]
Cross-validation of experimental results obtained using Tin(II) acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Tin(II) acetate with alternative catalysts in key chemical transformations. Supported by experimental data, this document aims to assist researchers in selecting the most effective catalytic systems for their work. Detailed methodologies for pivotal experiments are presented, alongside visual representations of reaction pathways and workflows to enhance understanding.
Performance Comparison of Catalysts
The efficacy of a catalyst is paramount in chemical synthesis, influencing reaction rates, yields, and overall efficiency. This compound has demonstrated notable performance in various reactions, particularly in esterification, transesterification, and ring-opening polymerization. Below are comparative data summarizing its performance against other common catalysts.
Transesterification of Vegetable Oils for Biodiesel Production
The transesterification of triglycerides is a cornerstone of biodiesel production. The choice of catalyst significantly impacts the conversion of vegetable oils into fatty acid methyl esters (FAME), the primary component of biodiesel.
| Catalyst | Temperature (°C) | Time (h) | Methanol/Oil Molar Ratio | Methyl Ester Content (wt.%) | Reference |
| This compound | 150 | 3 | 30:1 | 96.6 | [1] |
| Tin(II) chloride | 150 | 24 | Not Specified | >96.5 | [1] |
| Tin(II) 2-ethylhexanoate | 150 | 24 | Not Specified | >96.5 | [1] |
| Tin(II) stearate | 150 | 24 | Not Specified | No significant activity | [1] |
| Zinc acetate | 150 | - | - | <10% conversion of glycerides | |
| Tin(II) oxide | Not Specified | 3 | Not Specified | 93% conversion | [2] |
Table 1: Comparative performance of various catalysts in the transesterification of vegetable oil. This compound shows a high conversion rate in a relatively short reaction time.
Ring-Opening Polymerization (ROP) of L-lactide
The synthesis of biodegradable polymers such as polylactic acid (PLA) often utilizes ring-opening polymerization of lactide monomers. The catalyst's nature influences the polymerization rate and the properties of the resulting polymer.
| Catalyst | Temperature (°C) | Monomer/Catalyst Ratio | Observations |
| This compound | 130-160 | 15:1 - 50:1 | High reactivity; yields linear chains at low monomer/catalyst ratios and cyclic polymers at higher ratios. |
| Tin(IV) acetate | 130-160 | Not Specified | Yields mixtures of cyclic and linear polymers. |
| Dibutyltin-bis-acetate | 130-160 | Not Specified | Primarily yields cyclic polylactides. |
| Dioctyltin-bis-acetate | 130-160 | Not Specified | Primarily yields cyclic polylactides. |
Table 2: Comparison of tin-based catalysts in the ring-opening polymerization of L-lactide. This compound demonstrates versatility in controlling polymer architecture.
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for the cross-validation of scientific findings. The following sections provide methodologies for key reactions catalyzed by this compound.
Protocol 1: Transesterification of Vegetable Oil for Biodiesel Production
This protocol outlines a general procedure for the transesterification of vegetable oil using this compound as a catalyst.
Materials:
-
Vegetable oil (e.g., sunflower oil)
-
Methanol (reagent grade)
-
This compound (Sn(CH₃COO)₂)
-
Hexane
-
Anhydrous sodium sulfate
-
Standard for gas chromatography (e.g., methyl heptadecanoate)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Gas chromatograph (GC) with a flame ionization detector (FID)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and thermometer, add the vegetable oil and methanol. A typical molar ratio is 30:1 (methanol to oil).
-
Catalyst Addition: Add this compound to the mixture. The catalyst concentration is typically around 1-5 wt.% relative to the oil.
-
Reaction: Heat the mixture to 150°C with continuous stirring. Maintain the reaction for 3 hours.
-
Product Separation: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel. Two layers will form: an upper layer of fatty acid methyl esters (biodiesel) and a lower layer of glycerol.
-
Washing: Separate the upper layer and wash it with warm deionized water to remove any residual catalyst, methanol, and glycerol. Repeat the washing step 2-3 times.
-
Drying: Dry the washed biodiesel layer over anhydrous sodium sulfate.
-
Solvent Removal: Remove the hexane (if used for extraction) using a rotary evaporator.
-
Analysis: Analyze the final product for methyl ester content using gas chromatography. Use a standard, such as methyl heptadecanoate, for quantification.
Protocol 2: Esterification of Oleic Acid
This protocol details the esterification of a free fatty acid, oleic acid, with ethanol, a reaction relevant to the pre-treatment of high-acid feedstocks for biodiesel production. This protocol is adapted from a procedure using Tin(II) chloride, which can be substituted with this compound.
Materials:
-
Oleic acid
-
Ethanol (absolute)
-
This compound (Sn(CH₃COO)₂)
-
Ethyl acetate (as a co-solvent, optional)
-
Potassium hydroxide (KOH) solution (for titration)
-
Phenolphthalein indicator
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Thermometer
-
Burette for titration
Procedure:
-
Reaction Setup: In a 50 mL three-necked glass flask equipped with a reflux condenser and a thermometer, add ethanol and oleic acid. A high molar ratio of ethanol to oleic acid (e.g., 120:1) is used to favor the formation of the ester.[3]
-
Catalyst Addition: Add this compound to the reaction mixture. The catalyst concentration can range from 0.01 to 0.4 mmol per mmol of oleic acid.[3]
-
Reaction: Heat the mixture to reflux temperature (approximately 78°C for ethanol) with constant stirring.[4]
-
Monitoring the Reaction: The progress of the reaction can be monitored by taking small aliquots of the reaction mixture at regular intervals and titrating the remaining oleic acid with a standardized alcoholic solution of KOH using phenolphthalein as an indicator.[3]
-
Reaction Completion: Continue the reaction until the desired conversion is achieved, which can be several hours depending on the catalyst concentration and temperature.
-
Product Isolation: Once the reaction is complete, the excess ethanol can be removed by distillation. The resulting ethyl oleate can be purified by washing with a sodium bicarbonate solution to remove any remaining acid, followed by washing with water and drying over a suitable drying agent.
Visualizing Reaction Pathways and Workflows
Diagrammatic representations of complex processes can significantly aid in their comprehension. The following diagrams, created using the DOT language for Graphviz, illustrate key workflows and reaction mechanisms involving this compound.
Caption: Lewis acid-catalyzed esterification mechanism.
Caption: Workflow for Polylactic Acid (PLA) synthesis.
References
Spectroscopic analysis for confirming the structure of Tin(II) acetate complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic techniques for the structural confirmation of Tin(II) acetate and its complexes. Detailed experimental protocols, comparative data, and structural insights are presented to aid researchers in the characterization of these compounds, which are relevant in various fields, including as precursors for catalysts and in the synthesis of pharmaceuticals.
Structural Confirmation: A Multi-Faceted Spectroscopic Approach
The definitive confirmation of the structure of this compound complexes requires a combination of spectroscopic methods. Each technique provides unique insights into the bonding environment, oxidation state, and coordination geometry of the tin center. This guide focuses on four key techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mössbauer Spectroscopy, Infrared (IR) and Raman Spectroscopy, and X-ray Crystallography as the ultimate benchmark for solid-state structure.
Comparative Spectroscopic Data
The following tables summarize key quantitative data obtained from the spectroscopic analysis of this compound and related carboxylate complexes. This data serves as a reference for researchers characterizing new this compound derivatives.
Table 1: ¹¹⁹Sn NMR Chemical Shift Data of Tin(II) Compounds
| Compound Name | Solvent | Chemical Shift (δ) vs. SnMe₄ (ppm) | Reference Complex |
| Three-coordinated Sn(II) complex | - | -157 | Dimer of a tin(II) complex with S, O, N donors |
Note: Specific ¹¹⁹Sn NMR data for this compound was not available in the reviewed literature. The value presented is for a related three-coordinated Tin(II) complex to provide a general expected range.
Table 2: Mössbauer Spectroscopy Parameters for this compound
| Compound | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔEQ) (mm/s) | Sign of Quadrupole Coupling Constant |
| This compound | 1.21 | 1.77 | Positive |
Table 3: Key Infrared (IR) and Raman Vibrational Frequencies for Metal Acetates
| Vibrational Mode | Approximate Frequency Range (cm⁻¹) | Expected for this compound |
| ν_as(COO⁻) | 1540 - 1650 | Present |
| ν_s(COO⁻) | 1400 - 1450 | Present |
| δ(CH₃) | 1300 - 1400 | Present |
| ν(Sn-O) | 400 - 600 | Present |
Note: Specific, fully assigned IR and Raman data for solid this compound was not available in the reviewed literature. The provided ranges are based on general data for metal acetates.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. Given the air-sensitivity of Tin(II) compounds, all sample preparations should be performed under an inert atmosphere (e.g., nitrogen or argon).
¹¹⁹Sn Nuclear Magnetic Resonance (NMR) Spectroscopy (Solid-State)
Objective: To determine the chemical environment and coordination number of the tin atom.
Instrumentation: A solid-state NMR spectrometer equipped with a magic-angle spinning (MAS) probe.
Procedure:
-
Sample Preparation: this compound is a solid and should be packed into a zirconia rotor under an inert atmosphere in a glovebox.
-
Instrument Setup:
-
Tune the probe to the ¹¹⁹Sn frequency.
-
Set the magic-angle spinning (MAS) rate, typically between 5 and 15 kHz.
-
Use tetramethyltin (SnMe₄) as an external reference for the chemical shift.
-
-
Data Acquisition:
-
Acquire a ¹¹⁹Sn spectrum using a single-pulse experiment or a cross-polarization (CP/MAS) sequence to enhance signal from protons if applicable.
-
Optimize acquisition parameters such as pulse width, relaxation delay, and number of scans.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum and reference the chemical shift to SnMe₄.
-
Mössbauer Spectroscopy
Objective: To determine the oxidation state (isomer shift) and the symmetry of the electric field around the tin nucleus (quadrupole splitting).
Instrumentation: A Mössbauer spectrometer with a 119mSn source.
Procedure:
-
Sample Preparation: The solid this compound sample is mounted in a sample holder. Due to its air sensitivity, it should be sealed in an inert container or measured under an inert atmosphere.
-
Instrument Setup:
-
The 119mSn source (typically CaSnO₃) is moved with a range of velocities to scan the energy of the emitted gamma rays via the Doppler effect.
-
The spectrometer is calibrated using a standard absorber with a known isomer shift.
-
-
Data Acquisition:
-
The transmission of gamma rays through the sample is measured as a function of the source velocity.
-
Data is collected until a spectrum with a sufficient signal-to-noise ratio is obtained.
-
-
Data Analysis:
-
The resulting spectrum is fitted with Lorentzian line shapes to determine the isomer shift (δ) and the quadrupole splitting (ΔEQ).
-
Infrared (IR) and Raman Spectroscopy
Objective: To identify the vibrational modes of the acetate ligand and the tin-oxygen bonds, providing information on the coordination mode of the acetate.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory, and a Raman spectrometer.
Procedure:
-
Sample Preparation:
-
FTIR (ATR): A small amount of the solid sample is placed directly on the ATR crystal.
-
Raman: The solid sample is placed in a glass capillary or on a microscope slide.
-
-
Data Acquisition:
-
FTIR: The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
Raman: The sample is irradiated with a monochromatic laser, and the scattered light is collected and analyzed.
-
-
Data Analysis:
-
The positions and relative intensities of the vibrational bands are determined.
-
The bands are assigned to specific vibrational modes of the molecule (e.g., C=O stretch, C-C stretch, Sn-O stretch) by comparison with literature data for acetates and other carboxylates.
-
Logical Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound complexes.
A Comparative Benchmarking of Tin(II) Acetate-Based Perovskite Solar Cells Against Lead-Based Alternatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Performance Comparison
The rapid evolution of perovskite solar cells (PSCs) has positioned them as a formidable contender in next-generation photovoltaic technologies. While lead-based PSCs have demonstrated remarkable power conversion efficiencies (PCEs), the inherent toxicity of lead necessitates the exploration of viable, less hazardous alternatives.[1] Tin-based perovskites, particularly those utilizing tin(II) acetate as a precursor or additive, have emerged as a promising lead-free option. This guide provides a comprehensive comparison of the performance of this compound-based perovskite cells against their conventional lead-based counterparts, supported by a review of experimental data and detailed fabrication protocols.
Executive Summary
Lead-based perovskite solar cells currently exhibit superior overall performance in terms of power conversion efficiency and stability.[2] However, tin-based cells, especially with the inclusion of additives like this compound, are closing the performance gap and offer a significant advantage in terms of reduced environmental and health concerns. The primary challenges for tin-based PSCs remain their susceptibility to oxidation and lower open-circuit voltages.[3][4]
Quantitative Performance Comparison
The following table summarizes the typical performance parameters of this compound-based and lead-based perovskite solar cells based on reported findings in the literature. It is important to note that these values can vary significantly depending on the specific device architecture, fabrication methods, and environmental conditions.
| Performance Metric | This compound-Based Perovskite Solar Cells | Lead-Based Perovskite Solar Cells |
| Power Conversion Efficiency (PCE) | 10% - 15%[2][3] | > 25%[5] |
| Open-Circuit Voltage (Voc) | 0.5 V - 0.9 V[6] | > 1.1 V[7] |
| Short-Circuit Current Density (Jsc) | 20 - 25 mA/cm² | 22 - 25 mA/cm² |
| Fill Factor (FF) | 60% - 75% | > 80% |
| Stability (Operational Lifetime) | Significantly lower than lead-based cells, prone to rapid degradation in ambient conditions. The use of this compound as an additive has been shown to improve stability by reducing the oxidation of Sn2+ to Sn4+.[8] | Can achieve thousands of hours of stable operation with proper encapsulation.[5] |
Experimental Protocols
Detailed methodologies for the fabrication of both this compound-based and lead-based perovskite solar cells are outlined below. These protocols are based on common spin-coating techniques reported in the literature.[9][10]
Fabrication of this compound-Based Perovskite Solar Cells
1. Substrate Preparation:
-
Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
The cleaned substrates are then treated with UV-ozone for 20 minutes to enhance wettability.
2. Electron Transport Layer (ETL) Deposition:
-
A layer of SnO2 is deposited onto the ITO substrate by spin-coating a nanoparticle solution at 3000 rpm for 30 seconds.
-
The substrates are then annealed at 150°C for 30 minutes.
3. Perovskite Layer Deposition (in a nitrogen-filled glovebox):
-
A precursor solution is prepared by dissolving formamidinium iodide (FAI), methylammonium bromide (MABr), and tin(II) iodide (SnI2) in a mixed solvent of dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).
-
A small amount of this compound (Sn(Ac)2) is added to the precursor solution as an additive to improve film quality and stability.
-
The precursor solution is spin-coated onto the SnO2 layer at 4000 rpm for 30 seconds.
-
During the spin-coating, an anti-solvent (e.g., chlorobenzene) is dripped onto the substrate to induce rapid crystallization.
-
The films are then annealed at 100°C for 10 minutes.
4. Hole Transport Layer (HTL) Deposition:
-
A solution of Spiro-OMeTAD in chlorobenzene, doped with Li-TFSI and tBP, is spin-coated onto the perovskite layer at 4000 rpm for 30 seconds.
5. Metal Electrode Deposition:
-
A gold (Au) or silver (Ag) electrode (approximately 100 nm thick) is deposited on top of the HTL by thermal evaporation.
Fabrication of Lead-Based Perovskite Solar Cells
1. Substrate Preparation:
-
The procedure is identical to that of the tin-based cells.
2. Electron Transport Layer (ETL) Deposition:
-
The procedure is identical to that of the tin-based cells.
3. Perovskite Layer Deposition (in a controlled humidity environment):
-
A precursor solution is prepared by dissolving lead(II) iodide (PbI2) and methylammonium iodide (MAI) in a 1:1 molar ratio in a solvent such as DMF or a mixture of DMF and DMSO.
-
The precursor solution is spin-coated onto the ETL at 4000-6000 rpm for 20-30 seconds.
-
An anti-solvent is typically used during the spin-coating process to promote the formation of a uniform film.
-
The substrates are then annealed at 100-150°C for 10-30 minutes.
4. Hole Transport Layer (HTL) Deposition:
-
The procedure is identical to that of the tin-based cells.
5. Metal Electrode Deposition:
-
The procedure is identical to that of the tin-based cells.
Visualizing Device Architecture and Fabrication Workflow
To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the general device architecture and the experimental workflow for the fabrication and characterization of perovskite solar cells.
Caption: General n-i-p architecture of a perovskite solar cell.
Caption: A typical workflow for the fabrication and testing of perovskite solar cells.
The Critical Role of this compound
The inclusion of this compound in the precursor solution for tin-based perovskites serves a crucial role in enhancing device performance and stability. The primary degradation pathway for tin-based perovskites is the oxidation of Sn2+ to Sn4+, which creates defects and deteriorates the photovoltaic properties.[3] this compound acts as a reducing agent, helping to suppress this oxidation process during film formation and operation.[8] This leads to a lower defect density in the perovskite film, which in turn can improve the open-circuit voltage and fill factor.
Signaling Pathway of Charge Generation and Transport
The fundamental process of electricity generation in a perovskite solar cell involves the absorption of photons, generation of excitons (electron-hole pairs), and the subsequent separation and transport of these charges to the respective electrodes.
Caption: Simplified signaling pathway of charge dynamics in a perovskite solar cell.
Conclusion
While lead-based perovskite solar cells continue to set efficiency records, the development of environmentally benign and high-performance alternatives is crucial for the widespread commercialization of this technology. This compound-based perovskites represent a significant step in this direction. Although they currently lag behind their lead-based counterparts in terms of overall performance and stability, ongoing research into novel material compositions, additives like this compound, and advanced encapsulation techniques is continuously narrowing this gap. For applications where toxicity is a primary concern, tin-based perovskites offer a compelling and increasingly viable alternative.
References
- 1. The critical issue of using lead for sustainable massive production of perovskite solar cells: a review of relevant literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. diva-portal.org [diva-portal.org]
- 4. Challenges and strategies toward long-term stability of lead-free tin-based perovskite solar cells [iris.unina.it]
- 5. pubs.acs.org [pubs.acs.org]
- 6. psecommunity.org [psecommunity.org]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. ossila.com [ossila.com]
- 10. m.youtube.com [m.youtube.com]
A Comparative Guide to the Electrochemical Properties of Tin(II) Acetate and Other Tin Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the electrochemical properties of Tin(II) acetate against other common tin compounds, including Tin(II) chloride, Tin(II) oxide, and Tin(II) sulfate. The focus is on their applications in areas such as energy storage and electrodeposition, supported by available experimental data and detailed protocols.
Introduction to Tin Compounds in Electrochemistry
Tin and its compounds are gaining significant attention in electrochemical applications, primarily due to tin's high theoretical capacity as an anode material in next-generation lithium-ion and sodium-ion batteries.[1][2] Compounds such as tin oxides and sulfides are widely researched as active electrode materials.[3] In parallel, soluble tin salts like this compound, chloride, and sulfate serve as critical precursors for the synthesis of these active materials or for the electrodeposition of tin-based films and catalysts.[4]
This compound, or stannous acetate, is a moderately water-soluble crystalline tin source that is primarily recognized for its role as a reducing agent and a precursor for producing high-purity compounds and nanoscale materials.[5] While less studied as a direct anode material compared to tin oxides, its properties as a soluble tin source are crucial for various electrochemical fabrication processes. This guide will compare its utility against other tin compounds in their respective electrochemical roles.
Comparative Electrochemical Performance
The primary electrochemical application distinguishing tin compounds is their role either as a direct energy storage material or as a precursor for synthesis and plating. The following table summarizes key quantitative data for these distinct roles. A major challenge for all tin-based anode materials is the significant volume change during the alloying/dealloying process with lithium or sodium, which can lead to rapid capacity fade.[1][6]
| Compound | Formula | Primary Electrochemical Role | Key Performance Metric(s) | Key Challenges |
| This compound | Sn(CH₃COO)₂ | Precursor / Reducing Agent | Decomposes in water; Soluble in dilute HCl.[7][8] Used in electroplating processes. | Hydrolytic instability, limited direct performance data as an active material. |
| Tin(II) Chloride | SnCl₂ | Precursor / Plating Salt | Deposition from aqueous solution begins around -0.5 V vs. Ag/AgCl.[9] | Prone to hydrolysis and oxidation in aqueous solutions, requiring acidic conditions.[10] |
| Tin(II) Oxide | SnO₂ | Active Anode Material | Theoretical Capacity (Li-ion): ~780 mAh/g (bulk), up to 1484 mAh/g (nano).[1] | Large volume expansion (~250-300%), leading to pulverization and capacity loss.[1] |
| Tin(II) Sulfate | SnSO₄ | Precursor / Plating Salt | Convenient source of Sn(II) ions for acid tin plating baths.[4] | Deliquescent (absorbs moisture from the air).[4] |
| Elemental Tin | Sn | Active Anode Material | Theoretical Capacity (Li-ion): 993.4 mAh/g.[2] Theoretical Capacity (Na-ion): ~847 mAh/g.[6] | Extreme volume expansion (~260% for Li-ion, ~525% for Na-ion), causing rapid degradation.[6][11] |
| Tin Sulfide | SnS₂ | Active Anode Material | Reversible Capacity (Li-ion): 650-950 mAh/g (in graphene composites).[1][2] | Volume expansion, though can be mitigated by forming composites.[1] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are two representative protocols: one for the electrochemical testing of a tin-based anode material and another for the electrodeposition of tin from a precursor salt.
Protocol 1: Evaluation of a Tin-Based Anode for Li-ion Batteries
This protocol outlines the standard procedure for fabricating and testing a coin-cell battery using a tin compound as the active anode material.
-
Slurry Preparation:
-
Mix the active tin material (e.g., SnO₂ nanoparticles), a conductive agent (e.g., carbon black), and a binder (e.g., polyvinylidene fluoride - PVDF) in an 8:1:1 weight ratio.
-
Add N-methyl-2-pyrrolidone (NMP) as a solvent and stir the mixture for several hours to form a homogeneous slurry.
-
-
Electrode Casting:
-
Coat the slurry onto a copper foil current collector using a doctor blade technique to a uniform thickness.
-
Dry the coated foil in a vacuum oven at approximately 80-120°C for 12 hours to remove the solvent.
-
Cut the dried electrode sheet into circular discs of a specified diameter (e.g., 12 mm).
-
-
Cell Assembly:
-
Assemble CR2032-type coin cells inside an argon-filled glovebox.
-
Use the prepared tin-based disc as the working electrode and a lithium metal foil as the counter and reference electrode.
-
Place a microporous polypropylene separator between the electrodes.
-
Add a few drops of a standard electrolyte, such as 1 M LiPF₆ in a mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC) (1:1 v/v).
-
-
Electrochemical Measurements:
-
Cyclic Voltammetry (CV): Cycle the cell at a slow scan rate (e.g., 0.1 mV/s) within a voltage window (e.g., 0.01–3.0 V vs. Li/Li⁺) to identify redox potentials.
-
Galvanostatic Cycling: Charge and discharge the cell at various current densities (e.g., from 100 mA/g to 2 A/g) to determine specific capacity, coulombic efficiency, and cycling stability.
-
Electrochemical Impedance Spectroscopy (EIS): Measure the impedance over a frequency range (e.g., 100 kHz to 0.01 Hz) to analyze charge transfer resistance and other kinetic properties.
-
Protocol 2: Electrodeposition of Tin from a Tin(II) Salt Solution
This protocol describes the setup for depositing a thin film of metallic tin onto a substrate from a solution containing a tin salt like Tin(II) chloride or sulfate.
-
Electrolyte Preparation:
-
Prepare an aqueous electrolyte solution containing the tin salt (e.g., 0.2 M SnCl₂) and a supporting electrolyte to improve conductivity and prevent hydrolysis (e.g., 0.4 M tri-ammonium citrate).[10] Adjust the pH to a slightly acidic value (e.g., pH 5-6).
-
-
Electrochemical Cell Setup:
-
Use a standard three-electrode cell configuration.
-
Working Electrode: The substrate to be coated (e.g., copper or indium tin oxide-coated glass).[9]
-
Counter Electrode: A platinum wire or graphite rod.
-
Reference Electrode: A saturated calomel electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode.
-
-
Deposition Process:
-
Immerse the three electrodes in the prepared electrolyte.
-
Connect the electrodes to a potentiostat.
-
Apply a constant negative potential or current density to the working electrode to initiate the reduction of Sn²⁺ ions to Sn metal. The specific potential can be determined from prior cyclic voltammetry scans. For instance, with a Tin(II) chloride electrolyte, deposition begins around -0.5 V vs. Ag/AgCl.[9]
-
-
Characterization:
-
After deposition, rinse the coated substrate with deionized water and dry it.
-
Characterize the morphology and composition of the deposited tin film using techniques such as Scanning Electron Microscopy (SEM) and X-ray Diffraction (XRD).
-
Visualizations: Workflows and Relationships
To better illustrate the processes and concepts discussed, the following diagrams were generated using Graphviz.
Caption: Experimental workflow for testing a tin-based anode in a Li-ion battery.
Caption: Logical comparison of roles for different tin compounds in electrochemistry.
References
- 1. Frontiers | Tin and Tin Compound Materials as Anodes in Lithium-Ion and Sodium-Ion Batteries: A Review [frontiersin.org]
- 2. Tin and Tin Compound Materials as Anodes in Lithium-Ion and Sodium-Ion Batteries: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Performance and reaction mechanisms of tin compounds as high-capacity negative electrodes of lithium and sodium ion batteries - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00967B [pubs.rsc.org]
- 4. Studies on Square Wave and Cyclic Voltammetric Behavior of 1,2- and 1,4-Dihydroxybenzenes and Their Derivatives in Acetic Acid, Ethyl Acetate and Mixtures of the Two - PMC [pmc.ncbi.nlm.nih.gov]
- 5. americanelements.com [americanelements.com]
- 6. frontiersin.org [frontiersin.org]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. akamai.university [akamai.university]
- 10. researchgate.net [researchgate.net]
- 11. dergipark.org.tr [dergipark.org.tr]
Safety Operating Guide
Proper Disposal of Tin(II) Acetate: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals must handle the disposal of Tin(II) acetate with meticulous care due to its hazardous nature. This guide provides essential, step-by-step safety and logistical information to ensure its proper disposal, safeguarding both personnel and the environment. This compound, also known as stannous acetate, is harmful if swallowed, in contact with skin, or inhaled, necessitating strict adherence to established protocols.[1][2]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound.[1] The following is a summary of crucial safety measures:
Personal Protective Equipment (PPE):
| Equipment | Specification |
| Eye Protection | Chemical safety goggles or face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Respiratory Protection | Dust mask type N95 (US) or equivalent when dusts are generated.[3][4] |
| Protective Clothing | Lab coat, long pants, and closed-toe shoes. |
Handling and Storage:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[4]
-
Avoid contact with skin and eyes and do not breathe dust.[1]
-
Keep the container tightly closed in a dry, cool place.[1][4] this compound is moisture-sensitive.[1][4]
-
Incompatible with strong oxidizing agents.[1]
Spill Response Protocol
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Ensure adequate ventilation and evacuate non-essential personnel from the area.[4]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[4][5]
-
Cleanup: For dry spills, sweep up and shovel the material into a suitable, labeled container for disposal. Avoid generating dust.[1][4] Using a vacuum with a HEPA filter can reduce dust dispersal.[6]
-
Decontamination: Clean the affected area thoroughly.
Step-by-Step Disposal Procedure
This compound must be disposed of as hazardous waste through an approved waste disposal plant.[1][4] Do not dispose of it as regular trash or pour it down the drain.
-
Waste Segregation:
-
Container Preparation and Labeling:
-
Use a compatible, sealable container for waste collection.[7][9]
-
The container must be clearly labeled as "Hazardous Waste" and include the following information:
-
Chemical Name: this compound
-
CAS Number: 638-39-1
-
Hazard Symbols: (e.g., Harmful/Irritant)
-
Accumulation Start Date
-
An approximate percentage of the contents.
-
-
-
Waste Accumulation and Storage:
-
Store the hazardous waste container in a designated, secure area, away from incompatible materials.
-
Keep the container closed except when adding waste.
-
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[6]
-
Follow all institutional and local regulations for hazardous waste disposal.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Decision workflow for this compound waste disposal.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment.
References
- 1. fishersci.com [fishersci.com]
- 2. Tin (II) Acetate - ProChem, Inc. [prochemonline.com]
- 3. solid | Sigma-Aldrich [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. ereztech.com [ereztech.com]
- 7. Heavy Metals Safety | UCSF Macromolecular Structure Group [msg.ucsf.edu]
- 8. benchchem.com [benchchem.com]
- 9. How do you deal with heavy metal waste [netsolwater.com]
Personal protective equipment for handling Tin(II) acetate
Essential Safety and Handling of Tin(II) Acetate
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This document provides immediate, essential safety and logistical information for the handling and disposal of this compound (CAS No. 638-39-1), also known as stannous acetate. Adherence to these guidelines is critical to ensure personal safety and maintain a secure laboratory environment.
Hazard Identification and Classification
This compound is classified as a hazardous chemical.[1] It is harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]
Signal Word: Warning[1]
Hazard Statements:
-
H332: Harmful if inhaled.[3]
Physical and Chemical Properties
A summary of the key quantitative data for this compound is provided in the table below.
| Property | Value |
| Appearance | Beige to off-white powder/solid[1][4] |
| Molecular Formula | C₄H₆O₄Sn |
| Molecular Weight | 236.78 - 236.80 g/mol [2][4] |
| Melting Point | 180-182 °C (356-359.6 °F)[1] |
| Specific Gravity | 2.3[1] |
| Solubility | Moderately soluble in water |
Operational Plan: Handling and Storage
Proper handling and storage procedures are crucial to minimize exposure and maintain the integrity of this compound.
Engineering Controls
-
Work in a well-ventilated area.[1][2][3][4] The use of a chemical fume hood is recommended.[3]
-
Provide appropriate exhaust ventilation at places where dust is formed.[5]
Personal Protective Equipment (PPE)
The following personal protective equipment should be worn at all times when handling this compound:
| PPE Category | Specification |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166, or other approved eye protection.[1][5] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[1] Immediately change contaminated clothing.[3] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator (such as a dust mask type N95) is required if exposure limits are exceeded or if dust is generated.[1][3] |
Handling Procedures
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Read the Safety Data Sheet (SDS) thoroughly.
-
Dispensing: Avoid creating dust.[1][5] Do not breathe dust.[1]
-
General Hygiene: Do not eat, drink, or smoke when using this product.[2][3] Wash hands and any exposed skin thoroughly after handling.[1][2][3]
Storage Procedures
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][5]
-
This compound is moisture-sensitive; storage under nitrogen is recommended.[1][3]
-
Store away from strong oxidizing agents.[1]
Emergency and Disposal Plan
First-Aid Measures
Immediate action is required in case of exposure.
| Exposure Route | First-Aid Protocol |
| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[1][2] If not breathing, give artificial respiration.[1] Seek immediate medical attention.[1][3] |
| Skin Contact | Take off immediately all contaminated clothing.[3] Wash off immediately with plenty of soap and water.[1] Get medical attention if you feel unwell.[1][2][3] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[1] Remove contact lenses if present and easy to do.[3] Get medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and then drink plenty of water.[1][3] Call a POISON CENTER or doctor/physician if you feel unwell.[1][2][3] |
Spill and Leak Procedures
In the event of a spill, follow these steps:
-
Evacuate: Evacuate personnel from the immediate area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Prevent further leakage or spillage if it is safe to do so.[6]
-
Clean-up: Sweep up the spilled solid material, avoiding dust generation, and shovel it into a suitable, labeled container for disposal.[1]
-
Decontamination: Clean the affected area thoroughly.
Disposal Plan
-
Dispose of this compound and any contaminated materials at an approved waste disposal plant.[1][3]
-
Disposal must be made according to official national and local regulations.[3][7] Do not allow the product to enter drains.[3]
Workflow Visualization
The following diagram illustrates the logical workflow for handling a this compound spill.
Caption: Workflow for a this compound Spill Response.
References
- 1. fishersci.com [fishersci.com]
- 2. Tin (II) Acetate - ProChem, Inc. [prochemonline.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. This compound | Diacetoxytin | Sn(CH3CO2)2 – Ereztech [ereztech.com]
- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Tin (II) Acetate Powder (CAS 638-39-1) | SAM | UK Supplier [samaterials.co.uk]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
